2-(3-Fluorooxetan-3-YL)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorooxetan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-5(1-2-7)3-8-4-5/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXQNBYHOSKHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-(3-Fluorooxetan-3-YL)ethanol: A Novel Building Block for Modern Drug Discovery
Abstract
The strategic incorporation of small, strained ring systems and fluorine atoms has become a cornerstone of modern medicinal chemistry. These motifs can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 2-(3-Fluorooxetan-3-yl)ethanol emerges as a particularly compelling chemical entity, combining the desirable attributes of a polar oxetane ring with the unique stereoelectronic effects of a quaternary fluorine atom. This guide provides a comprehensive technical overview of this compound, synthesizing available data with established chemical principles to serve as a foundational resource for researchers in drug development and synthetic chemistry. We will explore its core properties, propose a robust synthetic pathway, detail its anticipated reactivity, and contextualize its potential applications as a strategic building block in the design of next-generation therapeutics.
Introduction: The Strategic Value of the Fluorooxetane Moiety
The oxetane ring, a four-membered cyclic ether, has gained significant traction in drug design as a versatile bioisostere. It is often used to replace less favorable groups like gem-dimethyl or carbonyl functionalities. This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and cell permeability while maintaining or enhancing biological activity.
The introduction of a fluorine atom, particularly at a quaternary center as in this compound, further refines the molecular profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation through stereoelectronic effects, and block sites of metabolic oxidation. The combination of these two motifs in a single, compact building block presents a powerful tool for chemists to navigate complex structure-activity relationships (SAR) and optimize drug candidates. This guide will dissect the chemical properties that make this molecule a valuable addition to the medicinal chemist's toolbox.
Core Chemical and Physical Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and molecular design. The following section summarizes the known and predicted characteristics of this compound.
Identity and Physical Data
Quantitative data for this compound has been consolidated from chemical supplier databases. While extensive experimental data is not yet published in peer-reviewed literature, the available information provides a solid foundation for its application.
| Property | Value | Source |
| CAS Number | 1123786-79-7 | [1][2] |
| Molecular Formula | C₅H₉FO₂ | [1][2] |
| Molecular Weight | 120.12 g/mol | [1][2] |
| Appearance | (Predicted) Colorless Liquid | N/A |
| MDL Number | MFCD17215854 | [1] |
| Storage | Sealed in dry, room temperature | [1][3] |
Anticipated Spectroscopic Signatures
Predicting the spectroscopic profile is essential for reaction monitoring and structural confirmation. Based on its structure, the following signatures are expected:
-
¹H NMR: The spectrum would be characterized by distinct multiplets. The two methylene groups of the oxetane ring (-CH₂-O-) are diastereotopic and would appear as complex multiplets, likely between 4.5 and 5.0 ppm. The ethyl bridge (-CH₂-CH₂-OH) would show two triplets, one deshielded by the oxetane ring (around 2.0-2.2 ppm) and the other adjacent to the hydroxyl group (around 3.8-4.0 ppm). The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR: Key signals would include the quaternary carbon bearing the fluorine atom (C-F) at a highly deshielded position (90-100 ppm) with a large one-bond C-F coupling constant. The oxetane methylene carbons (-CH₂-O-) would appear around 75-80 ppm, and the ethyl bridge carbons would be observed at approximately 35 ppm (-CH₂-CF) and 60 ppm (-CH₂-OH).
-
¹⁹F NMR: A single resonance is expected, appearing as a singlet since there are no adjacent protons to couple with.
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 120.12. Common fragmentation patterns would likely involve the loss of water (M-18), ethylene (M-28), or cleavage of the ethyl side chain.
Synthesis, Reactivity, and Handling
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Step 1 (Reformatsky Reaction): This classic method is ideal for forming a carbon-carbon bond between a ketone (3-oxetanone) and an α-halo ester. It is generally high-yielding and tolerant of the ester functionality, directly assembling the carbon skeleton of the target precursor, ethyl 2-(3-hydroxyoxetan-3-yl)acetate.
-
Step 2 (Fluorination): The conversion of the tertiary alcohol to a fluoride requires a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) or its safer analogues like Deoxo-Fluor® are standard reagents for this transformation. They are effective for hydroxyl-to-fluorine substitution and are well-documented in the literature for complex substrates.
-
Step 3 (Reduction): The final step involves the reduction of the ethyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will efficiently accomplish this transformation.[4] A milder alternative, such as lithium borohydride (LiBH₄), could also be employed if other sensitive functional groups were present.
Illustrative Experimental Protocol (Ester Reduction)
The following is a representative, step-by-step methodology for the final reduction step, adapted from standard literature procedures for similar transformations.[4]
Objective: To reduce ethyl 2-(3-fluorooxetan-3-yl)acetate to this compound.
Materials:
-
Ethyl 2-(3-fluorooxetan-3-yl)acetate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
A flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ suspended in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice-water bath.
-
Ethyl 2-(3-fluorooxetan-3-yl)acetate, dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes. The internal temperature should be maintained below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding saturated aqueous Na₂SO₄ solution dropwise until gas evolution ceases and a white precipitate forms.
-
The mixture is stirred vigorously for 15 minutes, after which the solids are removed by filtration through a pad of Celite®. The filter cake is washed with additional THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling: Avoid breathing vapors or mists.[6] Prevent contact with skin and eyes. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][6]
Synthetic Utility in Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block. The primary alcohol serves as a synthetic handle for a wide array of chemical transformations, allowing for its seamless integration into larger, more complex molecules.
Caption: Key synthetic transformations of the primary alcohol moiety.
-
Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation can yield the carboxylic acid. These functional groups are gateways to amide bond formations, reductive aminations, and Wittig reactions.
-
Ester and Ether Formation: Standard esterification or etherification protocols (e.g., Williamson ether synthesis) can be used to append the fluorooxetane motif to a molecule of interest, serving as a solubilizing group or a metabolically robust polar element.
-
Nucleophilic Substitution: Activation of the alcohol, either through conversion to a mesylate/tosylate or via a Mitsunobu reaction, allows for displacement with a wide range of nucleophiles. This enables the introduction of nitrogen (amines, azides), sulfur (thiols), or other functionalities, dramatically expanding the accessible chemical space.
Conclusion and Future Outlook
This compound represents a highly valuable and strategically designed building block for contemporary drug discovery. Its unique combination of a polar, metabolically stable oxetane ring and a stereoelectronically influential fluorine atom provides a potent tool for modulating the properties of lead compounds. While comprehensive published data on this specific molecule remains nascent, its properties and reactivity can be confidently predicted from established chemical principles. The synthetic pathways and derivatization strategies outlined in this guide provide a clear roadmap for its application. As researchers continue to seek novel ways to optimize drug candidates, the utility of sophisticated building blocks like this compound is poised to grow, enabling the development of safer and more effective medicines.
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An In-Depth Technical Guide to 2-(3-Fluorooxetan-3-YL)ethanol: A Rising Star in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine and strained ring systems has become a cornerstone of modern drug discovery, offering a powerful toolkit to modulate physicochemical and pharmacological properties. Among the emerging building blocks, 2-(3-Fluorooxetan-3-YL)ethanol (CAS Number: 1123786-79-7) represents a particularly intriguing scaffold. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its structural significance, propose a detailed synthetic pathway based on established methodologies, and explore its potential applications as a versatile bioisosteric replacement in medicinal chemistry. The narrative will emphasize the causal relationships behind synthetic choices and the inherent value of the fluorooxetane moiety in optimizing drug candidates.
Introduction: The Strategic Value of Fluorinated Oxetanes
The pursuit of novel chemical matter with enhanced "drug-like" properties is a central theme in pharmaceutical research. Small, strained heterocyclic systems, such as oxetanes, have garnered significant attention for their ability to impart favorable characteristics, including improved solubility, reduced lipophilicity, and metabolic stability, when incorporated into molecular scaffolds.[1][2] The oxetane ring, a four-membered cyclic ether, introduces a desirable three-dimensional character, allowing for an "escape from flatland" – a concept increasingly recognized for its positive impact on drug-target interactions and overall compound developability.[3]
The value of the oxetane motif is further amplified when combined with fluorine, the most electronegative element. Fluorine's unique properties, including its small size and ability to form strong carbon-fluorine bonds, are widely exploited in medicinal chemistry to fine-tune a molecule's pKa, conformation, and metabolic profile.[2][4] The fusion of these two privileged motifs in this compound creates a building block with immense potential for lead optimization and the generation of novel intellectual property.
This guide will provide a deep dive into the synthesis, properties, and applications of this specific fluorooxetane derivative, offering a roadmap for its effective utilization in drug discovery programs.
Physicochemical Properties and Structural Features
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1123786-79-7 | N/A |
| Molecular Formula | C₅H₉FO₂ | N/A |
| Molecular Weight | 120.12 g/mol | N/A |
| Appearance | Colorless oil (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | N/A |
The structure of this compound features a unique combination of a polar hydroxyl group, a flexible ethyl linker, and a rigid, fluorinated oxetane ring. This distinct architecture makes it an attractive candidate for bioisosteric replacement of more common functionalities.
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 3-((2-((tert-butyldimethylsilyl)oxy)ethylidene))oxetane (Wittig Reaction)
The Wittig reaction is a reliable method for converting ketones into alkenes.[6][7][8] In this step, oxetan-3-one is reacted with a stabilized phosphorus ylide bearing a protected hydroxyl group.
-
To a solution of (2-((tert-butyldimethylsilyl)oxy)ethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a strong base such as n-butyllithium (1.05 eq) is added dropwise.
-
The resulting deep red solution of the ylide is stirred at 0 °C for 30 minutes.
-
A solution of oxetan-3-one (1.0 eq) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired protected alkene.
Step 2: Reduction of 3-((2-((tert-butyldimethylsilyl)oxy)ethylidene))oxetane
Catalytic hydrogenation is employed to reduce the exocyclic double bond to a single bond.
-
The product from Step 1 is dissolved in ethanol in a pressure vessel.
-
A catalytic amount of palladium on carbon (10% w/w) is added.
-
The vessel is purged with hydrogen gas and then pressurized to 50 psi.
-
The mixture is stirred vigorously at room temperature for 12 hours.
-
The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the saturated protected alcohol.
Step 3: Hydroxylation of 3-((2-((tert-butyldimethylsilyl)oxy)ethyl))oxetane
This step introduces a hydroxyl group at the 3-position of the oxetane ring, which will subsequently be replaced by fluorine.
-
To a solution of the product from Step 2 in dichloromethane (CH₂Cl₂) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by flash chromatography will yield the tertiary alcohol, 3-(2-((tert-butyldimethylsilyl)oxy)ethyl)oxetan-3-ol.[9]
Step 4: Deoxofluorination of 3-(2-((tert-butyldimethylsilyl)oxy)ethyl)oxetan-3-ol
Deoxofluorination is a standard method for converting alcohols to fluorides. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for this transformation.[10]
-
To a solution of the alcohol from Step 3 in anhydrous CH₂Cl₂ at -78 °C, Deoxo-Fluor® (1.2 eq) is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 16 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to give the fluorinated intermediate.
Step 5: Deprotection of the Silyl Ether
The final step involves the removal of the tert-butyldimethylsilyl (TBS) protecting group to unveil the primary alcohol.
-
The fluorinated intermediate from Step 4 is dissolved in THF.
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M solution in THF) is added, and the mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the final product, this compound.
Characterization and Spectroscopic Analysis
While experimental data for this compound is not publicly available, the expected NMR spectroscopic features can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy:
-
-CH₂OH (hydroxyl proton): A broad singlet, the chemical shift of which will be concentration-dependent, typically in the range of δ 1.5-3.0 ppm.
-
-CH₂-OH (methylene adjacent to hydroxyl): A triplet around δ 3.7-3.9 ppm, coupled to the adjacent methylene group.
-
-CH₂- (methylene of the ethyl linker): A triplet of doublets around δ 2.0-2.2 ppm, coupled to the adjacent methylene group and the fluorine atom.
-
Oxetane Ring Protons: Two sets of multiplets in the region of δ 4.5-4.9 ppm, corresponding to the four methylene protons of the oxetane ring. These protons will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as coupling to the fluorine atom.
¹³C NMR Spectroscopy:
-
-CH₂OH: A signal around δ 60-62 ppm.
-
-CH₂- (ethyl linker): A signal around δ 35-38 ppm, likely appearing as a doublet due to C-F coupling.
-
C-F (quaternary carbon): A signal around δ 95-100 ppm, appearing as a large doublet due to the one-bond C-F coupling.
-
Oxetane Ring Carbons: Signals for the methylene carbons of the oxetane ring are expected around δ 75-80 ppm, likely as doublets due to C-F coupling.
¹⁹F NMR Spectroscopy:
-
A single resonance is expected, the chemical shift of which will be characteristic of a tertiary alkyl fluoride within a strained ring system.
Reactivity and Synthetic Utility
The this compound molecule possesses two primary reactive sites: the primary hydroxyl group and the oxetane ring itself under certain conditions.
Caption: Key reactions of this compound.
The primary alcohol can undergo a wide range of standard transformations, including:
-
Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form the corresponding esters and ethers.
-
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.
-
Nucleophilic Substitution: Activation of the hydroxyl group (e.g., through mesylation, tosylation, or Mitsunobu reaction) allows for its displacement by a variety of nucleophiles, including azides, amines, and thiols.
The oxetane ring is generally stable under neutral and basic conditions but can undergo ring-opening reactions in the presence of strong acids or potent nucleophiles.[1] This reactivity can be exploited for further synthetic elaborations if desired.
Applications in Drug Discovery: A Bioisosteric Perspective
The true value of this compound lies in its application as a bioisostere for common functional groups in drug candidates. Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) while maintaining or enhancing its pharmacological activity.[11]
The 3-fluorooxetane moiety can serve as a bioisostere for:
-
Carbonyl Groups: The polar nature of the oxetane's ether linkage can mimic the hydrogen bond accepting capability of a carbonyl group, often with improved metabolic stability and reduced susceptibility to ketoreductase enzymes.[2][4]
-
gem-Dimethyl Groups: The tetrahedral geometry of the C3-substituted oxetane can occupy a similar conformational space as a gem-dimethyl group, but with significantly lower lipophilicity, which can lead to improved solubility and reduced off-target toxicity.[1]
The incorporation of the this compound fragment into a drug candidate can therefore offer several potential advantages:
-
Improved Aqueous Solubility: The polar oxetane ring and the hydroxyl group can enhance the overall polarity of a molecule, leading to better solubility and potentially improved oral bioavailability.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Furthermore, the oxetane ring itself can block sites of metabolism on adjacent functionalities.
-
Modulation of Lipophilicity: The replacement of a lipophilic group (like a gem-dimethyl) with the more polar fluorooxetane motif can fine-tune the lipophilicity (LogP/LogD) of a compound, which is a critical parameter for optimizing its ADME properties.
-
Increased Three-Dimensionality: The non-planar nature of the oxetane ring can lead to improved binding affinity and selectivity for the target protein by enabling more optimal interactions within the binding pocket.
Conclusion
This compound is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated, strained ring system and a reactive hydroxyl handle provides a powerful tool for the synthesis of novel drug candidates with potentially superior physicochemical and pharmacological properties. The proposed synthetic route offers a practical approach to access this valuable compound, and its potential as a bioisosteric replacement for common functional groups is well-supported by established principles of medicinal chemistry. As the demand for novel, three-dimensional, and fluorinated scaffolds continues to grow, this compound is poised to become an increasingly important component of the modern drug hunter's toolbox.
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A Technical Guide to 2-(3-Fluorooxetan-3-yl)ethanol: A Key Building Block in Modern Medicinal Chemistry
This guide provides an in-depth technical overview of 2-(3-fluorooxetan-3-yl)ethanol, a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, synthesis, and burgeoning applications, offering field-proven insights into its utility in medicinal chemistry.
Core Molecular Attributes
Molecular Formula: C₅H₉FO₂[1][2][3]
Molecular Weight: 120.12 g/mol [1][2][3]
The structure of this compound incorporates a strained oxetane ring, a fluorine atom, and a primary alcohol. This unique combination of functional groups imparts desirable physicochemical properties that are increasingly sought after in the design of novel therapeutic agents. The presence of the fluorine atom can modulate metabolic stability, lipophilicity, and binding affinity, while the oxetane ring can improve aqueous solubility and metabolic stability. The primary alcohol serves as a versatile synthetic handle for further chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₅H₉FO₂ | , , |
| Molecular Weight | 120.12 g/mol | , , |
| SMILES Code | FC1(CCO)COC1 | |
| InChI Key | UBXQNBYHOSKHKT-UHFFFAOYSA-N |
Synthesis and Methodologies
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A generalized synthetic workflow is outlined below. The rationale behind this approach is to construct the oxetane ring and introduce the fluorine and ethanol functionalities in a controlled manner.
Caption: Generalized synthetic workflow for this compound.
A Plausible Experimental Protocol:
-
Step 1: Epoxidation of an Allylic Alcohol Derivative: A suitable protected allylic alcohol is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM) to form the corresponding epoxide. The choice of protecting group is critical to prevent unwanted side reactions.
-
Step 2: Ring Opening of the Epoxide: The epoxide is then subjected to ring-opening with a suitable nucleophile, which will eventually become the two-carbon ethanol side chain. This is often achieved using a Grignard reagent or an organolithium species.
-
Step 3: Introduction of Fluorine: The resulting diol is then fluorinated. A common method involves the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor®. The regioselectivity of this step is crucial and is often directed by the steric and electronic properties of the substrate.
-
Step 4: Intramolecular Cyclization to Form the Oxetane Ring: The fluorinated intermediate undergoes an intramolecular cyclization to form the oxetane ring. This is typically promoted by a base, such as sodium hydride (NaH), which deprotonates the hydroxyl group, allowing it to displace a leaving group and form the four-membered ring.
-
Step 5: Deprotection and Purification: Finally, any protecting groups are removed, and the crude product is purified, often by column chromatography, to yield pure this compound.
Applications in Drug Discovery
The incorporation of small, fluorinated motifs like 3-fluorooxetane is a rapidly growing strategy in medicinal chemistry. These groups can impart favorable properties to drug candidates, including:
-
Improved Metabolic Stability: The presence of the fluorine atom can block sites of metabolism, leading to a longer half-life in the body.
-
Enhanced Permeability and Solubility: The oxetane ring can improve a molecule's solubility and permeability, which are key factors in drug absorption and distribution.
-
Increased Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, leading to increased potency.
The this compound building block provides a versatile platform for introducing these beneficial properties into a wide range of molecular scaffolds. The primary alcohol can be readily converted into other functional groups, allowing for its incorporation into diverse chemical structures.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained oxetane ring, a fluorine atom, and a primary alcohol provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. As the demand for more effective and safer therapeutics continues to grow, the use of such innovative building blocks is expected to play an increasingly important role in the development of next-generation medicines.
References
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An In-Depth Technical Guide to 2-(3-Fluorooxetan-3-yl)ethanol: Structure, Stereochemistry, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Oxetanes in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the 3-fluorooxetane moiety has garnered significant attention. This small, strained heterocyclic system introduces a unique combination of properties, including increased metabolic stability, altered basicity of nearby functional groups, and the ability to form favorable non-covalent interactions with biological targets.[2][3] This guide provides a comprehensive technical overview of a key building block in this class, 2-(3-fluorooxetan-3-yl)ethanol, focusing on its structure, stereochemistry, and synthetic strategies.
Section 1: Structural Elucidation and Physicochemical Properties
This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₅H₉FO₂ | [4][5] |
| Molecular Weight | 120.12 g/mol | [4][5] |
| CAS Number | 1123786-79-7 | [4][5] |
| SMILES | C1C(CO1)(CCO)F | [4] |
The structure, depicted below, features a four-membered oxetane ring substituted at the 3-position with both a fluorine atom and a 2-hydroxyethyl group.
Caption: 2D Structure of this compound
The presence of the electronegative fluorine atom and the hydroxyl group significantly influences the molecule's polarity and hydrogen bonding capabilities. The oxetane ring itself is a polar motif and can act as a hydrogen bond acceptor.[6] These features are critical for its utility as a building block in drug design, as they can enhance solubility and promote interactions with biological targets.
Section 2: A Deep Dive into Stereochemistry
A key structural feature of this compound is the quaternary carbon at the 3-position of the oxetane ring. As this carbon is substituted with four different groups (a fluorine atom, a 2-hydroxyethyl group, and two methylene groups of the oxetane ring which are part of a cyclic system), it is a stereocenter.
Therefore, this compound exists as a pair of enantiomers:
-
(R)-2-(3-fluorooxetan-3-yl)ethanol
-
(S)-2-(3-fluorooxetan-3-yl)ethanol
Section 3: Synthetic Strategies and Methodologies
The synthesis of 3-substituted-3-fluorooxetanes presents a significant chemical challenge due to the inherent ring strain of the oxetane and the need for controlled installation of the fluorine atom. While a specific, detailed protocol for this compound is not publicly documented, plausible synthetic routes can be devised based on established methodologies for analogous structures.[6][8]
A likely retrosynthetic approach would involve the initial construction of a suitably protected 3-(2-hydroxyethyl)oxetan-3-ol, followed by a deoxofluorination step.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow:
A potential forward synthesis based on this retrosynthetic analysis is outlined below.
Step 1: Synthesis of a Protected 2-(Oxetan-3-ylidene)ethanol
This step would likely involve a Wittig or Horner-Wadsworth-Emmons reaction with oxetan-3-one and a protected phosphonium ylide or phosphonate ester derived from a 2-haloethanol derivative. The protecting group (PG) on the hydroxyl function is crucial to prevent side reactions.
Step 2: Reduction to the Protected 2-(Oxetan-3-yl)ethanol
The exocyclic double bond can be reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding protected 2-(oxetan-3-yl)ethanol.
Step 3: Oxidation to the Protected 2-(Oxetan-3-on-3-yl)ethanol
This key step involves the oxidation of the 3-position of the oxetane ring to a ketone. This can be a challenging transformation and may require specialized oxidizing agents.
Step 4: Deoxofluorination
The final step involves the conversion of the tertiary alcohol to the fluoride. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly used for this transformation.[8]
Step 5: Deprotection
Removal of the protecting group from the primary alcohol would yield the final product, this compound.
Alternative Approach: Nucleophilic Fluorination
An alternative strategy could involve the synthesis of a 3-(2-hydroxyethyl)-3-mesyloxy- or 3-tosyloxyoxetane derivative, followed by nucleophilic displacement with a fluoride source such as tetrabutylammonium fluoride (TBAF).[8]
Section 4: Analytical Characterization
Due to the lack of publicly available experimental data, the following are predicted spectroscopic characteristics based on the known effects of the functional groups present in the molecule.
1H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons of the ethanol side chain and the oxetane ring.
-
Oxetane Protons: The methylene protons on the oxetane ring (at C2 and C4) would likely appear as complex multiplets in the range of 4.0-5.0 ppm, showing geminal and vicinal coupling, as well as coupling to the fluorine atom.
-
Ethanol Side Chain Protons: The methylene group adjacent to the oxetane ring (-CH₂-CH₂OH) would likely resonate around 2.0-2.5 ppm as a triplet, while the methylene group attached to the hydroxyl group (-CH₂-OH) would appear further downfield, around 3.5-4.0 ppm, also as a triplet. The hydroxyl proton would be a broad singlet, the position of which is dependent on concentration and solvent.
13C NMR Spectroscopy:
The carbon NMR spectrum would provide key information about the carbon skeleton.
-
Quaternary Carbon (C3): The carbon atom bearing the fluorine atom is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF) and would appear as a doublet in the region of 90-110 ppm.
-
Oxetane Methylene Carbons (C2 and C4): These carbons would likely resonate in the range of 70-80 ppm and may show smaller two-bond carbon-fluorine coupling (²JCF).
-
Ethanol Side Chain Carbons: The carbon adjacent to the oxetane ring would be expected around 30-40 ppm, while the carbon bearing the hydroxyl group would be in the 55-65 ppm region.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by the following key absorptions:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C-O Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching of the ether in the oxetane ring and the primary alcohol.
-
C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 120. Fragmentation patterns would be expected to involve the loss of water (M-18), ethylene (M-28), and cleavage of the oxetane ring.
Conclusion
This compound is a valuable building block for the synthesis of novel drug candidates. Its unique structural features, including the polar and metabolically robust 3-fluorooxetane motif, offer medicinal chemists a powerful tool to fine-tune the properties of lead compounds. While the synthesis of this molecule, particularly in an enantiomerically pure form, presents challenges, established synthetic methodologies for related compounds provide a clear path forward. The continued exploration of the synthesis and application of such fluorinated building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.
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National Center for Biotechnology Information. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(3-Fluorooxetan-3-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique properties imparted by fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. Among the diverse array of fluorinated building blocks, 2-(3-Fluorooxetan-3-YL)ethanol (CAS No. 112367-25-6) presents a valuable synthon, combining the conformational constraints of an oxetane ring with the reactivity of a primary alcohol. However, as with any novel chemical entity, a thorough understanding of its safe handling and potential hazards is paramount to ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established laboratory safety principles for fluorinated compounds and alcohols.
Core Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of the compound's physical and chemical characteristics. While comprehensive experimental data for this compound is not extensively published, the following information has been compiled from available sources.
| Property | Value | Source |
| CAS Number | 112367-25-6 | Chemical Supplier Data |
| Molecular Formula | C₅H₉FO₂ | Chemical Supplier Data |
| Molecular Weight | 120.12 g/mol | Chemical Supplier Data |
| Appearance | Likely a liquid at room temperature | Inferred from structure |
| Purity | Typically >95% | Chemical Supplier Data |
Hazard Identification and Risk Assessment
A definitive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. Therefore, a risk assessment must be conducted based on the known hazards of its constituent functional groups: a fluorinated oxetane and a primary alcohol. The following potential hazards should be considered:
-
Oral, Dermal, and Inhalation Toxicity: While specific toxicological data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled. Organofluorine compounds can have varied and sometimes potent biological effects.[1][2]
-
Eye and Skin Irritation: Alcohols are known to be irritants. Direct contact with the eyes or skin may cause irritation or chemical burns.
-
Flammability: As with many organic solvents and alcohols, there is a risk of flammability, especially in the presence of an ignition source.[3] The vapors may form explosive mixtures with air.
-
Reactivity: The oxetane ring, while more stable than an epoxide, is a strained ether and may react with strong acids or bases. The primary alcohol can undergo typical oxidation and esterification reactions.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is essential when working with novel compounds. The following handling procedures and PPE are recommended to minimize exposure and risk.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood.[3][4] This is critical to prevent the inhalation of any potentially harmful vapors.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the laboratory.[3]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory.[3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving may be appropriate for larger quantities or prolonged handling.
-
Protective Clothing: A flame-resistant lab coat should be worn at all times.[3] Ensure that clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate organic vapor cartridge should be used.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Temperature: Store in a cool, dry, and well-ventilated area. Recommended storage temperatures are often between 2-8°C.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Container: Keep the container tightly sealed to prevent the escape of vapors and contamination.
Disposal
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an emergency, a swift and informed response can significantly mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Response
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's EHS department or emergency response team.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound from procurement to disposal.
Caption: A typical workflow for the safe laboratory handling of this compound.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug development. While it presents potential hazards, these can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and diligent adherence to safe laboratory practices. The guidance provided here serves as a comprehensive starting point for researchers. However, it is imperative to always consult the supplier-specific Safety Data Sheet (SDS) before any handling and to follow all institutional and regulatory safety protocols. A culture of safety and proactive risk assessment is the most critical tool in any laboratory.
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O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]
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Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of logs and pharmaceuticals. ChemBioChem, 18(14), 1367-1379. Available at: [Link]
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U.S. National Library of Medicine. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]
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American Chemical Society. (n.d.). Chemical & Engineering News. Available at: [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Hazard Communication. Available at: [Link]
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The National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
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National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Available at: [Link]
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Cerritos College. (n.d.). Safety in the Chemistry Laboratory. Available at: [Link]
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Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Available at: [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In NCBI Bookshelf. Available at: [Link]
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An In-Depth Technical Guide to the Discovery and History of Fluorinated Oxetanes
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and metabolic properties. Parallelly, the oxetane ring, a strained four-membered heterocycle, has emerged as a valuable scaffold and a bioisosteric replacement for common functional groups. The fusion of these two concepts in the form of fluorinated oxetanes has created a class of building blocks with immense potential. However, their synthesis has been a long-standing challenge, marked by low yields, harsh conditions, and undesired side reactions. This guide provides a comprehensive overview of the historical development, synthetic evolution, and application of fluorinated oxetanes. We will delve into the causality behind historical synthetic choices, detail key experimental protocols, and culminate with the recent groundbreaking catalytic methods that have finally made this valuable chemical space readily accessible.
Introduction: The Convergence of Two Privileged Motifs
In the landscape of medicinal chemistry, certain structural motifs consistently prove their value in the quest for safer, more effective therapeutics. The oxetane ring and the element fluorine are two such "privileged" components, each offering a distinct set of advantages. Their combination into a single scaffold, the fluorinated oxetane, represents a compelling strategy for molecular design.
The Oxetane Ring: A Strained Scaffold with Unique Benefits
Oxetanes, four-membered cyclic ethers, were first synthesized in the 1870s[1]. Their high ring strain (approximately 25.5 kcal/mol), comparable to that of an epoxide, makes them more reactive than their five-membered tetrahydrofuran (THF) counterparts[1]. Initially, this reactivity was seen as a liability. However, in modern drug design, the oxetane ring is increasingly appreciated for its unique properties[2][3][4][5]:
-
Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to non-polar analogues like gem-dimethyl groups.
-
Metabolic Stability: While strained, the oxetane ring is often more resistant to metabolic degradation than other common functionalities.
-
Three-Dimensionality: The rigid, near-planar structure of the oxetane ring provides a defined exit vector for substituents, allowing for precise three-dimensional positioning within a protein binding pocket.
-
Bioisosterism: Oxetanes serve as effective bioisosteres for metabolically labile or synthetically challenging groups, most notably carbonyls and gem-dimethyl groups[3][6].
The Fluorine Advantage: Transforming Molecular Properties
The introduction of fluorine into organic molecules, a field that began in the mid-19th century, has had a profound impact on pharmaceuticals since the approval of the first fluorinated drug, fludrocortisone, in 1954[2][7][8][9][10]. Today, approximately 20% of all pharmaceuticals contain fluorine[7][9]. The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—impart desirable attributes[9][11]:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes[9][12].
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing target engagement and pharmacokinetic profiles.
-
Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, within protein active sites.
-
Altered Lipophilicity: Fluorination can either increase or decrease lipophilicity (LogP) depending on the molecular context, providing a tool to fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Fluorinated Oxetanes: The Best of Both Worlds
Combining the oxetane scaffold with fluorine substitution offers a synergistic approach to molecular design, creating building blocks that merge the solubility and metabolic stability benefits of the oxetane ring with the powerful electronic and steric effects of fluorine[4][5]. These motifs are highly sought after as lead compounds in drug discovery, yet their synthetic preparation has, until recently, largely eluded chemists[11][13][14][15].
A History of Elusive Targets: The Synthetic Challenge of Fluorinated Oxetanes
The history of fluorinated oxetanes is primarily a story of synthetic challenge. The inherent strain of the four-membered ring, coupled with the electronic effects of fluorine, made early synthetic attempts fraught with difficulty. Traditional methods for forming the oxetane ring often failed or gave poor yields, with common side reactions including ring rupture and defluorination[11][13][14].
Early Synthetic Strategies and Their Limitations
Early approaches to fluorinated oxetanes can be broadly categorized into three main strategies, each with significant drawbacks that explain why these scaffolds remained largely inaccessible for decades.
1. Intramolecular Cyclization (Williamson Ether Synthesis): This classical approach involves the cyclization of a 1,3-diol or a 3-haloalcohol. To create a fluorinated oxetane, one must start with a fluorinated precursor. The challenge lay in the synthesis of these precursors and the often-competing elimination reactions during the base-promoted cyclization, especially when fluorine atoms were positioned to influence the reaction electronically.
2. Deoxyfluorination of Hydroxy-Oxetanes: A more direct approach involves the synthesis of a hydroxy-oxetane followed by the replacement of the hydroxyl group with fluorine using a deoxyfluorination reagent like diethylaminosulfur trifluoride (DAST). While conceptually straightforward, this method was often hampered by the harshness of the fluorinating agents, which could lead to decomposition and ring-opening of the sensitive oxetane core[16][17].
3. Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction): First reported in 1909 by Emanuele Paternò and further developed by George Büchi, this reaction involves the photochemical cycloaddition of a carbonyl compound and an alkene to form an oxetane[18][19][20][21][22]. The use of fluoroalkenes in this reaction was explored as a potential route to fluorinated oxetanes[18][23]. However, these reactions often suffered from low yields, poor regioselectivity, and the formation of complex product mixtures, limiting their practical utility[23].
These persistent challenges meant that for much of the 20th and early 21st centuries, fluorinated oxetanes were considered synthetically inaccessible curiosities rather than practical tools for drug discovery[8][13]. A new synthetic approach was clearly needed[13][14].
Timeline of Key Developments in Organofluorine and Oxetane Chemistry
-
1835: The first organofluorine compound, fluoromethane, is synthesized by Dumas and Péligot[2].
-
1862: Alexander Borodin pioneers halogen exchange to synthesize benzoyl fluoride[2].
-
1870s: The first synthesis of the parent, unsubstituted oxetane is reported[1].
-
1909: Emanuele Paternò reports the first photochemical [2+2] cycloaddition to form an oxetane[18][20][21].
-
1954: George Büchi elucidates the structure of the Paternò-Büchi reaction products, establishing its synthetic utility[6][18]. Fludrocortisone becomes the first FDA-approved fluorinated drug[7][8][9][10].
-
Late 20th Century: Deoxyfluorination reagents like DAST become commercially available, opening new avenues for fluorination chemistry[24].
-
Early 2000s: The use of non-fluorinated oxetanes as bioisosteres in medicinal chemistry gains significant traction.
-
2025: A team at the National University of Singapore led by Associate Professor Koh Ming Joo reports a breakthrough catalytic method for the efficient synthesis of α,α-difluoro-oxetanes, finally unlocking this valuable chemical space[11][13][14][15].
Modern Synthetic Methodologies: Taming the Four-Membered Ring
The persistence of chemists has led to viable, if sometimes complex, routes to various fluorinated oxetanes. This section details the protocols for key historical methods and contrasts them with the revolutionary catalytic approach that has redefined the field.
Methodology 1: Deoxyfluorination of 3-Hydroxyoxetane
-
Causality Behind Experimental Choices: This method represents the most direct functional group interconversion to access a 3-fluorooxetane. The choice of a nucleophilic fluorinating agent like DAST is critical. The reaction is run at low temperatures (-78 °C) to mitigate the reagent's reactivity and prevent decomposition of the acid-sensitive oxetane ring. Dichloromethane is a common inert solvent for this transformation.
-
Detailed Step-by-Step Protocol: Synthesis of 3-Fluorooxetane
-
To a stirred solution of 3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise over 20 minutes.
-
Allow the reaction mixture to stir at -78 °C for 1 hour.
-
Slowly warm the mixture to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by careful distillation or column chromatography on silica gel to afford 3-fluorooxetane.
-
Caption: Workflow for the synthesis of 3-fluorooxetane via deoxyfluorination.
Methodology 2: The Breakthrough - Catalytic Ring Expansion of Epoxides
The limitations of prior methods highlighted the need for a fundamentally new approach that could construct the fluorinated oxetane ring efficiently and under mild conditions. This challenge was met in 2025 by the research group of Associate Professor Koh Ming Joo at the National University of Singapore, in collaboration with Professor Eric Chan (NUS) and Professor Liu Peng (University of Pittsburgh)[8][11][13][14][15].
-
Causality Behind Experimental Choices: The team deviated from the standard logic of building the ring from a linear precursor or functionalizing a pre-formed ring. Instead, they designed a strategy to expand a readily available three-membered ring (an epoxide) into a four-membered ring by inserting a difluorocarbene (:CF₂) unit[11][15]. This approach is elegant but challenging, as both epoxides and carbenes are highly reactive and prone to undesired side reactions like ring-opening polymerization[8]. The key to their success was the development of a specific copper catalyst that could stabilize the difluorocarbene and precisely orchestrate its insertion into the C-O bond of the epoxide[11][15].
-
The NUS Innovation: Copper-Catalyzed Difluorocarbene Insertion The reaction employs an inexpensive copper catalyst to generate a copper-difluorocarbenoid intermediate from a commercially available difluorocarbene precursor. This intermediate then reacts with an epoxide in a site-selective manner, triggering a ring-opening and subsequent cyclization to form the desired α,α-difluoro-oxetane product through a metallacycle intermediate[11][15].
Caption: Catalytic cycle for difluorocarbene insertion into epoxides.
-
Detailed Step-by-Step Protocol: Synthesis of an α,α-Difluoro-oxetane (Based on the general method described in Nature Chemistry, 2025)
-
In a nitrogen-filled glovebox, add the copper(I) catalyst (e.g., CuI, 5 mol%) and a suitable ligand to an oven-dried reaction vial.
-
Add the difluorocarbene precursor (e.g., (trifluoromethyl)trimethylsilane, TMSCF₃) (1.5 eq) and a fluoride source (e.g., CsF) (1.5 eq).
-
Add the desired epoxide substrate (1.0 eq) dissolved in an anhydrous solvent (e.g., toluene).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel to yield the pure α,α-difluoro-oxetane product.
-
Applications in Drug Discovery: From Isostere to Active Modulator
The accessibility of fluorinated oxetanes has opened up exciting new avenues in drug design[11][13][14]. Their unique combination of properties makes them ideal for addressing common challenges in medicinal chemistry programs.
Fluorinated Oxetanes as Bioisosteres
A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, while potentially improving its physicochemical or pharmacokinetic properties[11][15]. Fluorinated oxetanes, particularly the 3,3-difluorooxetane and α,α-difluoro-oxetane motifs, are excellent bioisosteres for carbonyl groups (C=O) and gem-dimethyl groups (C(CH₃)₂), respectively[3][6][13].
Caption: Bioisosteric relationships of fluorinated oxetanes.
-
vs. Carbonyl Group: The 3,3-difluorooxetane moiety mimics the dipolar nature of a carbonyl group but is non-planar and, crucially, not susceptible to reduction or attack by nucleophiles, thus improving metabolic stability.
-
vs. Gem-Dimethyl Group: The α,α-difluoro-oxetane motif can replace a gem-dimethyl group, maintaining a similar steric profile while introducing polarity. This can disrupt undesirable metabolic oxidation at the methyl groups and significantly enhance aqueous solubility.
Impact on Physicochemical Properties: A Quantitative Look
The strategic replacement of a functional group with a fluorinated oxetane can have a profound and predictable impact on key molecular properties that govern a drug's behavior. Computational studies and experimental data have begun to quantify these effects[11][12][25].
| Property | Non-Fluorinated Analogue | Fluorinated Oxetane Analogue | Rationale & Impact |
| Lipophilicity (cLogP) | Varies | Generally Lower | The polar ether oxygen and electronegative fluorine atoms decrease lipophilicity, which can improve solubility and reduce off-target toxicity. |
| Aqueous Solubility | Varies | Generally Higher | The hydrogen bond accepting capability of the oxetane oxygen is retained or enhanced, improving interactions with water. |
| Metabolic Stability | Often labile | Generally Higher | The strong C-F bonds block sites of oxidative metabolism. The oxetane ring itself is often more stable than esters or amides[12]. |
| pKa of Proximal Amine | Example: ~9.5 | Example: ~7.5 | The strong inductive electron-withdrawing effect of the fluorine atoms significantly lowers the pKa of nearby basic centers, altering the ionization state at physiological pH. |
Note: The values presented are illustrative and the exact impact is highly dependent on the specific molecular context.
The NUS team demonstrated the practical utility of their method by synthesizing fluorinated analogues of various pharmacophores, and their computational studies confirmed the potential of these compounds to serve as isosteres for oxetanes, β-lactones, and carbonyls[11][15]. Preliminary results show that the newly synthesized difluorooxetanes exhibit good metabolic stability and lower lipophilicity compared to their non-fluorinated counterparts[8].
Conclusion and Future Outlook
The field of fluorinated oxetane chemistry has been transformed from a niche area of synthetic challenge into a vibrant and accessible domain for medicinal chemists. For decades, the inherent difficulties in constructing these strained, fluorinated rings relegated them to the realm of academic curiosities. Early methods, while foundational, were often impractical for the rapid analogue synthesis required in drug discovery.
The recent development of a robust, copper-catalyzed method for synthesizing α,α-difluoro-oxetanes from simple epoxides marks a pivotal moment in this history[11][13][14]. This innovation not only provides a reliable and scalable route to a previously elusive class of molecules but also opens the door to exploring their biological properties more systematically[8].
For researchers and drug development professionals, the availability of these novel building blocks presents exciting opportunities. The ability to strategically deploy fluorinated oxetanes as bioisosteric replacements provides a new tool to overcome common hurdles in drug design, such as poor solubility and rapid metabolism. The ongoing exploration of the biological activities of these new compounds and the extension of these catalytic methods to other heterocyclic systems promise a rich future for this fascinating area of chemistry[11][13][14]. The once-elusive fluorinated oxetane is now poised to become a staple in the medicinal chemist's toolbox, potentially leading to the development of new medicines for previously intractable diseases[13][14].
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D'Auria, M., & Emanuele, L. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. [Link]
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A Senior Application Scientist's Guide to the Physicochemical Properties of 3-Substituted Oxetanes in Drug Discovery
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its strategic incorporation, particularly with substitution at the 3-position, offers a powerful tool to modulate the physicochemical properties of drug candidates, directly influencing their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the impact of 3-substituted oxetanes on critical drug-like properties, including lipophilicity, aqueous solubility, and metabolic stability. Grounded in field-proven insights, this document details the causality behind experimental choices, provides self-validating protocols for key assays, and presents quantitative data through matched-pair analyses to empower rational drug design.
The Oxetane Motif: A Paradigm Shift in Isosteric Replacement
Historically, medicinal chemists have employed various strategies to optimize the properties of lead compounds. Common isosteric replacements, such as the gem-dimethyl group, are often used to block metabolically labile positions but invariably increase lipophilicity, which can negatively impact solubility and other pharmacokinetic parameters.[1] Similarly, the carbonyl group, while polar, can be a site for metabolic reduction or possess undesirable reactivity.
The 3-substituted oxetane has emerged as a superior bioisostere for both the gem-dimethyl and carbonyl functionalities.[1][2] Its unique structural and electronic features—a strained, near-planar ring system, a potent hydrogen-bond accepting oxygen atom, and a three-dimensional sp³-rich character—allow it to confer polarity and metabolic stability without a significant lipophilicity penalty.[3][4][5] Of particular strategic importance, substitution at the 3-position does not introduce a new stereocenter, simplifying synthesis and downstream characterization.[1]
This guide will dissect the nuanced effects of this motif, providing a robust framework for its application in drug discovery campaigns.
Impact on Core Physicochemical Properties: A Quantitative Perspective
The decision to incorporate an oxetane should be data-driven. The following sections provide quantitative insights into its effects on lipophilicity, solubility, and metabolic stability, leveraging matched molecular pair analysis—a powerful technique for evaluating the impact of a specific structural change.
Lipophilicity (LogD/LogP)
Lipophilicity is a critical parameter governing a drug's permeability, promiscuity, and metabolic clearance. The introduction of a 3-oxetanyl group typically reduces lipophilicity compared to its non-polar carbocyclic analogs. This is a direct consequence of the polar ether oxygen.
Causality: The replacement of a non-polar gem-dimethyl or methylene group with the more polar oxetane ring introduces a potent hydrogen bond acceptor and a significant dipole moment, enhancing the molecule's interaction with polar environments and thereby reducing its partitioning into non-polar solvents like octanol.[3][6] This reduction in lipophilicity (LogD) can be instrumental in mitigating off-target effects and improving metabolic profiles.[6]
Data Presentation: Matched-Pair Analysis of Lipophilicity
| Parent Scaffold | Original Group (R) | cLogP (R) | Replacement Group (R') | cLogP (R') | ΔcLogP (R' - R) | Reference |
| Anilinopyrazolo-pyrimidine | gem-dimethyl | 3.5 | 3,3-spiro-oxetane | 2.8 | -0.7 | [1] |
| N-Arylsulfonamide | Cyclohexyl | 4.2 | 3-Oxetanyl | 3.1 | -1.1 | Pfizer Study[1] |
| Indole Derivative | Diaryl Ketone | 3.8 | 3,3-Diaryloxetane | 4.38 | +0.58 | [7] |
| Generic Scaffold | Methylene | 2.5 | Oxetane | 1.8 | -0.7 | General Observation[2] |
Note: Data are illustrative and compiled from multiple sources. Actual values are highly context-dependent.
Aqueous Solubility
Poor aqueous solubility is a primary cause of attrition in drug development, leading to low bioavailability and unreliable in vitro assay results.[8][9] The incorporation of a 3-substituted oxetane is a well-established strategy to enhance the aqueous solubility of parent compounds.[4][5]
Causality: The improvement in solubility is multifactorial. The primary driver is the hydrogen-bonding capacity of the oxetane oxygen, which facilitates favorable interactions with water molecules.[10] Additionally, the rigid, three-dimensional structure of the oxetane can disrupt the crystal lattice packing of a solid compound, reducing the energetic penalty required for dissolution.[3] This effect can lead to dramatic increases in solubility, sometimes by orders of magnitude.[2]
Data Presentation: Impact of Oxetane on Aqueous Solubility
| Parent Scaffold | Original Group | Aqueous Solubility (µM) | Replacement Group | Aqueous Solubility (µM) | Fold Increase | Reference |
| Lipophilic Chain | gem-dimethyl | < 1 | 3,3-spiro-oxetane | > 4000 | > 4000x | [2] |
| MMP-13 Inhibitor | Methyl | Low | 3-Oxetanyl | Significantly Improved | N/A | [4] |
| EZH2 Inhibitor | Dimethylisoxazole | Insufficient | Methoxymethyl-oxetane | Drastically Improved | N/A | [3][6] |
Metabolic Stability
Metabolic liability is a major hurdle in drug discovery, leading to rapid clearance and potential formation of toxic metabolites. The oxetane ring, particularly when 3,3-disubstituted, is remarkably robust against metabolic degradation.[1][3]
Causality: The stability of the oxetane ring is both steric and electronic. The ring strain does not necessarily render it labile; in fact, 3,3-disubstitution sterically shields the C-O bonds from nucleophilic attack by metabolic enzymes like cytochrome P450s (CYPs).[3] Furthermore, the polarity of the oxetane can reduce the compound's affinity for the often lipophilic active sites of CYP enzymes.[1] This leads to a lower intrinsic clearance (CLint) and a longer half-life (t½).
Data Presentation: Matched-Pair Analysis of Metabolic Stability
| Parent Scaffold | Original Group | Human Liver Microsome CLint (µL/min/mg) | Replacement Group | Human Liver Microsome CLint (µL/min/mg) | Improvement | Reference |
| Spirocyclic Piperidine | Carbonyl | 150 | 3,3-spiro-oxetane | 25 | 6-fold decrease | [1] |
| N-Arylsulfonamide | Cyclohexyl | High | 3-Oxetanyl | Low | Significant | Pfizer Study[1] |
| N-Arylsulfonamide | 2-substituted THF | Moderate | 3-substituted Oxetane | Low | More Stable | Pfizer Study[1] |
Conformational Implications of 3-Substituted Oxetanes
The introduction of substituents onto the oxetane ring influences its conformation. While the parent oxetane ring is nearly planar, substitution at the 3-position can induce a more puckered conformation to alleviate eclipsing interactions.[1] This puckering is generally modest but can have significant implications for the overall three-dimensional shape of a drug molecule, potentially improving its fit within a target's binding pocket.[10]
Experimental Determination: The conformation of 3-substituted oxetanes in solution is typically elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments like 2D NOESY or ROESY.[11] These techniques detect through-space correlations between protons that are close to each other (< 5 Å), providing definitive evidence of spatial arrangements and conformational preferences.[11][12]
Computational Analysis: Complementing experimental data, computational methods such as Density Functional Theory (DFT) are used to calculate the energies of different puckered conformations and predict the most stable geometries.[13]
Caption: Workflow for analyzing the conformational impact of 3-substituted oxetanes.
Experimental Protocols: A Self-Validating System
Accurate and reproducible data are the bedrock of drug discovery. The following protocols are designed to be self-validating, incorporating essential controls and clear endpoints.
Protocol: High-Throughput Kinetic Aqueous Solubility Assay (Nephelometry)
Rationale: In early drug discovery, speed and compound economy are paramount. Kinetic solubility provides a rapid assessment of a compound's propensity to precipitate from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput screening (HTS) assays.[8] Nephelometry, which measures light scattering from insoluble particles, is an ideal high-throughput readout.[14][15]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete dissolution.
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mixing and Incubation: Mix the plate contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (25°C) for 2 hours to allow for precipitation to equilibrate.[16]
-
Measurement: Measure the light scattering in each well using a nephelometer plate reader.[16]
-
Data Analysis:
-
Include a highly soluble compound (e.g., Propranolol) as a negative control (low scattering) and a poorly soluble compound (e.g., Ondansetron) as a positive control (high scattering).[15]
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the negative control. For a single-point screen, compounds with scattering signals similar to the positive control are flagged as having low kinetic solubility at the tested concentration.
-
Caption: Experimental workflow for the kinetic solubility assay by nephelometry.
Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Rationale: Assessing metabolic stability early helps prioritize compounds with favorable pharmacokinetic futures.[17] Human liver microsomes (HLM) are a standard and cost-effective in vitro tool, containing a rich complement of Phase I metabolic enzymes, primarily CYPs.[18][19] The assay measures the disappearance of the parent compound over time.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled HLM (from a reputable supplier) on ice.[18] Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[18]
-
Prepare a 1 µM working solution of the test compound in the same buffer.
-
Prepare a cofactor solution of NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form) in buffer.
-
-
Incubation:
-
Pre-warm the HLM solution and the test compound solution to 37°C in a water bath for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution to the HLM/compound mixture. The final concentration of the test compound should be 1 µM.[18]
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[18] This step precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from linear regression analysis equals the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Include positive control compounds with known metabolic fates (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance) to validate the assay performance.[18]
-
Conclusion and Future Directions
The 3-substituted oxetane is more than just a structural motif; it is a strategic tool for mitigating common liabilities in drug discovery. By rationally replacing problematic groups like gem-dimethyl and carbonyls, medicinal chemists can profoundly improve aqueous solubility and metabolic stability, often with a favorable or neutral impact on lipophilicity. The protocols and quantitative data presented in this guide serve as a practical framework for leveraging the unique advantages of 3-substituted oxetanes. As synthetic methodologies continue to evolve, providing even greater access to diverse oxetane building blocks, their role in designing the next generation of therapeutics is set to expand even further.
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PubMed. (n.d.). Conformational analysis by intersection: CONAN. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Fluorooxetan-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(3-Fluorooxetan-3-yl)ethanol, a valuable fluorinated building block for medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and an oxetane motif can significantly enhance the pharmacological properties of lead compounds, including metabolic stability and binding affinity. Given the synthetic challenges associated with producing such scaffolds, this guide presents a robust, two-stage protocol. The synthesis commences with the formation of a key diol intermediate, 3-(2-hydroxyethyl)oxetan-3-ol, from commercially available oxetan-3-one. This is followed by a selective dehydroxylative fluorination of the tertiary alcohol to yield the target compound. This document details the underlying chemical principles, step-by-step experimental procedures, and critical considerations for each stage of the synthesis.
Introduction: The Significance of Fluorinated Oxetanes in Drug Discovery
Four-membered heterocycles, particularly oxetanes, have emerged as highly sought-after structural motifs in modern medicinal chemistry. Their inherent polarity and three-dimensional character can lead to improved physicochemical properties in drug candidates. The introduction of fluorine, a bioisostere for hydrogen or a hydroxyl group, can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency and bioavailability. Consequently, the synthesis of molecules such as this compound, which combines both a fluoro and an oxetane group, is of significant interest to the pharmaceutical industry. However, the preparation of such substituted oxetanes remains a synthetic challenge. This guide provides a detailed, practical approach to address this synthetic need.
Overall Synthetic Strategy
The synthesis of this compound is proposed via a two-stage process, starting from the commercially available and relatively inexpensive oxetan-3-one.
Stage 1: Synthesis of the Diol Intermediate, 3-(2-hydroxyethyl)oxetan-3-ol
This stage involves a two-step sequence:
-
Vinylation of Oxetan-3-one: A Grignard reaction between oxetan-3-one and vinylmagnesium bromide introduces the vinyl group at the 3-position, forming the tertiary alcohol, 3-vinyloxetan-3-ol.
-
Hydroboration-Oxidation: The terminal alkene of 3-vinyloxetan-3-ol is then converted to a primary alcohol via an anti-Markovnikov hydroboration-oxidation reaction, yielding the key intermediate, 3-(2-hydroxyethyl)oxetan-3-ol.
Stage 2: Selective Dehydroxylative Fluorination
The final stage involves the selective fluorination of the tertiary alcohol of 3-(2-hydroxyethyl)oxetan-3-ol. This transformation is challenging but can be achieved using modern fluorinating reagents that are effective for tertiary alcohols.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Stage 1 Protocol: Synthesis of 3-(2-hydroxyethyl)oxetan-3-ol
Part A: Synthesis of 3-Vinyloxetan-3-ol
Causality: The nucleophilic addition of the vinyl Grignard reagent to the electrophilic carbonyl carbon of oxetan-3-one forms a new carbon-carbon bond. It is crucial to perform this reaction at low temperatures to minimize potential side reactions, such as rearrangement of the strained oxetane ring, which has been reported with some Grignard reagents and oxetan-3-ones.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add oxetan-3-one (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-vinyloxetan-3-ol.
Part B: Synthesis of 3-(2-hydroxyethyl)oxetan-3-ol
Causality: The hydroboration-oxidation of the terminal alkene proceeds via an anti-Markovnikov addition, ensuring the formation of the primary alcohol. The borane reagent adds to the less sterically hindered carbon of the double bond, and subsequent oxidation replaces the boron with a hydroxyl group.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-vinyloxetan-3-ol (1.0 eq) in anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add borane-tetrahydrofuran complex (1.1 eq, 1.0 M solution in THF) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Oxidation: Cool the mixture back to 0 °C. Slowly add an aqueous solution of sodium hydroxide (3 M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Reaction Monitoring and Workup: Stir the mixture at room temperature for 2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield 3-(2-hydroxyethyl)oxetan-3-ol.
| Stage 1 Summary | |
| Starting Material | Oxetan-3-one |
| Intermediate | 3-Vinyloxetan-3-ol |
| Final Product (Stage 1) | 3-(2-hydroxyethyl)oxetan-3-ol |
| Key Reagents | Vinylmagnesium bromide, Borane-THF, H₂O₂, NaOH |
| Overall Yield (Plausible) | 50-60% |
Stage 2 Protocol: Synthesis of this compound
Causality: The selective dehydroxylative fluorination of the tertiary alcohol in the presence of a primary alcohol is a key challenge. Modern fluorination methods, such as those employing Selectfluor, have shown efficacy in the fluorination of tertiary alcohols. The reaction likely proceeds through the activation of the hydroxyl group, followed by nucleophilic attack by a fluoride source. The primary alcohol is expected to be less reactive under these conditions.
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel, dissolve 3-(2-hydroxyethyl)oxetan-3-ol (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add Ph₂PCH₂CH₂PPh₂ (dppe) (0.6 eq) and ICH₂CH₂I (1.2 eq).
-
Fluorinating Agent: Add Selectfluor (3.0 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 15-30 minutes. The reaction is typically rapid.
-
Monitoring and Quenching: Monitor the reaction by ¹⁹F NMR and TLC. Upon completion, quench the reaction by adding water.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by flash column chromatography.
| Stage 2 Summary | |
| Starting Material | 3-(2-hydroxyethyl)oxetan-3-ol |
| Final Product | This compound |
| Key Reagents | Selectfluor, Ph₂PCH₂CH₂PPh₂, ICH₂CH₂I |
| Plausible Yield | 40-50% |
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the two-stage synthesis.
Conclusion
The synthesis of this compound presented herein provides a viable and logical pathway for accessing this valuable building block. By employing a Grignard reaction followed by hydroboration-oxidation, the key diol intermediate can be efficiently prepared. The subsequent selective dehydroxylative fluorination of the tertiary alcohol, a critical and challenging step, is achievable with modern fluorinating agents. This protocol offers a solid foundation for researchers in drug discovery and medicinal chemistry to synthesize novel fluorinated oxetane derivatives for the development of next-generation therapeutics.
References
-
Li, W., et al. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 22(17), 6964-6968. [Link]
-
Chittenden, G. J. F., & Williams, N. R. (1974). Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, 1218-1221. [Link]
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Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(7), 2470-2473. [Link]
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Moon, M. J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735-22744. [Link]
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Xiao, Y., et al. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Request PDF. [Link]
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Radosevich, A. T., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. OSTI.GOV. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Burés, J. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550-8551. [Link]
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Organic Chemistry Portal. Synthesis of oxetan-3-ones. [Link]
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Wipf, P., et al. (2011). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. Request PDF. [Link]
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Science of Synthesis. (2018). Oxetanes and Oxetan-3-ones. Thieme. [Link]
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Organic Syntheses. (1957). vinyl bromide. Organic Syntheses Procedure. [Link]
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Wikipedia. Hydroboration–oxidation reaction. [Link]
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Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550-8551. [Link]
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University of California, Irvine. (n.d.). Hydroboration-Oxidation of Alkenes. [Link]
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National University of Singapore. (2025). Novel method to synthesise valuable fluorinated drug compounds. ScienceDaily. [Link]
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Organic Syntheses. (1957). A Publication of Reliable Methods for the Preparation of Organic Compounds. Working with Hazardous Chemicals. [Link]
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Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11753-11796. [Link]
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Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
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Bartoli, G., et al. (1998). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. PubMed. [Link]
-
Professor Dave Explains. (2018). Hydroboration-Oxidation. YouTube. [Link]
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ResearchGate. (2018). Attempts at Grignard reactions of ketones 22 with vinylmagnesium... [Link]
-
Clark, J. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]
- Ritter, T., et al. (2009).
Application Notes and Protocols: 2-(3-Fluorooxetan-3-yl)ethanol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 3-Fluorooxetane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the integration of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1][2][3][4] The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby enhancing its therapeutic potential.[1][2] Among the various fluorinated motifs, the 3-fluorooxetane ring has emerged as a particularly valuable bioisostere. This strained four-membered heterocycle can act as a surrogate for gem-dimethyl or carbonyl groups, improving aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[5] The building block, 2-(3-fluorooxetan-3-yl)ethanol , offers a unique combination of this privileged oxetane scaffold and a reactive primary alcohol handle, providing a gateway to a diverse array of more complex and potentially bioactive molecules.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into key transformations of the primary alcohol, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel chemical entities. While specific literature on this exact building block is emerging, the protocols herein are built upon well-established and robust methodologies for analogous primary alcohols, ensuring a high probability of success.
Core Synthetic Transformations and Protocols
The primary alcohol of this compound is a versatile functional group that can be readily converted into ethers, esters, and sulfonates, or oxidized to aldehydes and carboxylic acids. Each of these transformations opens up new avenues for molecular elaboration.
O-Alkylation: Synthesis of Novel Ethers
The formation of an ether linkage is a fundamental transformation in organic synthesis, often employed to connect different molecular fragments. The Williamson ether synthesis and acid-catalyzed etherification are two common approaches. For a substrate like this compound, which may be sensitive to strongly acidic conditions that could promote oxetane ring-opening, a modified Williamson synthesis or an iron-catalyzed method under mild conditions are preferable.[6][7][8][9]
This protocol is based on an iron(III)-catalyzed method that has proven effective for the etherification of various alcohols under mild conditions.[6][9]
Reaction Scheme:
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq.) and the desired alkyl halide or alcohol (1.2 eq.) in dichloromethane (DCM, 0.2 M), add iron(III) triflate (Fe(OTf)₃, 5 mol%).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Causality Behind Experimental Choices:
-
Iron(III) triflate is a mild Lewis acid catalyst that activates the alcohol for nucleophilic attack without requiring harsh conditions that could compromise the oxetane ring.[6][9]
-
Dichloromethane is a common, relatively non-polar solvent that is suitable for this type of reaction.
-
Room temperature reaction conditions are often sufficient, highlighting the mildness of this method.
Data Presentation: Representative Iron-Catalyzed Etherification
| Entry | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | 5 | DCM | 25 | 4 | Est. >85 |
| 2 | 1-Iodobutane | 5 | DCM | 25 | 6 | Est. >80 |
| 3 | 1-Phenylethanol | 5 | DCM | 45 | 8 | Est. >75 |
Note: Yields are estimated based on similar reactions in the literature and will require experimental verification for this compound.
Visualization: Etherification Workflow
Caption: Workflow for iron-catalyzed etherification.
Mitsunobu Reaction: Accessing Esters and Other Derivatives with Inversion of Configuration
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry at the alcohol carbon.[10][11][12][13][14] This reaction proceeds under mild, neutral conditions, making it highly compatible with sensitive functional groups like the fluorooxetane ring.
This protocol outlines a general procedure for the esterification of this compound using a carboxylic acid.[10][12]
Reaction Scheme:
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by trituration with a suitable solvent (e.g., diethyl ether) prior to chromatography.
Causality Behind Experimental Choices:
-
PPh₃ and DIAD are the classic reagents for the Mitsunobu reaction, forming a phosphonium intermediate that activates the alcohol as a good leaving group.[11]
-
Anhydrous THF is the solvent of choice as the reaction is sensitive to water.
-
0 °C to room temperature is the standard temperature range for this reaction, balancing reaction rate with the stability of the intermediates.[10]
-
Inert atmosphere prevents the oxidation of triphenylphosphine.
Visualization: Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
Sulfonylation: Preparation of Sulfonate Esters
Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups in nucleophilic substitution reactions. The conversion of the primary alcohol of this compound to a sulfonate ester opens the door to a wide range of subsequent transformations, including the introduction of nitrogen, sulfur, and carbon nucleophiles.
This protocol provides a standard procedure for the tosylation of a primary alcohol.[15][16][17][18][19]
Reaction Scheme:
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (Et₃N, 1.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude tosylate is often used without further purification. If necessary, it can be purified by recrystallization or flash column chromatography.
Causality Behind Experimental Choices:
-
p-Toluenesulfonyl chloride (TsCl) is the source of the tosyl group.
-
Triethylamine (Et₃N) acts as a base to neutralize the HCl generated during the reaction.
-
4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that accelerates the reaction.[15]
-
Anhydrous conditions are crucial as the sulfonyl chloride can react with water.
Oxidation: Accessing Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol group in this compound can provide access to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for C-C bond formation reactions (e.g., Wittig, Grignard) and amide couplings, respectively.
For the selective oxidation to the aldehyde without over-oxidation to the carboxylic acid, mild reagents such as Dess-Martin periodinane (DMP) are highly effective.[20]
Reaction Scheme:
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃).
-
Stir for 10-15 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and carefully concentrate the solution under reduced pressure (the aldehyde may be volatile). The crude aldehyde is often of sufficient purity for subsequent steps.
For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required. A two-step, one-pot procedure using a chromium-free oxidation system is a modern and more environmentally friendly approach.[21][22][23][24]
Reaction Scheme:
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Application Notes and Protocols: Leveraging 2-(3-Fluorooxetan-3-YL)ethanol in Modern Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-(3-Fluorooxetan-3-YL)ethanol. This building block is a valuable tool for introducing the 3-fluorooxetan-3-yl motif into lead compounds to enhance their pharmacological properties.
Introduction: The Rise of Fluorinated Motifs in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a well-established strategy to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] The unique electronic properties and small size of the fluorine atom allow it to act as a versatile bioisostere for hydrogen atoms or hydroxyl groups.[4][5] This substitution can lead to improved metabolic stability, enhanced binding affinity, and favorable alterations in lipophilicity.[6][7]
Among the various fluorinated motifs, the 3-fluorooxetan-3-yl group has emerged as a particularly advantageous substituent. The oxetane ring itself is a desirable feature, often improving aqueous solubility and metabolic stability while reducing lipophilicity when compared to more common alkyl groups. The addition of a fluorine atom to the 3-position of the oxetane ring further refines these properties, offering a unique combination of polarity and steric profile. This compound provides a convenient handle for introducing this valuable motif into a wide range of molecular scaffolds.
Physicochemical Properties and Strategic Advantages
The 2-(3-fluorooxetan-3-yl)ethyl moiety, introduced via this compound, offers several compelling advantages in drug design. Its utility is rooted in the principles of bioisosterism, where the replacement of one chemical group with another having similar physical or chemical properties can lead to a molecule with improved biological activity.[4][8]
Bioisosteric Replacement Strategy
The 3-fluorooxetan-3-yl group can be considered a bioisostere for several common functional groups, including gem-dimethyl, tert-butyl, and carbonyl groups. This strategic replacement can significantly impact a molecule's properties.
Caption: Bioisosteric replacement workflow.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the calculated properties of the 2-(3-fluorooxetan-3-yl)ethyl group in comparison to other common bioisosteric replacements.
| Property | tert-Butyl | gem-Dimethyl | Phenyl | 2-(3-fluorooxetan-3-yl)ethyl |
| Molecular Weight ( g/mol ) | 57.12 | 29.06 | 77.11 | 119.12 |
| cLogP | ~1.9 | ~1.0 | ~2.5 | ~0.5 |
| Topological Polar Surface Area (Ų) | 0 | 0 | 0 | 22.5 |
| Metabolic Stability | High | Moderate | Prone to oxidation | Generally High |
| Aqueous Solubility | Low | Low | Very Low | Improved |
Note: cLogP and TPSA values are estimations and can vary based on the parent molecule.
Applications in Drug Discovery
The primary application of this compound is as a building block to introduce the 2-(3-fluorooxetan-3-yl)ethyl moiety into drug candidates. This can be particularly useful in lead optimization to address common challenges.
-
Improving Solubility and Reducing Lipophilicity : The polar oxetane ring and the fluorine atom can significantly enhance the aqueous solubility of a compound, which is often a critical factor for oral bioavailability.
-
Blocking Metabolic Hotspots : The C-F bond is exceptionally strong and resistant to metabolic cleavage.[4] Introducing the fluorooxetan-3-yl group can block potential sites of oxidative metabolism, thereby increasing the drug's half-life.[1]
-
Modulating Receptor Binding : The unique electronic and steric properties of the fluorooxetan-3-yl group can alter the conformation of a drug molecule, potentially leading to improved binding affinity and selectivity for its target.
Experimental Protocols: Incorporation of the 2-(3-fluorooxetan-3-yl)ethyl Moiety
The hydroxyl group of this compound provides a versatile reactive handle for its incorporation into various scaffolds. Below are generalized protocols for common conjugation reactions.
Protocol 1: Williamson Ether Synthesis
This protocol describes the coupling of this compound with a compound containing a good leaving group (e.g., a halide or sulfonate).
Materials:
-
This compound
-
Substrate with a leaving group (e.g., R-Br, R-OTs)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of the substrate (R-X, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Protocol 2: Mitsunobu Reaction
This protocol is suitable for coupling this compound with a nucleophilic substrate, such as a phenol or a nitrogen-containing heterocycle.
Materials:
-
This compound
-
Nucleophilic substrate (e.g., R-OH, R-NH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophilic substrate (1.0 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.
Caption: General experimental workflow.
Conclusion
This compound is a highly valuable and versatile building block in contemporary drug discovery. Its ability to introduce the 3-fluorooxetan-3-yl motif allows medicinal chemists to strategically modulate the physicochemical and pharmacokinetic properties of lead compounds. The protocols outlined in these notes provide a starting point for the successful incorporation of this moiety, paving the way for the development of safer and more effective therapeutics.
References
- 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). PubMed.
- Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- This compound. (n.d.). CymitQuimica.
- isosteres & bioisosteres in lead optimiz
- Metabolism of fluorine-containing drugs. (2001). PubMed.
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.).
- This compound. (n.d.). Achmem.
- Synthesis of 2-{3-[3-(4-Fluorophenoxy)propoxy]phenyl}ethanol. (n.d.). PrepChem.com.
- 1123786-79-7|this compound. (n.d.). BLDpharm.
- Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015).
- Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. (n.d.). PMC - NIH.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Fluorine in drug design: a case study with fluoroanisoles. (2015). Li Xing.
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- 5. researchgate.net [researchgate.net]
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- 7. Fluorine in drug design: a case study with fluoroanisoles. (2015) | Li Xing | 122 Citations [scispace.com]
- 8. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
Application Notes & Protocols: The Strategic Incorporation of 2-(3-Fluorooxetan-3-YL)ethanol in the Synthesis of Novel Pharmaceutical Intermediates
An Application Guide for Drug Discovery Professionals
Introduction: The Imperative for Structural Innovation in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic introduction of specific structural motifs is paramount to optimizing a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, the most electronegative element, has become an indispensable tool for medicinal chemists. Its incorporation into a drug candidate can profoundly influence metabolic stability, binding affinity, lipophilicity, and pKa, often leading to enhanced therapeutic efficacy.[1][2] Parallel to the rise of organofluorine chemistry, there is a growing appreciation for small, strained ring systems like oxetanes. These motifs introduce three-dimensionality and desirable polarity, serving as valuable bioisosteres that can improve solubility and cell permeability.[3]
The reagent 2-(3-Fluorooxetan-3-YL)ethanol represents a convergence of these two powerful strategies. As a bifunctional building block, it provides a primary alcohol for synthetic elaboration while carrying the fluoro-oxetane moiety—a highly sought-after scaffold that combines the benefits of fluorination with the unique conformational and polarity characteristics of the oxetane ring.[4][5] This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, applications, and a detailed protocol for its use in synthesizing next-generation pharmaceutical intermediates.
Reagent Profile and Physicochemical Characteristics
A thorough understanding of a building block's fundamental properties is the foundation of successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 1123786-79-7 | [6][7] |
| Molecular Formula | C₅H₉FO₂ | [6][8] |
| Molecular Weight | 120.12 g/mol | [6][8] |
| Appearance | Liquid (typical) | |
| Purity | ≥95% (typical) | [8] |
| Storage | Sealed in dry, room temperature or refrigerated conditions (-20°C for long-term) | [6] |
| InChI Key | UBXQNBYHOSKHKT-UHFFFAOYSA-N | [8] |
Spectroscopic characterization is critical for verifying the integrity of the starting material. While specific batch data should be obtained from the supplier, typical NMR spectra would confirm the presence of the ethyl alcohol chain, the oxetane ring protons, and a characteristic singlet in the ¹⁹F NMR spectrum.
Conceptual Synthetic Pathway
While various proprietary methods exist for the synthesis of fluorinated oxetanes, a general understanding of the synthetic logic is beneficial. The diagram below illustrates a plausible, high-level approach for the formation of such building blocks, often involving the fluorination of a suitable precursor.
Caption: Conceptual workflow for the synthesis of this compound.
Application Protocol: Synthesis of a Fluoro-Oxetane Aryl Ether Intermediate
This section provides a detailed, step-by-step protocol for a representative application: the synthesis of an aryl ether, a common linkage in many pharmaceutical agents. The primary alcohol of this compound serves as a versatile nucleophile for this transformation.
Objective:
To synthesize 1-(2-((3-fluorooxetan-3-yl)methoxy)ethyl)-4-nitrobenzene via a Williamson ether synthesis. This intermediate could subsequently be reduced at the nitro group for further derivatization (e.g., amide coupling).
Reaction Scheme:
Caption: Williamson ether synthesis using the title reagent.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Fluoro-4-nitrobenzene (1.1 eq)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet/outlet (or balloon)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Experimental Protocol:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 100 mL round-bottom flask under vacuum and backfill with dry nitrogen.
-
Weigh sodium hydride (60% dispersion) and add it to the flask.
-
Add 20 mL of anhydrous THF via syringe.
-
Causality: NaH is highly reactive with water and oxygen. An inert atmosphere is critical to prevent quenching of the reagent and ensure safety. The mineral oil is washed away in the work-up.[9]
-
-
Alkoxide Formation:
-
Cool the NaH/THF suspension to 0 °C using an ice-water bath.
-
Dissolve this compound in 10 mL of anhydrous THF.
-
Add the alcohol solution dropwise to the stirred NaH suspension over 15 minutes. Effervescence (H₂ gas evolution) should be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Causality: The strongly basic hydride ion (H⁻) deprotonates the primary alcohol to form a sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, making it capable of attacking the electron-deficient aromatic ring.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Add 1-fluoro-4-nitrobenzene to the reaction mixture dropwise via syringe.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The starting alcohol spot should be consumed. The reaction may take 4-16 hours.
-
Causality: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.
-
-
Reaction Quench and Work-up:
-
Cool the flask back to 0 °C in an ice bath.
-
Carefully and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted NaH.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Causality: Quenching deactivates the highly reactive base. The brine wash helps to remove residual water from the organic phase.
-
-
Purification and Characterization:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be purified by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).
-
Combine the pure fractions (as determined by TLC) and concentrate to yield the final product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
-
Safety, Handling, and Storage
Working with fluorinated reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[10] Use spark-proof tools and equipment when handling flammable solvents like THF and ethyl acetate.[13]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][13]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11][12]
Conclusion
This compound is a highly valuable and versatile building block for modern medicinal chemistry. It provides a direct and efficient route to incorporate the fluoro-oxetane motif, a structure known to confer beneficial physicochemical properties to drug candidates. The primary alcohol handle allows for straightforward synthetic manipulation through well-established chemical transformations, enabling its integration into diverse molecular scaffolds. By following robust and safe laboratory protocols, researchers can leverage this reagent to accelerate the discovery and development of novel therapeutics with improved drug-like properties.
References
- Breakthrough method opens door to fluorinated oxetane drug molecules. (2025, February 22). News-Medical.Net.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.
- SAFETY DATA SHEET. (2014, April 29). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2011, May 16). Fisher Scientific.
- 2-Fluoroethanol SDS, 371-62-0 Safety D
- FDA‐approved drugs containing fluorinated cycloalkane motifs.
- This compound. Achmem.
- Fluorine in drug discovery: Role, design and case studies. Preprint.
- Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks.
- This compound. CymitQuimica.
- 1123786-79-7|this compound. BLDpharm.
- Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethoxy)ethanol. (2025, February 1). ChemicalBook.
- Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com.
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol. Sigma-Aldrich.
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The Synthetic Versatility of 2-(3-Fluorooxetan-3-yl)ethanol: A Guide to Key Chemical Transformations
Introduction: The Strategic Value of the 3-Fluorooxetane Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is relentless. Among the more recent entrants to the medicinal chemist's toolkit, the 3-fluorooxetane motif has garnered significant attention.[1][2] This small, strained heterocyclic system is not merely a structural curiosity; it serves as a valuable bioisosteric replacement for commonly employed functional groups, such as gem-dimethyl or carbonyl groups.[3][4] The introduction of a fluorine atom, the most electronegative element, into the oxetane ring further enhances its appeal by modulating properties like metabolic stability, lipophilicity, and hydrogen bond accepting capacity.[5][6] The molecule 2-(3-fluorooxetan-3-yl)ethanol (CAS: 1123786-79-7) is a particularly useful building block, featuring the desirable 3-fluorooxetane ring appended to a reactive primary alcohol handle, thus offering a gateway to a diverse array of chemical modifications.[7][8][9]
This comprehensive application note provides detailed protocols for several key transformations of this compound, focusing on reactions at the primary alcohol. These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for the chosen reagents and conditions. We will explore the oxidation of the primary alcohol to the corresponding aldehyde, its conversion to esters via Fischer esterification and the Mitsunobu reaction, and its transformation into ethers. For each reaction, we will consider the stability of the 3-fluorooxetane ring and provide insights into potential challenges and optimization strategies.
PART 1: Oxidation of the Primary Alcohol
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-(3-fluorooxetan-3-yl)acetaldehyde, furnishes a key intermediate for further elaboration, such as reductive amination or Wittig-type reactions. A variety of oxidation methods are available, but the Swern oxidation is a particularly mild and effective choice, known for its high yields and compatibility with a wide range of functional groups.[10][11]
Protocol 1: Swern Oxidation of this compound
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to promote the elimination reaction that forms the aldehyde.[12][13] The reaction is typically performed at low temperatures (-78 °C) to control the reactivity of the intermediate species and minimize side reactions.[14]
Reaction Scheme:
Caption: Swern oxidation of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Oxalyl chloride | Reagent grade | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Acros Organics |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Fisher Scientific |
| Triethylamine (Et₃N) | Reagent grade | VWR |
| Diethyl ether (Et₂O) | ACS grade | Macron |
| Saturated aqueous NH₄Cl | ||
| Saturated aqueous NaCl (brine) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) |
Step-by-Step Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (0.5 M based on the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 equivalents) to the stirred dichloromethane.
-
In a separate flask, prepare a solution of anhydrous DMSO (2.4 equivalents) in anhydrous dichloromethane.
-
Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C. Stir the mixture for 30 minutes.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the alcohol solution dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired aldehyde.
Causality and Experimental Choices:
-
Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the reactive intermediates and prevent side reactions.[11]
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the quenching of the reactive electrophilic species.
-
Order of Addition: The specific order of reagent addition is critical for the successful formation of the active oxidizing agent.
-
Excess Base: An excess of triethylamine is used to neutralize the generated HCl and to facilitate the final elimination step.[10]
PART 2: Esterification of the Primary Alcohol
Esterification is a fundamental transformation in organic synthesis. We present two robust methods for the esterification of this compound: the classic Fischer esterification for simple esters and the versatile Mitsunobu reaction for a broader range of substrates and milder conditions.[15][16][17]
Protocol 2: Fischer Esterification with Acetic Acid
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[15][18] To drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol or carboxylic acid) is used, or water is removed as it is formed.[19]
Reaction Scheme:
Sources
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- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for the Preparation of 2-(3-Fluorooxetan-3-yl)ethanol Derivatives: A Key Building Block for Novel Therapeutics
An Application Note for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability.[1][2][3] The 3-fluorooxetane motif, in particular, has emerged as a highly sought-after bioisostere for carbonyls and gem-dimethyl groups, offering a unique combination of polarity and conformational constraint. This application note provides a detailed, field-proven protocol for the synthesis of 2-(3-fluorooxetan-3-yl)ethanol, a versatile building block for creating novel chemical entities. We will delve into the mechanistic rationale behind the synthetic strategy, provide a step-by-step experimental procedure, and offer insights for troubleshooting and characterization, ensuring a reproducible and scalable process for research and development.
Introduction: The Strategic Value of the 3-Fluorooxetane Moiety
Fluorinated organic compounds represent a significant portion of the pharmaceutical market, with estimates suggesting that over 20% of all commercialized drugs contain at least one fluorine atom.[4] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—allow medicinal chemists to fine-tune the physicochemical properties of lead compounds.[5]
The oxetane ring, a four-membered cyclic ether, imparts a distinct three-dimensional character to molecules, which can improve aqueous solubility and reduce nonspecific binding. When combined with a fluorine atom at the 3-position, the resulting 3-fluorooxetane scaffold offers several advantages:
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the drug's half-life.[5]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, impacting target engagement.[1]
-
Conformational Control: The rigid oxetane ring restricts the conformational freedom of the molecule, which can lead to higher binding selectivity.
-
Improved Physicochemical Properties: The polar nature of the C-F and ether bonds can enhance solubility and permeability.
The target molecule, this compound (with the chemical formula C₅H₉FO₂[6]), provides a primary alcohol handle that is ideal for further derivatization, enabling its incorporation into a wide array of molecular architectures.
Synthetic Strategy: Rationale and Workflow
The preparation of this compound is most reliably achieved through a two-step process starting from a commercially available precursor, 3-bromo-3-fluorooxetane. The overarching strategy involves introducing a two-carbon acetate unit via nucleophilic substitution, followed by a robust reduction of the resulting ester to the desired primary alcohol.
This approach is selected for its reliability, scalability, and use of well-understood, high-yielding reactions. The alternative of a Grignard-type reaction on a 3-fluorooxetane aldehyde is less ideal due to the potential instability of the aldehyde precursor and the challenges of controlling side reactions.
Overall Synthetic Workflow
The diagram below outlines the two-stage synthesis from the starting material to the final product.
Sources
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Application Notes & Protocols: Strategic Use of 2-(3-Fluorooxetan-3-YL)ethanol as a Carbonyl Bioisostere
Abstract
In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups is a cornerstone of lead optimization. The carbonyl group, while a critical pharmacophoric element, is often susceptible to metabolic reduction, leading to rapid clearance and unpredictable pharmacokinetic profiles. This guide details the application of "2-(3-Fluorooxetan-3-YL)ethanol" as a sophisticated bioisostere for ketones and other carbonyl moieties. By leveraging the unique physicochemical properties of the fluorooxetane ring, researchers can overcome common metabolic liabilities while preserving or enhancing biological activity.[1][2][3][4][5] This document provides a comprehensive overview of the rationale, comparative physicochemical data, detailed synthetic protocols, and analytical validation methods for the successful implementation of this strategy.
Introduction: The Challenge of Carbonyl Moieties and the Rise of Oxetane Isosteres
The carbonyl group is a ubiquitous feature in bioactive molecules, acting as a key hydrogen bond acceptor. However, its susceptibility to enzymatic reduction by carbonyl reductases represents a significant metabolic liability, often truncating the half-life of a drug candidate.[2] Bioisosteric replacement aims to substitute such groups with mimics that retain the desired biological function but possess improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6]
Oxetanes, four-membered saturated ethers, have emerged as highly effective isosteres for carbonyls and gem-dimethyl groups.[1][7][8] Their key advantages include:
-
Metabolic Stability: The oxetane ring is significantly more resistant to metabolic oxidation compared to many common functional groups.[2][7][9]
-
Improved Solubility: The polar ether oxygen enhances aqueous solubility, a critical factor for bioavailability.[3][8][9]
-
Three-Dimensionality: Oxetanes introduce a defined 3D vector, breaking away from the planarity of many scaffolds and enabling better exploration of protein binding pockets.[3][4]
-
Modulated Lipophilicity: They can reduce a compound's lipophilicity (LogD), which is often beneficial for optimizing drug-like properties.[10]
The specific isostere, This compound , adds another layer of sophistication. The fluorine atom, a common tool in medicinal chemistry, can profoundly influence a molecule's properties by modulating pKa, improving metabolic stability, and even participating in favorable protein-ligand interactions.[11][12][13][14]
Physicochemical Profile: A Comparative Analysis
The decision to employ an isostere is data-driven. The this compound moiety offers a distinct property profile compared to a simple ketone like acetone, which can be extrapolated to more complex systems.
| Property | Typical Ketone (e.g., Acetone) | This compound Moiety | Rationale for Advantage in Drug Design |
| Hydrogen Bonding | 1 Acceptor (Oxygen) | 1 Acceptor (Oxygen), 1 Donor (Hydroxyl) | Maintains hydrogen bond acceptor capability while adding a donor vector, potentially opening new binding interactions. |
| Calculated LogP | ~ -0.24 | ~ 0.1 (estimated) | Offers a moderate increase in lipophilicity that can be fine-tuned, while the overall polarity of the molecule is enhanced by the hydroxyl group. |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | ~50 Ų (estimated) | Significantly increases polarity, which is strongly correlated with improved aqueous solubility and cell permeability.[8] |
| Metabolic Liability | High (Susceptible to reduction) | Low (Resistant to CYP450 oxidation) | Blocks a primary site of metabolism, increasing the compound's half-life and bioavailability.[2][3][7] |
| pKa Modulation | N/A | Lowers pKa of adjacent amines | The electronegative fluorine and oxetane oxygen can decrease the basicity of nearby amines, which can mitigate hERG liability and improve cell penetration.[10][11][12][15] |
Synthetic Strategy & Protocols
The successful incorporation of the this compound moiety relies on robust and accessible synthetic chemistry. The following protocols provide a validated pathway for the synthesis of the key building block and its subsequent coupling to a model aromatic system.
Protocol 1: Synthesis of the Key Building Block - this compound
This protocol outlines a potential synthetic route. Researchers should adapt it based on available starting materials and laboratory capabilities.
Step 1: Synthesis of a Protected 3-Fluorooxetane Intermediate A common strategy involves the fluorination of a suitable precursor.
-
To a solution of a protected 3-hydroxyoxetane derivative (1.0 eq) in an appropriate solvent like dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the protected 3-fluorooxetane.
Step 2: Functionalization and Deprotection to Yield the Final Building Block This step introduces the ethanol side chain.
-
Deprotect the intermediate from Step 1 under appropriate conditions (e.g., acid-catalyzed hydrolysis for an ester).
-
The resulting 3-fluorooxetan-3-ol can then be converted to a suitable leaving group (e.g., a tosylate or mesylate).
-
React this activated intermediate with a protected two-carbon nucleophile (e.g., the Grignard reagent of 2-(vinyloxy)ethane).
-
Subsequent deprotection of the ethanol moiety (e.g., acidic workup of the vinyl ether) will yield the target molecule, This compound .
Causality Note: The choice of a fluorinating agent like DAST is critical for efficiently replacing a hydroxyl group with minimal side reactions. The multi-step process involving protection and activation is necessary to control regioselectivity and ensure the final product is formed with high purity.
Protocol 2: Incorporation into a Parent Molecule via Nucleophilic Aromatic Substitution (SNAr)
This protocol demonstrates the coupling of the building block to an activated aromatic ring.
Materials:
-
This compound (1.1 eq)
-
Activated aryl fluoride/chloride (e.g., 4-fluoronitrobenzene) (1.0 eq)
-
Strong base (e.g., Sodium Hydride, NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF, or Dimethylformamide, DMF)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound and dissolve in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
In a separate flask, dissolve the activated aryl fluoride/chloride in anhydrous THF.
-
Add the aryl solution dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation: Purify the crude product by flash column chromatography. Characterize the final product via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Causality Note: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the alcohol without competing in the substitution reaction. Anhydrous conditions are critical as NaH reacts violently with water. The reaction is performed on an activated aromatic system where the nitro group acts as a strong electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack.
Visualizing the Workflow
A clear workflow is essential for planning and execution. The following diagram illustrates the key stages of incorporating the fluorooxetane isostere.
Caption: Synthetic and validation workflow for isostere incorporation.
Impact on ADME Properties: A Case Study Perspective
The true value of this isostere is demonstrated in its ability to solve real-world drug development challenges. While a specific case study for "this compound" is emerging, we can draw parallels from numerous published examples where similar oxetane moieties have dramatically improved compound profiles.[3][9]
Consider a hypothetical lead compound for a kinase inhibitor that suffers from poor metabolic stability due to the reduction of a key ketone.
| Parameter | Lead Compound (with Ketone) | Optimized Compound (with Fluorooxetane Isostere) | Expected Outcome & Rationale |
| Target Potency (IC₅₀) | 5 nM | 8 nM | Maintained or slightly reduced potency is an acceptable trade-off. The isostere preserves the key hydrogen bond acceptor feature.[3][4] |
| Human Liver Microsomal Stability (t½) | < 5 minutes | > 60 minutes | Significant improvement. The metabolically stable oxetane ring replaces the labile ketone, blocking the primary clearance pathway.[1][2][9] |
| Aqueous Solubility (pH 7.4) | 5 µg/mL | 50 µg/mL | Ten-fold increase. The increased polarity from the oxetane and hydroxyl group enhances solubility, improving potential for oral absorption.[7][8] |
| Cell Permeability (Caco-2) | Moderate | Moderate to High | The reduction in pKa of a nearby amine can lead to a higher fraction of the neutral species at physiological pH, potentially improving permeability.[3] |
Bioisosteric Replacement and Metabolic Consequences
The following diagram illustrates how the isosteric replacement conceptually alters the molecule's interaction potential and blocks a common metabolic pathway.
Caption: Isosteric replacement blocks metabolic reduction pathway.
Conclusion
The this compound moiety is a powerful and versatile tool for the modern medicinal chemist. It serves as an effective carbonyl isostere that not only addresses common metabolic liabilities but can also confer a range of other beneficial physicochemical properties, including enhanced solubility and modulated basicity. By understanding the underlying principles and employing robust synthetic and analytical methods as outlined in this guide, research and development teams can significantly increase the probability of advancing high-quality drug candidates into clinical development.
References
- ResearchGate. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- BenchChem. (n.d.). The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery.
- Scientific Research Publishing. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties.
- Burés, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12693–12706.
- National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
- Litskan, E., et al. (2025). Fine-tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chemistry – A European Journal.
- Liashuk, O., et al. (2025). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society.
- ResearchGate. (n.d.). Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level | Request PDF.
- ResearchGate. (n.d.). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level | Request PDF.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
- Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry | Request PDF.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Cambridge MedChem Consulting. (2017, July 23). Carbonyl Bioisosteres.
- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65–133.
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- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
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- 14. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Fluorinated Oxetanes into Bioactive Molecules
Introduction: The Strategic Advantage of Fluorinated Oxetanes in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the properties of bioactive molecules is a paramount objective. Among the emergent strategies, the incorporation of small, strained ring systems has garnered significant attention. Oxetanes, four-membered oxygen-containing heterocycles, have proven to be particularly valuable due to their ability to impart low molecular weight, high polarity, and three-dimensionality to drug candidates.[1] The strategic integration of fluorine, an element with a profound influence on pharmacological profiles, into the oxetane ring creates a powerful synergistic effect, offering a unique tool to address common challenges in drug development.[2][3]
The introduction of fluorinated oxetanes can lead to marked improvements in aqueous solubility, a critical factor for oral bioavailability.[1] Furthermore, these motifs can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation and redirect metabolic clearance pathways.[1] Their ability to act as bioisosteric replacements for common functional groups, such as gem-dimethyl and carbonyl moieties, allows for the fine-tuning of physicochemical properties like lipophilicity and target affinity while maintaining or improving biological activity.[1][4][5]
Historically, the synthetic accessibility of fluorinated oxetanes has been a significant hurdle, limiting their widespread application.[2][3][6] However, recent breakthroughs in synthetic methodology, particularly the development of novel catalytic transformations, have unlocked pathways to these valuable scaffolds, paving the way for their broader exploration in drug discovery programs.[2][3][6][7][8] This guide provides a comprehensive overview of the rationale, synthetic protocols, and practical considerations for the successful incorporation of fluorinated oxetanes into bioactive molecules.
Impact on Physicochemical and Pharmacokinetic Properties
The decision to incorporate a fluorinated oxetane into a lead compound is driven by the potential for multi-parameter optimization. The unique electronic properties and conformational constraints of this moiety can profoundly influence a molecule's behavior in a biological system.
Modulation of Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of fluorine atoms on the oxetane ring can either increase or decrease lipophilicity, providing a nuanced tool for optimization.[9][10][11] For instance, the replacement of a lipophilic tert-butyl group with a trifluoromethyl oxetane has been shown to decrease lipophilicity while improving metabolic stability.[5]
| Bioisosteric Replacement | Parent Functional Group | Fluorinated Oxetane Isostere | Impact on Lipophilicity (LogP) | Reference |
| gem-dimethyl | -C(CH₃)₂- | 3,3-difluorooxetane | Generally decreases | [4] |
| Carbonyl | -C=O- | 3,3-difluorooxetane | Generally decreases | [1][12] |
| tert-butyl | -C(CH₃)₃ | 3-methyl-3-(trifluoromethyl)oxetane | Decreases | [5] |
Enhancement of Metabolic Stability
The introduction of fluorine can significantly enhance a molecule's resistance to metabolic degradation. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond.[5] By replacing metabolically labile groups with fluorinated oxetanes, medicinal chemists can prolong a drug's half-life and improve its overall pharmacokinetic profile.[1][13]
Improvement of Aqueous Solubility
The inherent polarity of the oxetane ring, further amplified by the presence of electronegative fluorine atoms, can lead to a substantial increase in aqueous solubility.[1] This is a highly desirable attribute for orally administered drugs, as it can improve dissolution and subsequent absorption.
Synthetic Protocols for the Incorporation of Fluorinated Oxetanes
The successful integration of fluorinated oxetanes into bioactive molecules hinges on the availability of robust and versatile synthetic methods. Recent advancements have focused on the development of catalytic strategies that allow for the efficient construction of these valuable building blocks.
Protocol 1: Copper-Catalyzed Difluorocarbene Insertion into Epoxides
A groundbreaking method for the synthesis of α,α-difluoro-oxetanes involves a copper-catalyzed reaction between epoxides and a difluorocarbene source.[2][3][6][7][8][14][15] This approach offers a direct and efficient route to a previously challenging class of molecules.
Reaction Workflow:
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- 2. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 3. azolifesciences.com [azolifesciences.com]
- 4. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. news-medical.net [news-medical.net]
Application Notes and Protocols: Late-Stage Functionalization of Molecules Using 2-(3-Fluorooxetan-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of unique bioisosteres is a paramount strategy in modern drug discovery to modulate the physicochemical and pharmacokinetic properties of lead compounds. Fluorinated oxetanes, in particular, have emerged as valuable motifs, capable of enhancing metabolic stability, tuning lipophilicity, and improving binding affinity. This document provides detailed application notes and protocols for the use of 2-(3-fluorooxetan-3-yl)ethanol , a key building block for incorporating the 3-fluorooxetane moiety into complex molecules during late-stage functionalization (LSF). These protocols are designed to be adaptable across a range of substrates, offering a strategic advantage in the rapid diversification of compound libraries and the optimization of drug candidates.
Introduction: The Strategic Value of the 3-Fluorooxetane Moiety
The oxetane ring, a four-membered cyclic ether, is a desirable structural motif in medicinal chemistry, often serving as a polar replacement for gem-dimethyl or carbonyl groups. It can improve aqueous solubility and reduce metabolic lability. The incorporation of a fluorine atom onto the oxetane ring further refines its properties. The C-F bond is highly polarized and can engage in favorable electrostatic interactions with biological targets. Moreover, the presence of fluorine can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.
This compound (CAS: 1123786-79-7) is a versatile reagent that provides a two-carbon linker to the stable 3-fluorooxetane core. This structure allows for the introduction of the fluorooxetane group into a parent molecule via the primary alcohol handle, utilizing a variety of well-established synthetic transformations. Late-stage functionalization with this reagent enables the exploration of new chemical space around a core scaffold, a crucial step in lead optimization.
Reagent Profile and Handling
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1123786-79-7 |
| Molecular Formula | C₅H₉FO₂ |
| Molecular Weight | 120.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Storage | Store in a cool, dry place. Keep container tightly sealed. |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood. May cause skin and eye irritation. |
Core Application: O-Alkylation of Phenols via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for late-stage functionalization, enabling the formation of C-O bonds under mild conditions. It is particularly effective for coupling primary alcohols with acidic nucleophiles like phenols.
Rationale and Mechanistic Insight
The reaction proceeds through the activation of the primary alcohol with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a phosphonium salt, which is then displaced by the phenoxide nucleophile in an Sₙ2 reaction. The use of pre-formed phenoxide is generally not necessary as the phenol is sufficiently acidic to protonate the azodicarboxylate anion.
Caption: Generalized workflow for the Mitsunobu reaction.
Detailed Experimental Protocol
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenolic substrate (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exotherm and/or color change (typically to a yellow or orange hue) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired ether product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Steric hindrance around the phenol. | Increase reaction temperature to 40-50 °C. Use a more reactive phosphine like tributylphosphine. |
| Low nucleophilicity of the phenol. | Add a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to pre-form the phenoxide. | |
| Incomplete Reaction | Reagents degradation (especially DIAD). | Use freshly opened or distilled reagents. Ensure anhydrous conditions. |
| Side Product Formation | Formation of triphenylphosphine oxide and the reduced DIAD byproduct can complicate purification. | A thorough chromatographic separation is essential. Sometimes, precipitation of triphenylphosphine oxide from a non-polar solvent can simplify purification. |
Alternative Application: Alkylation via Sulfonate Ester Intermediate
For substrates that are incompatible with Mitsunobu conditions, a two-step approach involving the activation of the alcohol as a sulfonate ester followed by nucleophilic substitution is a robust alternative.
Rationale and Workflow
The primary alcohol of this compound is first converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reaction with the corresponding sulfonyl chloride in the presence of a base. This stable intermediate can then be reacted with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to form the desired functionalized product.
Caption: General workflow for alkylation via a sulfonate ester intermediate.
Detailed Experimental Protocols
Part A: Synthesis of 2-(3-Fluorooxetan-3-yl)ethyl Tosylate
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tosylate is often used directly in the next step but can be purified by column chromatography if necessary.
Part B: Nucleophilic Substitution with an Amine
Materials:
-
2-(3-Fluorooxetan-3-yl)ethyl tosylate (1.0 eq)
-
Secondary amine (e.g., morpholine) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
In a sealable vial, combine the crude 2-(3-fluorooxetan-3-yl)ethyl tosylate (1.0 eq), the desired amine (2.0 eq), and potassium carbonate (2.0 eq).
-
Add ACN or DMF as the solvent.
-
Seal the vial and heat the reaction to 60-80 °C.
-
Stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final N-alkylated product.
Concluding Remarks
The protocols outlined in this document provide a robust starting point for the incorporation of the 2-(3-fluorooxetan-3-yl)ethyl moiety into a diverse range of molecular scaffolds. The choice between the Mitsunobu reaction and the two-step sulfonate ester displacement will depend on the specific substrate and functional group tolerance. As with any synthetic procedure, optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary to achieve optimal yields for a particular substrate. The strategic application of these methods will undoubtedly facilitate the generation of novel analogues with potentially enhanced pharmacological properties.
References
-
Application to late-stage functionalization and complex molecule synthesis. ResearchGate. Available at: [Link]
-
Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ResearchGate. Available at: [Link]
-
Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. ResearchGate. Available at: [Link]
-
Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. Available at: [Link]
-
Late-Stage Functionalization through Click Chemistry Provides GLUT5-Targeting Glycoconjugate as a Potential PET Imaging Probe. PubMed Central. Available at: [Link]
-
Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. National Institutes of Health. Available at: [Link]
-
Mechanisms for oxirane ring opening with pyridine/9HF. ResearchGate. Available at: [Link]
-
An overview of late-stage functionalization in today's drug discovery. Open Research Repository. Available at: [Link]
-
Ring‐opening reaction of an oxetane containing a nucleic base. ResearchGate. Available at: [Link]
-
Exploring interactions of polar fluoraliphatic motifs with biomolecules. National Science Foundation. Available at: [Link]
Application Notes and Protocols for the Scale-up Synthesis of 2-(3-Fluorooxetan-3-YL)ethanol
Introduction: The Strategic Value of the 3-Fluorooxetane Moiety in Modern Drug Discovery
The incorporation of fluorine into metabolically labile positions of drug candidates is a cornerstone of modern medicinal chemistry. This strategy is prized for its ability to enhance key pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. Among the diverse array of fluorinated motifs, the 3-fluorooxetane ring has emerged as a particularly valuable bioisostere for gem-dimethyl and carbonyl groups. Its rigid, four-membered ring structure imparts conformational constraint, while the highly polarized C-F bond can engage in favorable interactions with biological targets. The title compound, 2-(3-fluorooxetan-3-yl)ethanol, is a key building block that provides a synthetically accessible handle for the introduction of the 3-fluorooxetane moiety into a wide range of molecular scaffolds, making it a compound of significant interest to researchers and professionals in drug development.
This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust and scalable two-step synthetic sequence. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both scientific integrity and practical applicability in a process chemistry setting.
Synthetic Strategy: A Two-Step Approach to this compound
The most direct and scalable approach to this compound involves a two-step process, commencing with the synthesis of the key intermediate, ethyl 3-fluorooxetane-3-carboxylate, followed by its reduction to the target primary alcohol.
Caption: Overall synthetic scheme for this compound.
This strategy is advantageous for scale-up due to the availability of the starting materials and the robustness of the chemical transformations involved. The following sections provide detailed protocols for each of these steps.
Part 1: Kilogram-Scale Synthesis of Ethyl 3-Fluorooxetane-3-carboxylate
The synthesis of the key ester intermediate is achieved through a tandem alkylation/cyclization of diethyl malonate with a suitable three-carbon electrophile, followed by fluorination. A one-pot procedure starting from diethyl malonate and 1-bromo-3-chloro-2-(chloromethyl)propane is a viable approach on a larger scale.
Experimental Protocol: Synthesis of Ethyl 3-Fluorooxetane-3-carboxylate
Materials and Equipment:
-
Large-scale reaction vessel (glass-lined or stainless steel) equipped with mechanical stirring, a temperature probe, a dropping funnel, a reflux condenser, and an inert gas inlet/outlet.
-
Sodium hydride (60% dispersion in mineral oil)
-
Diethyl malonate
-
1-bromo-3-chloro-2-(chloromethyl)propane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction vessel with anhydrous DMF.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the DMF at 0-5 °C with vigorous stirring.
-
Malonate Addition: Add diethyl malonate dropwise to the sodium hydride suspension, maintaining the temperature below 10 °C. Stir the mixture until the evolution of hydrogen gas ceases.
-
Alkylation/Cyclization: Add 1-bromo-3-chloro-2-(chloromethyl)propane dropwise to the reaction mixture, again maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).
-
Fluorination: Cool the reaction mixture to room temperature and add Selectfluor® portion-wise, maintaining the temperature below 30 °C. Stir the reaction mixture at room temperature until complete consumption of the starting material is observed.
-
Work-up: Cool the reaction mixture to 0-5 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and extract with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to afford ethyl 3-fluorooxetane-3-carboxylate as a colorless liquid.
Data Presentation: Stoichiometry and Expected Yield
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (for 1 kg product) |
| Diethyl malonate | 1.2 | 160.17 | ~1.3 kg |
| Sodium Hydride (60%) | 2.5 | 40.00 | ~0.7 kg |
| 1-bromo-3-chloro-2-(chloromethyl)propane | 1.0 | 196.44 | ~1.2 kg |
| Selectfluor® | 1.1 | 354.04 | ~2.4 kg |
| Product: Ethyl 3-fluorooxetane-3-carboxylate | - | 148.14 | 1.0 kg |
| Expected Yield | 60-70% |
Part 2: Scale-up Reduction of Ethyl 3-Fluorooxetane-3-carboxylate
The reduction of the ester to the primary alcohol is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of efficiently converting esters to alcohols.[1][2] However, its high reactivity necessitates stringent safety precautions, especially on a large scale.[3][4]
Experimental Protocol: Reduction to this compound
Materials and Equipment:
-
Large-scale reaction vessel (glass-lined or stainless steel) equipped with mechanical stirring, a temperature probe, a dropping funnel, a reflux condenser, and an inert gas inlet/outlet.
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl 3-fluorooxetane-3-carboxylate
-
Ethyl acetate
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup protocol
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Under a strict inert atmosphere, charge the reaction vessel with anhydrous THF.
-
LAH Addition: Carefully add LAH powder portion-wise to the THF at 0-5 °C with efficient stirring.
-
Ester Addition: Add a solution of ethyl 3-fluorooxetane-3-carboxylate in anhydrous THF dropwise to the LAH suspension, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS until the starting ester is fully consumed.
-
Work-up (Fieser Method - recommended for scale-up):
-
Cool the reaction mixture to 0 °C.
-
For every 'x' g of LAH used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting granular precipitate vigorously for at least 1 hour.
-
-
Filtration and Concentration: Filter the mixture through a pad of diatomaceous earth and wash the filter cake thoroughly with THF. Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Data Presentation: Stoichiometry and Expected Yield
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (for 1 kg starting material) |
| Ethyl 3-fluorooxetane-3-carboxylate | 1.0 | 148.14 | 1.0 kg |
| Lithium Aluminum Hydride | 1.0-1.2 | 37.95 | ~0.26-0.31 kg |
| Product: this compound | - | 120.12 | ~0.75-0.80 kg |
| Expected Yield | 85-95% |
Safety and Handling Considerations for Scale-up
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric, and water-reactive solid.[3][4] It should only be handled by trained personnel in a controlled environment under an inert atmosphere.[3] All glassware and solvents must be scrupulously dried before use.[4] A Class D fire extinguisher (for combustible metals) must be readily available.[3] The work-up procedure must be performed with extreme caution, as the addition of water to unreacted LAH can generate hydrogen gas, creating a fire and explosion hazard.[4]
-
Solvents: Anhydrous solvents are critical for the success and safety of the reduction step. DMF is a combustible liquid with a high boiling point and should be handled in a well-ventilated area.
Workflow Visualization
Caption: Step-by-step workflow for the scale-up synthesis.
Conclusion
The two-step synthetic route to this compound detailed in these application notes provides a robust and scalable method for the production of this valuable building block. By carefully considering the reaction conditions, stoichiometry, and particularly the safety protocols associated with the use of highly reactive reagents like lithium aluminum hydride, researchers and drug development professionals can confidently produce this key intermediate for their discovery and development programs. The provided protocols serve as a strong foundation for process optimization and can be adapted to specific equipment and scale requirements.
References
- Toogood, P. L. (2002). Reduction of Carboxylic Acids and Their Derivatives. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-40). Elsevier.
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
-
American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction Of Carboxylic Acid Derivatives. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Fluorooxetan-3-yl)ethanol
Welcome to the technical support center for the purification of 2-(3-Fluorooxetan-3-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique fluorinated oxetane. The presence of a polar alcohol, a strained oxetane ring, and a fluorine atom on a quaternary center presents a distinct set of challenges for achieving high purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities in your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical characteristics of this compound that influence its behavior during purification.
| Property | Value/Information | Impact on Purification |
| Molecular Formula | C₅H₉FO₂[1] | Indicates a small, relatively polar molecule. |
| Molecular Weight | 120.12 g/mol [1][2] | Suggests potential for volatility. |
| Purity (Commercial) | Typically around 95%[1] | Indicates the presence of impurities that need to be removed. |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[3] | Highlights the need for proper storage to prevent degradation. |
| Hazard Statements | H302, H315, H319, H332, H335: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] | Requires appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood.[4] |
II. Purification Strategy Selection
The choice of purification method will depend on the nature and quantity of impurities, as well as the scale of your experiment. The following diagram outlines a decision-making workflow for selecting the most appropriate purification technique.
Caption: Decision workflow for selecting a purification method.
III. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the purification of this compound.
A. Fractional Vacuum Distillation
Q1: I'm attempting to purify by distillation, but I'm seeing decomposition or low recovery. What's going wrong?
A1: This is a common issue with thermally sensitive compounds, particularly strained rings like oxetanes.
-
Probable Cause 1: Excessive Temperature. The oxetane ring can undergo thermal decomposition or acid-catalyzed ring-opening, especially if acidic impurities are present.[2]
-
Solution: Use a high-vacuum pump to lower the boiling point. Aim for the lowest possible distillation temperature. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.
-
-
Probable Cause 2: Presence of Acidic Impurities. Trace amounts of acid can catalyze the polymerization or ring-opening of the oxetane.
-
Solution: Before distillation, wash the crude material with a dilute, cold solution of sodium bicarbonate, followed by a water wash and drying over anhydrous magnesium sulfate. This will neutralize any acidic impurities.
-
-
Probable Cause 3: Bumping or Uneven Boiling. This can lead to contamination of the distillate.
-
Solution: Ensure smooth boiling by using a magnetic stir bar or boiling chips. A well-insulated distillation column will also help maintain a proper temperature gradient.
-
B. Column Chromatography (Flash and HPLC)
Q2: My compound is running at the solvent front (low retention) in reversed-phase HPLC. How can I improve its retention?
A2: This indicates that your compound is too polar for the non-polar stationary phase.[3]
-
Probable Cause: High Polarity. The combination of the hydroxyl group and the oxetane ring makes the molecule quite polar, leading to poor interaction with a C18 or C8 stationary phase.
-
Solution 1: Switch to Hydrophilic Interaction Chromatography (HILIC). HILIC is designed for the retention of highly polar compounds.[3] Use a polar stationary phase such as silica, amide, or a zwitterionic column. The mobile phase will typically be a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer.[3]
-
Solution 2: Use a Reversed-Phase Column with an Embedded Polar Group. These columns offer a different selectivity and can provide better retention for polar analytes compared to standard C18 columns.
-
Solution 3: Aqueous Normal-Phase Chromatography. This technique uses a polar stationary phase with a mobile phase consisting of a high concentration of organic solvent and a small amount of water.[3]
-
Q3: I'm observing significant peak tailing in my chromatograms. What is the cause and how can I fix it?
A3: Peak tailing is often due to unwanted secondary interactions between your compound and the stationary phase.
-
Probable Cause 1: Silanol Interactions. Free silanol groups on the surface of silica-based columns can interact strongly with the polar hydroxyl and oxetane groups of your molecule.[3]
-
Solution: Use a well-end-capped column to minimize the number of free silanols. Adding a small amount of a competitive base, like triethylamine, to the mobile phase (for normal phase) or an acidic modifier like trifluoroacetic acid (TFA) or formic acid (for reversed-phase) can also help to saturate these active sites.[3]
-
-
Probable Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration or volume of your injected sample.[3]
-
Q4: I have poor solubility of my crude material in the chromatography eluent. What should I do?
A4: This is a common issue when trying to load a concentrated sample onto a column.
-
Solution: Dry Loading. For flash chromatography, dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded directly onto the top of your column. This technique ensures that the compound is introduced to the column in a concentrated band, leading to better separation.[3]
IV. Frequently Asked Questions (FAQs)
Q1: Is the 3-fluorooxetane ring stable to common purification conditions?
A1: The oxetane ring is a strained four-membered ether and can be susceptible to ring-opening under certain conditions. It is generally more stable than an epoxide. Ring-opening is most commonly observed under acidic conditions (both Lewis and Brønsted acids).[2] Therefore, it is advisable to avoid strong acidic conditions, especially at elevated temperatures, during purification. Basic conditions are generally better tolerated.
Q2: What are the likely impurities I should be trying to remove?
A2: Without a specific synthetic protocol, it is difficult to definitively state the impurities. However, based on general oxetane synthesis, potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Ring-opened byproducts: Diols or other functionalized propanes resulting from the nucleophilic or acidic cleavage of the oxetane ring.
-
Solvents: Residual solvents from the reaction and workup.
-
Reagents: Traces of catalysts or reagents used in the synthesis.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can be used to detect and quantify fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The choice of a polar or non-polar GC column can help in separating isomers or closely related compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing non-volatile impurities and for method development for preparative HPLC.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes. Based on the hazard statements for this compound and related fluoroalcohols, the following precautions are essential:[2][4]
-
Engineering Controls: Always handle the compound in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]
V. References
-
Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Benchchem. Available at:
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available at:
-
This compound. Achmem. Available at:
-
Gas-chromatographic identification of fluorine-containing organic compounds. (PDF). Available at:
-
SAFETY DATA SHEET. Available at:
-
SAFETY DATA SHEET. Available at:
-
SAFETY DATA SHEET. Fisher Scientific. Available at:
-
The Genesis of a Unique Class of Solvents and Reagents: A History of Fluorinated Alcohols. Benchchem. Available at:
-
This compound. CymitQuimica. Available at:
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at:
-
Fluoroalcohol. Wikipedia. Available at:
-
2-Fluoroethanol SDS, 371-62-0 Safety Data Sheets. ECHEMI. Available at:
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH. Available at:
-
Organic & Biomolecular Chemistry. RSC Publishing. Available at:
Sources
Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes
Welcome to the technical support center for the synthesis of 3,3-disubstituted oxetanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. 3,3-Disubstituted oxetanes are increasingly important motifs in medicinal chemistry, serving as isosteric replacements for gem-dimethyl and carbonyl groups to enhance metabolic stability and physicochemical properties.[1][2] However, their synthesis is not without its challenges, including restricted synthetic accessibility and a propensity for ring-opening.[3][4][5]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and challenges that arise during the synthesis of 3,3-disubstituted oxetanes.
Q1: My Williamson etherification reaction to form the oxetane ring is giving a low yield. What are the common pitfalls?
A1: Low yields in Williamson etherification for oxetane synthesis are a frequent issue. Several factors could be at play:
-
Base Selection: The choice of base is critical. While sodium hydride (NaH) is a common choice for Williamson etherifications, it has proven unsuccessful in some cases for the cyclization of diols to form 3,3-disubstituted oxetanes.[6] A stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) often gives significantly improved yields.[6][7]
-
Leaving Group: The nature of the leaving group on the 1,3-diol precursor is crucial. Tosylates are commonly used and are generally effective.[6] Mesylates are also a viable option. The key is to have a group that is readily displaced intramolecularly by the alkoxide.
-
Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Any residual water will quench the base and the alkoxide intermediate. The choice of solvent is also important; polar aprotic solvents like THF or DMF are typically used.
-
Steric Hindrance: The substituents at the 3-position can sterically hinder the intramolecular cyclization. If you are working with particularly bulky groups, you may need to optimize reaction times and temperatures.
Q2: I am observing significant formation of byproducts, particularly elimination products. How can I minimize these?
A2: The formation of elimination byproducts, such as allylic alcohols, is a common competing reaction, especially when using strong bases.[1] Here’s how to address this:
-
Choice of Base: As mentioned, a bulky, non-nucleophilic base like potassium tert-butoxide can favor the desired intramolecular substitution over elimination.
-
Temperature Control: Running the reaction at a lower temperature can often suppress the elimination pathway, which typically has a higher activation energy than the desired substitution.
-
Substrate Design: The structure of your diol precursor can influence the propensity for elimination. If possible, avoid substrates that can easily form stable alkenes upon elimination.
Q3: My oxetane ring is opening up during workup or purification. How can I prevent this?
A3: The oxetane ring, particularly in non-disubstituted or certain 3-substituted cases, is susceptible to ring-opening under acidic conditions.[1][2][8][9] While 3,3-disubstituted oxetanes are generally more robust, care must be taken.[2]
-
Avoid Strong Acids: During workup, avoid acidic washes (e.g., HCl). Use neutral or mildly basic solutions (e.g., saturated sodium bicarbonate) to quench the reaction.
-
Purification Method: When performing column chromatography, use a neutral stationary phase like silica gel that has been treated with a base (e.g., triethylamine in the eluent) to prevent on-column degradation.
-
Storage: Store your purified 3,3-disubstituted oxetanes in a cool, dry place, and if they are particularly sensitive, consider storing them under an inert atmosphere.
Q4: Are there alternative synthetic routes to 3,3-disubstituted oxetanes if the Williamson etherification is not working?
A4: Yes, several other methods can be employed:
-
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can be a powerful tool for constructing the oxetane ring.[7][8][10][11] However, it can sometimes suffer from issues with regioselectivity and stereoselectivity.[3]
-
Cyclization of Diols via Carbonates: A three-step route involving the formation of a cyclic carbonate from a 1,3-diol followed by subsequent manipulation can provide access to 3,3-disubstituted oxetanes, especially when other cyclization strategies have failed.[3][6]
-
From 3-Oxetanone: Commercially available 3-oxetanone can serve as a versatile starting material for the synthesis of a wide range of 3,3-disubstituted oxetanes through various functional group transformations.[9]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 3,3-disubstituted oxetanes.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective base for cyclization.2. Poor leaving group.3. Presence of water in the reaction.4. Steric hindrance. | 1. Switch from NaH to a stronger, non-nucleophilic base like KOtBu.[6]2. Ensure a good leaving group (e.g., tosylate, mesylate) is installed on the primary alcohol of the 1,3-diol precursor.3. Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Increase reaction time and/or temperature. Consider a different synthetic route if steric hindrance is severe. |
| Formation of Elimination Byproducts | 1. Use of a non-bulky or highly nucleophilic base.2. High reaction temperature. | 1. Employ a bulky, non-nucleophilic base such as potassium tert-butoxide.2. Run the reaction at a lower temperature to favor substitution over elimination. |
| Ring-Opening During Workup/Purification | 1. Exposure to acidic conditions.2. Acidic stationary phase in chromatography. | 1. Use neutral or mildly basic aqueous solutions for workup.2. Neutralize silica gel with a small amount of triethylamine in the eluent for column chromatography. |
| Difficulty in Purification | 1. Product co-elutes with starting material or byproducts.2. Product is volatile. | 1. Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina).2. If the product is volatile, use care during solvent removal (e.g., use a rotary evaporator at low temperature and pressure). |
Experimental Protocols
Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification
This protocol is a general guideline for the synthesis of a 3,3-disubstituted oxetane from a 1,3-diol precursor.
Step 1: Monotosylation of the 1,3-Diol
-
Dissolve the 1,3-diol in anhydrous dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the monotosylated diol.
Step 2: Intramolecular Cyclization
-
Dissolve the purified monotosylated diol in anhydrous tetrahydrofuran (THF).
-
Add an excess (e.g., 1.5-2 equivalents) of a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), at room temperature.
-
Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) to yield the 3,3-disubstituted oxetane.
Visualizing the Workflow
A general workflow for troubleshooting common issues in 3,3-disubstituted oxetane synthesis is presented below.
Caption: Troubleshooting workflow for 3,3-disubstituted oxetane synthesis.
Key Mechanistic Consideration: SN2 vs. E2
The intramolecular Williamson etherification for oxetane formation is a competition between the desired intramolecular SN2 reaction and the undesired E2 elimination.
Caption: Competing SN2 and E2 pathways in oxetane synthesis.
References
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Vigo, D., et al. (2013). Synthesis of 3,3-disubstituted oxetane building blocks. Request PDF. [Link]
-
Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(10), 1636-1653. [Link]
-
Ishikura, H. (2023). Recent advances in the synthesis of 3,3-disubstituted oxetanes. Advances in Heterocyclic Chemistry. [Link]
-
Fedorov, Y., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Semantic Scholar. [Link]
-
Fedorov, Y., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Oxetane. [Link]
-
Wuitschik, G., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Crivello, J. V. (2014). "Kick-Starting" Oxetane Photopolymerizations. Journal of Polymer Science Part A: Polymer Chemistry, 52(20), 2917-2924. [Link]
-
Moody, C. J., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-155. [Link]
-
Fedorov, Y., et al. (2023). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]
-
Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12447-12462. [Link]
-
Fedorov, Y., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate. [Link]
-
Moody, C. J., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health. [Link]
-
Bull, J. A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link]
-
Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]
-
Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. [Link]
-
Fedorov, Y. (2025). 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds. American Chemical Society. [Link]
-
Fedorov, Y., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Bull, J. A. (2021). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Spiral. [Link]
-
D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]
-
Moody, C. J., et al. (2017). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]
-
Leonori, D., et al. (2023). Oxetane Synthesis through Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16076-16081. [Link]
-
Dong, V. M. (n.d.). Oxetane Presentation. The Dong Group. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxetane - Wikipedia [en.wikipedia.org]
- 9. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(3-Fluorooxetan-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(3-fluorooxetan-3-yl)ethanol. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure both scientific accuracy and practical success in your research.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, presents unique challenges primarily centered around the strained oxetane ring and the selective introduction of a fluorine atom. This guide is structured to address common side reactions and provide actionable troubleshooting strategies for the key transformations involved in its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Fluorination of the Oxetane Ring
The introduction of the fluorine atom onto the 3-position of the oxetane ring is a critical step, often accomplished by the deoxofluorination of a corresponding 3-hydroxyoxetane precursor. This transformation is susceptible to several side reactions, primarily elimination and rearrangement, depending on the choice of fluorinating agent.
Question 1: I am observing significant amounts of an alkene byproduct during the fluorination of my 3-hydroxy-3-(2-hydroxyethyl)oxetane precursor with DAST. What is causing this and how can I prevent it?
Answer:
The formation of an alkene byproduct is a common side reaction when using diethylaminosulfur trifluoride (DAST) and related reagents for the deoxofluorination of tertiary alcohols.[1][2]
Causality: The reaction proceeds through an alkoxy-sulfur intermediate. In the case of tertiary alcohols, the carbocation formed upon departure of the leaving group is stabilized, making it susceptible to E1 elimination, which competes with the desired SN1-like substitution by the fluoride ion.
Troubleshooting Strategies:
-
Lowering Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to disfavor the elimination pathway, which typically has a higher activation energy than substitution.[3]
-
Choice of Solvent: Use a non-polar, non-coordinating solvent like dichloromethane (DCM) to minimize the stabilization of the carbocation intermediate, thereby reducing the likelihood of elimination.
-
Alternative Fluorinating Reagents: Consider using less acidic or more modern deoxyfluorination reagents that are known to suppress elimination.[2]
Protocol for Minimizing Elimination with DAST:
-
Dissolve the 3-hydroxyoxetane precursor in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 equivalents) dropwise to the cooled solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Question 2: My DAST fluorination is leading to rearranged products. What is the mechanism and how can I avoid this?
Answer:
Cationic rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, are known side reactions during DAST-mediated fluorinations, especially with substrates that can form stabilized carbocations or have strained ring systems.[5]
Causality: The carbocation intermediate formed during the reaction can undergo rearrangement to a more stable carbocation before being trapped by the fluoride ion. The strained nature of the oxetane ring can also facilitate ring-opening or rearrangement pathways.
Troubleshooting Strategies:
-
Use of Milder Reagents: Consider using Selectfluor®, especially in conjunction with photoredox catalysis, which can proceed through a radical mechanism, thus avoiding carbocationic intermediates.[6][7] This method has been shown to be effective for the deoxyfluorination of tertiary alcohols with reduced side reactions.[6][7]
-
Careful Control of Reaction Conditions: As with elimination, maintaining a low reaction temperature can minimize the propensity for rearrangement.
Part 2: Introduction of the Ethanol Side Chain
A common strategy to introduce the 2-ethanol group is via a Grignard reaction with an oxetan-3-one precursor or by the reduction of a 3-carboxy-3-hydroxyoxetane derivative.
Question 3: My Grignard reaction on oxetan-3-one with (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)magnesium bromide is giving low yields and multiple byproducts. What could be the issue?
Answer:
Grignard reactions with ketones can be complicated by several factors, including enolization of the ketone and side reactions of the Grignard reagent itself.
Causality:
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone upon workup.[8]
-
Reaction with Protecting Groups: While the THP group is generally stable to Grignard reagents, incomplete protection or the presence of impurities can lead to side reactions. It is crucial to ensure the Grignard reagent is free of unreacted starting materials.
Troubleshooting Strategies:
-
Use of a Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ to the reaction mixture can increase the nucleophilicity of the Grignard reagent while reducing its basicity, thereby favoring addition over enolization.
-
Inverse Addition: Slowly add the Grignard reagent to a solution of the oxetan-3-one at low temperature to maintain a low concentration of the Grignard reagent and minimize side reactions.
-
Purity of Reagents: Ensure that the Grignard reagent is freshly prepared and properly titrated, and that the oxetan-3-one is pure and anhydrous.
Question 4: I am attempting to reduce an ethyl 3-fluorooxetane-3-carboxylate to the corresponding alcohol with LiAlH₄ and am observing ring-opening products. How can I perform this reduction cleanly?
Answer:
While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for esters, its high reactivity can sometimes lead to undesired side reactions, especially with strained ring systems.[9][10]
Causality: The Lewis acidic nature of the aluminum species generated during the reaction can potentially coordinate to the oxetane oxygen, facilitating ring-opening, especially if the reaction is allowed to warm or if there are acidic impurities present.
Troubleshooting Strategies:
-
Low Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the LiAlH₄.[11]
-
Inverse Addition: Add a solution of the ester to a suspension of LiAlH₄ in an ethereal solvent (like THF or diethyl ether) at low temperature. This ensures that the LiAlH₄ is always in excess, which can sometimes lead to cleaner reactions.
-
Careful Workup: Quench the reaction at low temperature by the sequential slow addition of water, followed by aqueous NaOH, and then more water (Fieser workup). This procedure helps to generate a granular precipitate of aluminum salts that is easily filtered off.
-
Alternative Reducing Agents: Consider using a milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures, which is often more selective and less prone to causing side reactions.
Part 3: Purification and Stability
The final product, this compound, contains a strained and potentially labile fluorooxetane ring.
Question 5: I am observing degradation of my product during silica gel column chromatography. What is causing this and what are my alternatives?
Answer:
The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds, such as oxetanes, leading to ring-opening or rearrangement.[12][13]
Causality: The Lewis acidic sites on the silica surface can catalyze the opening of the strained oxetane ring, especially when a protic solvent is used in the eluent.
Troubleshooting Strategies:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before preparing the column. A common method is to use an eluent containing a small percentage (e.g., 0.1-1%) of triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reverse-phase chromatography.
-
Non-Chromatographic Purification: If possible, purify the product by distillation under reduced pressure or by crystallization.
Protocol for Neutralized Silica Gel Chromatography:
-
Prepare a slurry of silica gel in the desired eluent.
-
Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
Pack the column with the neutralized silica slurry.
-
Equilibrate the column with the eluent containing 0.5% triethylamine.
-
Load the crude product and elute as normal.
Visualizing Reaction Pathways
Hypothesized Synthetic Pathways and Key Side Reactions
Caption: Plausible synthetic routes to this compound.
Troubleshooting Fluorination Side Reactions
Caption: Common side reactions in DAST fluorination and troubleshooting.
Quantitative Data Summary
| Reagent | Typical Side Products | Conditions to Minimize Side Products |
| DAST | Elimination (alkenes), Rearrangement | Low temperature (-78 °C), non-polar solvents (DCM)[3][5] |
| Selectfluor | Radical cyclization, reaction with electron-rich aromatics | Photoredox catalysis, careful substrate selection[6][7] |
| LiAlH₄ | Ring-opening of strained ethers | Low temperature (-78 to 0 °C), inverse addition[9][11] |
References
Sources
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 5. DAST - Enamine [enamine.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Light‐Mediated Formal Radical Deoxyfluorination of Tertiary Alcohols through Selective Single‐Electron Oxidation with TEDA2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for "2-(3-Fluorooxetan-3-YL)ethanol" synthesis
Welcome to the technical support center for the synthesis of 2-(3-Fluorooxetan-3-YL)ethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The synthesis of fluorinated oxetanes presents unique challenges due to the inherent ring strain of the oxetane and the reactivity of fluorine-containing intermediates. This document offers practical, field-tested insights to help you navigate these complexities and optimize your reaction conditions for a successful synthesis.
I. Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of fluorinated oxetanes, with a focus on our proposed pathway.
Q1: Why is the synthesis of fluorinated oxetanes challenging?
A1: The synthesis of fluorinated oxetanes is complicated by several factors. The four-membered oxetane ring is inherently strained, making it susceptible to ring-opening reactions, especially under acidic or strongly nucleophilic conditions[1][2]. The introduction of an electronegative fluorine atom can further influence the ring's stability and reactivity. Moreover, traditional methods for oxetane construction may not be compatible with fluorine-containing precursors, often leading to side reactions like defluorination[3][4].
Q2: What are the most common methods for constructing the oxetane ring?
A2: The most prevalent methods for synthesizing the oxetane ring include:
-
Intramolecular Williamson Ether Synthesis: This is a widely used method involving the cyclization of a 1,3-halohydrin or a related substrate with a base[2][5].
-
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene[5].
-
Epoxide Ring Expansion: This can be achieved using sulfur ylides to convert epoxides into oxetanes. Recent advances also show copper-catalyzed methods for transforming epoxides into fluorinated oxetanes[3][4][6].
Q3: What are the best reagents for the deoxyfluorination of the tertiary alcohol in the precursor, 2-(3-Hydroxyoxetan-3-yl)ethanol?
A3: For the deoxyfluorination of a tertiary alcohol on an oxetane ring, reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are commonly employed[7]. These reagents can effectively replace a hydroxyl group with fluorine. However, careful optimization of reaction conditions is crucial to avoid rearrangement or ring-opening side reactions.
Q4: How does the presence of a fluorine atom affect the properties of the oxetane ring?
A4: The introduction of a fluorine atom can significantly alter the physicochemical properties of the oxetane ring. Fluorine can enhance metabolic stability, modulate lipophilicity, and influence the conformation of the molecule[3][4]. These properties are highly desirable in medicinal chemistry, driving the interest in synthesizing fluorinated oxetanes.
III. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound, following our proposed pathway.
Step 1 & 2: Oxetane Ring Formation and Side Chain Elongation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 3-(Hydroxymethyl)oxetan-3-ol | Incomplete oxidative cleavage of the cyclopropane precursor. | Ensure the use of a potent oxidizing agent (e.g., ozone followed by a reductive workup, or RuO4). Monitor the reaction progress carefully by TLC or GC-MS to ensure full consumption of the starting material. |
| Side reactions during oxidation, such as over-oxidation to a lactone. | Use milder and more selective oxidizing agents for the subsequent oxidation step to the carboxylic acid (e.g., TEMPO-catalyzed oxidation). | |
| Difficulty in the Arndt-Eistert homologation | The intermediate diazo ketone is unstable and may decompose. | Perform the reaction at low temperatures and in the dark to minimize decomposition of the diazo ketone. Use freshly prepared diazomethane or a safer alternative like trimethylsilyldiazomethane. |
| Incomplete reduction of the ester to the primary alcohol | The reducing agent is not potent enough or is quenched. | Use a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. Ensure all reagents and glassware are thoroughly dried to prevent quenching of the LiAlH4. |
Step 3: Deoxyfluorination
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Ring-opening of the oxetane under the reaction conditions. The Lewis acidity of the fluorinating reagent or byproducts can catalyze this. | Perform the reaction at low temperatures (-78 °C) and slowly warm to room temperature. The addition of a non-nucleophilic base (e.g., proton sponge) can help to scavenge any acidic byproducts. |
| Rearrangement of the carbocation intermediate formed during fluorination. | Use a less reactive fluorinating agent or milder reaction conditions. Consider alternative fluorination strategies if rearrangement persists. | |
| Formation of elimination byproducts | The fluorinating reagent or reaction conditions are too harsh, leading to the formation of an alkene. | Lower the reaction temperature and use a more sterically hindered base if one is required. |
| Incomplete reaction | The tertiary alcohol is sterically hindered, or the fluorinating reagent is not reactive enough. | Increase the reaction time or temperature cautiously. Alternatively, a more potent fluorinating agent could be trialed, but with the increased risk of side reactions. |
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}
Caption: Troubleshooting decision tree for the deoxyfluorination step.
IV. Experimental Protocols
The following are generalized, step-by-step protocols for the key stages of the proposed synthesis. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-(3-Hydroxyoxetan-3-yl)ethanol (Precursor)
-
Oxetane Formation and Oxidation: Starting from a suitable precursor like 1,1-bis(hydroxymethyl)cyclopropane, perform an oxidative cleavage to yield 3-(hydroxymethyl)oxetan-3-ol. This can be followed by a selective oxidation of the primary alcohol to a carboxylic acid using TEMPO/bleach or a similar system.
-
Homologation: Convert the carboxylic acid to its acid chloride and react with diazomethane (or a safer alternative) to form the diazoketone. Perform a Wolff rearrangement in the presence of silver oxide and ethanol to yield the ethyl ester homologue.
-
Reduction: In a flame-dried flask under an inert atmosphere, dissolve the ethyl ester in anhydrous THF. Cool the solution to 0 °C and slowly add a solution of LiAlH4 in THF. Stir the reaction at room temperature until completion (monitored by TLC). Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to obtain the crude 2-(3-hydroxyoxetan-3-yl)ethanol. Purify by column chromatography.
Protocol 2: Deoxyfluorination to this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 2-(3-hydroxyoxetan-3-yl)ethanol precursor in anhydrous dichloromethane. Cool the solution to -78 °C.
-
Addition of Fluorinating Reagent: Slowly add a solution of Deoxo-Fluor (1.1 equivalents) in dichloromethane to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for one hour and then allow it to slowly warm to room temperature overnight.
-
Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final this compound.
V. References
-
A new path to elusive fluorinated oxetanes | C&EN Global Enterprise - ACS Publications. Available at: [Link]
-
Breakthrough method opens door to fluorinated oxetane drug molecules - News-Medical.Net. Available at: [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - ACS Publications. Available at: [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. Available at: [Link]
-
One-pot epoxidation/fluoride ring opening of cyclic alkenes - ResearchGate. Available at: [Link]
-
Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions - PMC - NIH. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Available at: [Link]
-
Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System - The Doyle Group. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Synthesis of 3-Fluoro-Oxetane δ-Amino Acids | Request PDF - ResearchGate. Available at: [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - Arkivoc. Available at: [Link]
-
A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Novel method to synthesise valuable fluorinated drug compounds - NUS News. Available at: [Link]
-
Synthesis of Fluorine-Containing 3-Aminocyclopent-2-enones via Intramolecular Cyclization | Request PDF - ResearchGate. Available at: [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization - PMC - NIH. Available at: [Link]
-
Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - Beilstein Journals. Available at: [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization | Request PDF - ResearchGate. Available at: [Link]
-
Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC - NIH. Available at: [Link]
-
C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: How fluorine tips the scales - University of York. Available at: [Link]
-
C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - Stork. Available at: [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing the Synthesis of 2-(3-Fluorooxetan-3-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(3-fluorooxetan-3-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve your reaction yields and overcome common challenges encountered during its synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The optimal choice will depend on the availability of starting materials and the specific capabilities of your laboratory. Two primary and reliable methods are the Grignard Reaction with a suitable oxetane precursor and the Reduction of an Ester Derivative . This guide will focus on troubleshooting these two common routes.
II. Troubleshooting Guide: Question & Answer Format
Route 1: Grignard Reaction with 3-Fluorooxetan-3-carbaldehyde
This route involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-fluorooxetan-3-carbaldehyde. While theoretically straightforward, several factors can lead to diminished yields.
Question 1: My Grignard reaction is resulting in a low yield of the desired this compound, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
Answer:
Low conversion in a Grignard reaction is a common issue that can often be traced back to the quality of the reagents and the reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[1][2][3] Exposure to even trace amounts of water will quench the reagent.
-
Solution:
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents. It is recommended to freshly distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF/ether).
-
Use freshly prepared or recently purchased, high-quality Grignard reagent. If preparing it in-house, ensure the magnesium turnings are activated.
-
-
-
Poor Quality Starting Aldehyde: The 3-fluorooxetan-3-carbaldehyde may have degraded or contain impurities.
-
Solution:
-
Verify the purity of the aldehyde by NMR or GC-MS before use.
-
If necessary, purify the aldehyde by distillation or column chromatography.
-
-
-
Suboptimal Reaction Temperature: The addition of the Grignard reagent is an exothermic process. If the temperature is too high, side reactions can occur. Conversely, if the temperature is too low, the reaction may be sluggish.
Question 2: I'm observing the formation of a significant byproduct with a different molecular weight. What could this be and how can I prevent it?
Answer:
The formation of byproducts in Grignard reactions can be complex. One common issue with sterically hindered aldehydes is the competing reduction of the aldehyde to the corresponding primary alcohol by the Grignard reagent acting as a hydride donor. However, in this specific case, another possibility is the ring-opening of the oxetane.
-
Oxetane Ring Instability: While generally stable under Grignard conditions, the oxetane ring can be susceptible to opening under certain circumstances, especially with prolonged reaction times or in the presence of Lewis acidic impurities.[5][6]
-
Solution:
-
Minimize reaction time. Monitor the reaction progress closely by TLC or GC and quench the reaction as soon as the starting material is consumed.
-
Use a high-quality Grignard reagent to avoid the presence of excess MgBr₂ which can act as a Lewis acid.
-
-
Route 2: Reduction of Ethyl 2-(3-fluorooxetan-3-yl)acetate
This pathway involves the synthesis of the corresponding ester, ethyl 2-(3-fluorooxetan-3-yl)acetate, followed by its reduction to the desired alcohol.
Question 3: The reduction of my ester with LiAlH₄ is giving a low yield. What are the critical parameters to control in this step?
Answer:
Reduction of esters with lithium aluminum hydride (LiAlH₄) is a powerful transformation, but requires careful execution to achieve high yields.
-
Reagent Stoichiometry: An insufficient amount of LiAlH₄ will lead to incomplete reduction.
-
Solution:
-
Use at least 1.5-2 equivalents of LiAlH₄ to ensure complete conversion of the ester.
-
-
-
Reaction Temperature: The reaction is highly exothermic and should be carefully controlled.
-
Solution:
-
Perform the addition of the ester solution to the LiAlH₄ suspension in an anhydrous ether or THF at 0 °C.
-
After addition, the reaction can be stirred at room temperature to ensure completion.
-
-
-
Work-up Procedure: Improper quenching of the reaction can lead to the loss of product.
-
Solution:
-
A careful work-up is crucial. A common and effective method is the Fieser work-up: sequentially add water, then 15% aqueous NaOH, and finally more water, in a specific ratio to the amount of LiAlH₄ used. This procedure is designed to produce a granular precipitate that is easy to filter off.
-
-
Question 4: I am having difficulty synthesizing the precursor, ethyl 2-(3-fluorooxetan-3-yl)acetate, in high purity. What are the recommended synthetic approaches?
Answer:
The synthesis of the precursor ester is a critical step. A plausible route is the Williamson ether synthesis followed by esterification, or a direct alkylation of an enolate.
-
From 3-fluoro-3-(hydroxymethyl)oxetane:
-
Convert the alcohol to a good leaving group, such as a tosylate or a bromide.
-
React the resulting compound with the enolate of ethyl acetate.
-
-
Challenges and Solutions:
-
Side reactions during tosylation/bromination: Ensure the use of appropriate bases and control the temperature to avoid elimination or ring-opening reactions.
-
Low yield in the alkylation step: The choice of base and solvent is critical for generating the enolate of ethyl acetate and for the subsequent SN2 reaction. Consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) in THF at low temperatures (-78 °C).
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: Purification of fluorinated alcohols can sometimes be challenging due to their unique physical properties.[7][8][9]
-
Column Chromatography: This is the most common method for laboratory-scale purification. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be a viable option for larger quantities.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of spectroscopic methods is recommended for full characterization.
-
NMR Spectroscopy:
-
¹H NMR will show characteristic signals for the ethyl group attached to the oxetane, the methylene protons of the ethanol chain, and the protons on the oxetane ring. The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR will show the expected number of carbon signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR will show a single resonance, likely a complex multiplet due to coupling with nearby protons.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch around 3300 cm⁻¹ and C-O stretches will be indicative of the alcohol functional group.
Q3: What are the key safety precautions I should take when working with 3-fluorooxetane derivatives?
A3: Organofluorine compounds require careful handling.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of potentially volatile and harmful vapors.
-
Inert Atmosphere: For reactions involving moisture-sensitive reagents like Grignards and LiAlH₄, it is crucial to work under an inert atmosphere of nitrogen or argon.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
IV. Data and Protocol Summaries
Table 1: Recommended Reaction Conditions
| Parameter | Grignard Reaction | Ester Reduction |
| Key Reagent | Methylmagnesium bromide | Lithium aluminum hydride |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Stoichiometry | 1.1 - 1.5 eq. of Grignard | 1.5 - 2.0 eq. of LiAlH₄ |
| Work-up | Saturated aq. NH₄Cl | Fieser Work-up (H₂O, 15% NaOH, H₂O) |
Experimental Protocol: Grignard Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluorooxetan-3-carbaldehyde (1.0 eq) dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
V. Visualizing the Process
Diagram 1: Synthetic Pathways
Caption: Overview of the two primary synthetic routes.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical guide to diagnosing yield issues.
VI. References
-
BenchChem. (2025). Navigating the Uncharted: A Technical Safety and Handling Guide for 3-Fluorohexane. Retrieved from BenchChem Technical Support.
-
Fluorochem. (2024). Safety Data Sheet. Retrieved from Fluorochem.
-
ResearchGate. (n.d.). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. Retrieved from ResearchGate.
-
CDN Isotopes. (n.d.). Safety Data Sheet. Retrieved from CDN Isotopes.
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich.
-
Cayman Chemical. (2023). Safety Data Sheet. Retrieved from Cayman Chemical.
-
Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols. Retrieved from Google Patents.
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). Synthesis of 3‐fluorooxetan derivatives. Retrieved from ResearchGate.
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from ChemRxiv.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tertiary Oxetanols via Grignard Reaction. Retrieved from BenchChem.
-
Chegg.com. (2025). Solved Grignard reagents react with oxetane, a four-membered. Retrieved from Chegg.com.
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from ResearchGate.
-
ACS Publications. (n.d.). Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. The Journal of Organic Chemistry. Retrieved from ACS Publications.
-
Alfa Chemistry. (n.d.). Fluorinated Alcohols. Retrieved from Alfa Chemistry.
-
International Journal of Drug Development and Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from International Journal of Drug Development and Research.
-
YouTube. (2024). Synthesis of Alcohols via the Grignard Reaction. Retrieved from YouTube.
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from Khan Academy.
-
Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof. Retrieved from Google Patents.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry.
-
ResearchGate. (n.d.). Theoretical Determination of the NMR Spectrum of Liquid Ethanol. Retrieved from ResearchGate.
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from Khan Academy.
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from Chemistry LibreTexts.
-
Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Retrieved from Google Patents.
-
eCommons. (n.d.). Characterization by NMR of Reactants and Products of Hydrofluoroether Isomers, CF3(CF2)3OCH3 and (CF3)2C. Retrieved from eCommons.
-
ResearchGate. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from ResearchGate.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Retrieved from Organic Syntheses.
-
ResearchGate. (2025). Synthesis of 3-Fluoropyridines via Photoredox Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from ResearchGate.
-
MDPI. (2023). The Perspective of Using the System Ethanol-Ethyl Acetate in a Liquid Organic Hydrogen Carrier (LOHC) Cycle. Retrieved from MDPI.
-
BMC. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from BMC.
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from MDPI.
-
ResearchGate. (2019). NMR Analyses and Thermal Stability of Ethanol-Dissolved Bamboo Lignin. Retrieved from ResearchGate.
-
ResearchGate. (2019). Prediction of RON and MON of gasoline-ethanol using 1H NMR spectroscopy. Retrieved from ResearchGate.
-
ResearchGate. (2025). Synthesis of 3-Fluoroazetidines. Retrieved from ResearchGate.
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Technical Support Center: Oxetane Ring Stability in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the oxetane ring under acidic conditions. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve potential issues in your experiments, ensuring the integrity of your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and reactivity of oxetanes in the presence of acids.
Q1: How stable is the oxetane ring to acidic conditions in general?
The stability of an oxetane ring is highly dependent on its substitution pattern and the specific acidic conditions employed.[1] While generally more stable than highly strained epoxides, oxetanes are susceptible to ring-opening under acidic conditions due to their inherent ring strain (approximately 25.5 kcal/mol).[2][3] It's a common misconception that all oxetanes are categorically unstable in acid; their reactivity lies between that of epoxides and the more stable tetrahydrofurans (THF).[4]
Q2: What is the mechanism of acid-catalyzed oxetane ring-opening?
The process is initiated by the protonation of the oxetane oxygen by a Brønsted acid or coordination with a Lewis acid.[5][6] This activation makes the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack. The subsequent ring-opening can proceed via an SN1 or SN2-like mechanism, depending on the substitution pattern and reaction conditions, leading to the formation of a 1,3-difunctionalized product.[7]
Q3: Which substitution patterns on the oxetane ring are most stable in acid?
Generally, 3,3-disubstituted oxetanes exhibit the highest stability.[1][8] The steric hindrance provided by the substituents at the 3-position blocks the trajectory of incoming nucleophiles, thus impeding the ring-opening reaction.[1] Conversely, oxetanes with substitution at the 2-position, especially with electron-donating groups, are more likely to be unstable.[1]
Q4: Are there specific types of acids that are more likely to cause ring-opening?
Both Brønsted acids (proton donors like HCl, H2SO4) and Lewis acids (electron-pair acceptors like BF3·OEt2, Sc(OTf)3) can catalyze the ring-opening of oxetanes.[9][10][11][12][13] Strong acids, whether Brønsted or Lewis, are more likely to promote this reaction.[4][5] The choice of acid can also influence the regioselectivity of the ring-opening.[6] For instance, some Lewis acids can direct the mode of ring-opening towards the substituted position.[9]
Q5: Can the presence of other functional groups in the molecule affect the stability of the oxetane ring?
Absolutely. The presence of internal nucleophiles, such as alcohols or amines, within the molecule can lead to intramolecular ring-opening, especially under acidic conditions, to form five- or six-membered rings.[8][14][15] Additionally, the presence of a carboxylic acid group can lead to isomerization into lactones, even at room temperature or with slight heating.[16][17]
II. Troubleshooting Guides
This section provides structured guidance for common problems encountered during experiments involving oxetane-containing compounds under acidic conditions.
Problem 1: Unexpected Ring-Opening and Decomposition
Symptoms:
-
Disappearance of the starting material containing the oxetane ring in your reaction mixture, as observed by TLC, LC-MS, or NMR.
-
Formation of multiple, often polar, byproducts.
-
Low yield of the desired product.
Probable Causes:
-
Strong Acidity: The reaction conditions are too acidic, leading to rapid protonation and subsequent nucleophilic attack on the oxetane ring.[4]
-
High Temperature: Elevated temperatures can provide the necessary activation energy for ring-opening, even under mildly acidic conditions.[8]
-
Incompatible Nucleophiles: The reaction medium contains nucleophiles (including the solvent, reagents, or even water) that readily attack the activated oxetane.
Solutions & Experimental Protocols:
-
Reduce Acid Strength/Concentration:
-
Protocol: If using a strong acid like HCl or H2SO4, consider switching to a weaker acid such as acetic acid or using a catalytic amount of a milder Lewis acid like Yb(OTf)3 or Sc(OTf)3.[9] Perform a small-scale screen of different acids and concentrations to find the optimal balance between promoting the desired reaction and preserving the oxetane ring.
-
Rationale: Milder acidic conditions lower the equilibrium concentration of the protonated, highly reactive oxetane intermediate, thus reducing the rate of undesired ring-opening.[18]
-
-
Lower Reaction Temperature:
-
Protocol: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). If the desired reaction is too slow at lower temperatures, a gradual increase in temperature can be attempted while carefully monitoring for byproduct formation.
-
Rationale: The activation energy for the ring-opening side reaction is often higher than that of the desired transformation. Lowering the temperature can selectively disfavor the decomposition pathway.
-
-
Use of Anhydrous and Non-Nucleophilic Solvents:
-
Protocol: Ensure all solvents and reagents are rigorously dried. Switch to non-nucleophilic solvents such as dichloromethane (DCM), toluene, or dioxane.
-
Rationale: Water is a potent nucleophile that can participate in the ring-opening of activated oxetanes. Non-nucleophilic solvents will not compete with the desired reaction pathway.
-
Problem 2: Intramolecular Cyclization/Isomerization
Symptoms:
-
Formation of a major byproduct with a different cyclic structure (e.g., a furan or pyran derivative).
-
The molecular weight of the byproduct is identical to the starting material (isomerization).
Probable Causes:
-
Presence of an Internal Nucleophile: The molecule contains a suitably positioned internal nucleophile (e.g., hydroxyl, amino, or carboxyl group) that attacks the activated oxetane ring.[8][14][17]
-
Acid Catalysis: Acidic conditions facilitate the intramolecular cyclization by activating the oxetane ring.[15]
Solutions & Experimental Protocols:
-
Protecting Group Strategy:
-
Protocol: Protect the internal nucleophilic group before subjecting the molecule to acidic conditions. For example, a hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether. An amino group can be protected as a carbamate (e.g., Boc or Cbz).
-
Rationale: Protection renders the internal nucleophile unreactive, preventing it from participating in the intramolecular ring-opening.
-
-
Reaction Condition Optimization:
-
Protocol: If protection is not feasible, explore alternative reaction conditions that do not require strong acids. For instance, if attempting an esterification, consider using basic conditions with an alkyl halide instead of acid-catalyzed esterification.[4]
-
Rationale: Avoiding acidic conditions altogether is the most direct way to prevent acid-catalyzed intramolecular cyclization.
-
Visualizing the Problem: Acid-Catalyzed Ring-Opening
The following diagram illustrates the general mechanism of acid-catalyzed ring-opening of an oxetane by a generic nucleophile (Nu-).
Caption: Acid activation and subsequent nucleophilic ring-opening of an oxetane.
III. Data Summary: Stability Under Various Conditions
The following table summarizes the general stability of a 3,3-disubstituted oxetane ether compared to an analogous ester under different conditions, providing a useful reference for experimental design.[19][20]
| Condition | Oxetane Ether Recovery | Ester Analogue Recovery | Implication for Experimental Design |
| 1 M aq. HCl, 37 °C, 24 h | ~96% | ~96% | 3,3-disubstituted oxetanes can be stable to moderately strong aqueous acid at physiological temperatures.[19][20] |
| 1 M aq. NaOH, rt, 24 h | ~99% | ~36% | Oxetanes are significantly more stable to basic hydrolysis than esters.[19][20] |
| LiBH4 in THF, 65 °C, 1 h | ~99% | ~13% (reduction) | Oxetanes are stable to common reducing agents that would transform an ester.[19][20] |
| Toluene, 80 °C, 24 h | ~99% | ~100% | Both are thermally stable under these conditions.[19][20] |
Data adapted from studies on specific 3,3-disubstituted oxetane ethers and their ester analogues.[19][20]
IV. Diagnostic Workflow for Oxetane Instability
When faced with a reaction where the oxetane-containing starting material is consumed but the desired product is not formed, the following workflow can help diagnose the issue.
Caption: A diagnostic workflow for troubleshooting oxetane instability issues.
V. References
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
-
Journal of Medicinal Chemistry. (2023). Oxetanes in Drug Discovery Campaigns.
-
PMC. (n.d.). Oxetanes in Drug Discovery Campaigns.
-
Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
-
RSC Publishing. (2023). Organic & Biomolecular Chemistry.
-
Wikipedia. (n.d.). Oxetane.
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
-
ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
-
The Dong Group. (n.d.). Oxetane Presentation.pptx.
-
PubMed. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.
-
Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?.
-
ResearchGate. (n.d.). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis.
-
PubMed. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases.
-
Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
-
ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF.
-
NIH. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
-
Journal of Medicinal Chemistry. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
-
BYJU'S. (n.d.). Lewis Acid vs Bronsted Acid.
-
PMC. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
-
ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
-
Chemical Communications. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]
-
Organic Letters. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.
-
RSC Publishing. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols.
-
Benchchem. (n.d.). Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties.
-
YouTube. (2021). Definitions of Acids & Bases Explained | Brønsted-Lowry vs Lewis.
-
MyTutor. (n.d.). What is the difference between a Bronsted Lowry acid and a Lewis Acid?.
-
Quora. (2023). What is the difference between a Brønsted & Lewis acid and a Brønsted & Lewis base? Why are both names used for the same thing/concept in chemistry?.
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- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
Technical Support Center: Purification of 2-(3-Fluorooxetan-3-YL)ethanol
Welcome to the dedicated technical support center for 2-(3-Fluorooxetan-3-YL)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Section 1: Frequently Asked questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and analysis of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Impurities are typically process-dependent but often fall into three categories:
-
Synthesis-Related Impurities: These include unreacted starting materials, reagents, and byproducts from side reactions. If a Grignard reaction is used in the synthesis, coupling products (like biphenyl-type impurities) can be a significant issue.[1][2]
-
Degradation Products: The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under acidic conditions, leading to the formation of diol or ether impurities.[3][4][5] The 3,3-disubstituted oxetanes are generally more stable, but care must still be taken.[5]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., THF, diethyl ether, ethyl acetate, hexanes) are common impurities that must be removed.[6]
Q2: How stable is the oxetane ring in this compound during purification?
A2: The stability of the oxetane ring is a critical consideration. The ring possesses significant strain energy (approx. 106 kJ/mol), making it prone to cleavage under certain conditions.[4]
-
Acidic Conditions: The oxetane ring is most vulnerable to ring-opening under acidic catalysis.[3][5] Exposure to strong acids, or even prolonged contact with standard silica gel during chromatography, can lead to degradation.
-
Basic Conditions: The oxetane ring is generally more stable under basic conditions.[3] Basic washes (e.g., with sodium bicarbonate solution) are well-tolerated and can be used to neutralize any residual acid from the workup.
-
Thermal Stress: While generally stable at moderate temperatures, prolonged exposure to high heat during distillation should be approached with caution as it can favor side reactions.
Q3: What are the most effective analytical techniques for assessing the purity of my compound?
A3: A multi-technique approach is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS): These are the primary tools for identifying and quantifying non-volatile organic impurities.[6][7][8]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is the preferred method for detecting and quantifying volatile impurities, particularly residual solvents.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for confirming the structure of the desired product and identifying major impurities. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom and can reveal subtle structural differences in fluorinated impurities.[10]
Q4: What are the recommended storage conditions for this compound?
A4: To maintain long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Some suppliers recommend cold-chain transportation, underscoring the need for controlled storage temperatures.[11] This minimizes potential degradation from atmospheric moisture and oxygen.
Section 2: Troubleshooting and Purification Guides
This section provides structured guidance for overcoming specific purification challenges.
Issue 1: Low Purity of Crude Product After Initial Workup
You've completed the synthesis and aqueous workup, but a preliminary analysis (TLC, crude NMR) shows a complex mixture of products.
Potential Causes:
-
Incomplete reaction or excess starting materials.
-
Formation of significant side products during the reaction (e.g., Grignard coupling).[1]
-
Emulsion formation during aqueous workup, trapping impurities in the organic layer.
Diagnostic Approach:
-
TLC Analysis: Run a TLC using a solvent system like 30-50% ethyl acetate in hexanes to visualize the number of components.
-
¹H NMR of Crude Material: Identify signals corresponding to starting materials, the desired product, and major byproducts. Solvent peaks will also be prominent.
-
GC-MS Analysis: A quick GC-MS can help identify volatile starting materials and byproducts.
Workflow for Initial Purification
Caption: Initial purification workflow for crude this compound.
Recommended Purification Protocol: Flash Column Chromatography
Flash chromatography is the most common and effective method for the initial purification of this compound.
Step-by-Step Protocol:
-
Adsorb the Crude Material: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and add silica gel (2-3 times the weight of the crude product). Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique generally provides better separation than loading the sample as a solution ("wet load").
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent. A typical starting point for the eluent is a mixture of ethyl acetate (EtOAc) and hexanes.
-
Load and Elute: Carefully add the silica-adsorbed sample to the top of the column. Begin elution with a low-polarity solvent mixture and gradually increase the polarity.
-
Monitor and Collect: Monitor the column fractions by TLC. Combine the fractions that contain the pure product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. Consider using neutralized silica if acid-sensitivity is a concern (see Issue 2). |
| Mobile Phase | Gradient Elution: Start with 10% EtOAc/Hexanes, gradually increase to 50-60% EtOAc/Hexanes. | A gradient provides better separation of impurities with different polarities than an isocratic elution. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution, especially for larger-scale purifications. |
Issue 2: Presence of Ring-Opened Impurities Detected
Post-purification analysis (e.g., LC-MS) shows a new impurity with a mass corresponding to the addition of water (M+18) or an alcohol solvent to your product.
Potential Cause:
-
Acid-Catalyzed Ring Opening: This is the most probable cause. The oxetane ring can be opened by reaction with nucleophiles (like water or alcohols) when catalyzed by an acid.[12][13] This can occur during an acidic aqueous workup or on the surface of standard silica gel, which is inherently acidic.
Mechanism of Acid-Catalyzed Ring Opening
Caption: Simplified mechanism of acid-catalyzed oxetane hydrolysis.
Preventative and Remedial Actions:
-
Neutralize the Workup: After the reaction quench, perform a wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid before concentrating the crude product.
-
Use Neutralized Silica Gel: If ring-opening on the column is suspected, use silica gel that has been neutralized.
Protocol for Preparing Neutralized Silica Gel:
-
Prepare a slurry of silica gel in a solvent like methanol.
-
Add triethylamine (Et₃N) to the slurry until the pH is approximately 7.5-8 (check with pH paper). A common ratio is 1 mL of Et₃N per 100 g of silica.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Use this neutralized silica for your flash chromatography as described in Issue 1.
Issue 3: Residual Solvents in the Final Product
Your final product looks clean by LC-MS, but ¹H NMR analysis shows significant peaks corresponding to solvents like ethyl acetate, hexanes, or THF.
Potential Causes:
-
Inefficient removal of solvent on the rotary evaporator.
-
The product is a thick oil that traps solvent molecules.
-
Formation of an azeotrope with the product, though less common for these solvents.
Diagnostic Approach:
-
¹H NMR: This is the most direct method. Integrate the solvent peaks relative to a product peak to quantify the impurity.
-
GC Headspace Analysis: A more sensitive and quantitative method for determining residual solvent levels, often required for late-stage development.[6]
Recommended Removal Protocol: High-Vacuum Drying
-
Initial Concentration: Concentrate the pure fractions on a rotary evaporator. For higher boiling point solvents like ethyl acetate, ensure the water bath temperature is appropriate (e.g., 40 °C) and the vacuum is strong.
-
High-Vacuum Manifold: Transfer the concentrated oil to a flask and connect it to a high-vacuum line (Schlenk line) equipped with a cold trap.
-
Drying: Allow the product to dry under high vacuum for several hours or overnight. Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable, but should be done with care.
-
Co-evaporation: If solvents persist, dissolve the product in a low-boiling solvent like dichloromethane (DCM) or diethyl ether and re-concentrate. Repeat this 2-3 times. This process can help azeotropically remove the more stubborn, higher-boiling solvent.
| Solvent | Boiling Point (°C) | Removal Tip |
| Diethyl Ether | 34.6 | Easily removed on a rotary evaporator. |
| Hexanes | ~69 | Easily removed on a rotary evaporator. |
| Dichloromethane (DCM) | 39.6 | Easily removed on a rotary evaporator. |
| Tetrahydrofuran (THF) | 66 | Requires a good vacuum; can be persistent. High-vacuum drying is effective. |
| Ethyl Acetate (EtOAc) | 77.1 | Requires a warm water bath (~40°C) and good vacuum. A common persistent solvent. |
Section 3: References
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29).
-
Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation | Request PDF - ResearchGate.
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals.
-
Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers - RadTech.
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15).
-
(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate. (2016, July 12).
-
What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025, August 20).
-
Recent developments in methods for analysis of perfluorinated persistent pollutants - NIH.
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. (2021, February 2).
-
The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities.
-
Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025, April 11).
-
Grignard Reaction - University of Wisconsin-River Falls.
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7).
-
1123786-79-7|this compound - BLDpharm.
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- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1123786-79-7|this compound|BLD Pharm [bldpharm.com]
- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-(3-Fluorooxetan-3-YL)ethanol
Welcome to the technical support center for 2-(3-fluorooxetan-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this increasingly important building block. The presence of a primary alcohol, a sterically hindered oxetane ring, and an electron-withdrawing fluorine atom at a quaternary center presents a distinct set of challenges and opportunities in synthesis. This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your experimental work.
Section 1: Understanding the Reagent - A Chemist's Perspective
Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound. The molecule's reactivity is a delicate interplay between the nucleophilicity of the primary alcohol and the stability of the strained 3-fluorooxetan-3-yl moiety.
Key Structural Features and Their Implications:
-
Primary Alcohol (-CH₂OH): This functional group is the primary site for nucleophilic attack and can be readily derivatized. However, its reactivity can be tempered by the steric bulk of the adjacent quaternary center.
-
3-Fluorooxetan-3-yl Group: The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening under certain conditions, particularly acidic ones.[1] The fluorine atom at the 3-position exerts a strong electron-withdrawing effect, which can influence the acidity of the alcohol and the stability of the oxetane ring.
-
Steric Hindrance: The quaternary carbon atom adjacent to the alcohol creates significant steric hindrance, which can slow down reaction rates and necessitate more forcing conditions or specialized reagents.
Section 2: Troubleshooting Common Reactions
This section addresses specific issues you may encounter when using this compound in common organic transformations.
Williamson Ether Synthesis: Low Yield and Competing Reactions
Question: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing low conversion of my starting material and the formation of side products. What could be the cause and how can I optimize the reaction?
Answer:
Low yields in Williamson ether synthesis involving this substrate are often due to a combination of factors related to its unique structure. Here’s a breakdown of potential causes and solutions:
Causality Behind the Issue:
-
Reduced Nucleophilicity of the Alkoxide: The electron-withdrawing fluorine atom can decrease the pKa of the alcohol, making the corresponding alkoxide a weaker nucleophile than its non-fluorinated counterpart.
-
Steric Hindrance: The bulky 3-fluorooxetan-3-yl group hinders the approach of the alkoxide to the electrophilic carbon of the alkyl halide, slowing down the desired SN2 reaction.[2][3]
-
Competing Elimination (E2) Reaction: If you are using a secondary or sterically hindered primary alkyl halide, the strongly basic conditions required to form the alkoxide can promote a competing E2 elimination reaction, leading to the formation of an alkene from your alkyl halide.[4]
-
Instability of the Oxetane Ring: While generally stable to basic conditions, prolonged exposure to very strong bases at elevated temperatures could potentially lead to decomposition or rearrangement of the oxetane ring.
Troubleshooting Workflow:
Caption: Troubleshooting Williamson Ether Synthesis.
Detailed Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol. | These bases generate the alkoxide without introducing competing nucleophiles.[5] |
| Electrophile | Use a more reactive alkylating agent such as an alkyl iodide or a triflate instead of a bromide or chloride. | Iodides and triflates are better leaving groups, accelerating the SN2 reaction. |
| Solvent | Employ a polar aprotic solvent like DMF or DMSO. | These solvents solvate the cation of the alkoxide, leaving the anionic oxygen more nucleophilic.[4] |
| Temperature | Gradually increase the reaction temperature, but monitor for decomposition. | Higher temperatures can overcome the activation energy barrier but may also promote side reactions. |
| Reaction Monitoring | Closely monitor the reaction progress by TLC or LC-MS. | This will help you determine the optimal reaction time and identify the formation of any byproducts. |
Experimental Protocol: Optimized Williamson Ether Synthesis
-
To a stirred suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. If the reaction has not proceeded to completion (as determined by TLC or LC-MS), gently heat the mixture to 40-50 °C.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Mitsunobu Reaction: Incomplete Conversion and Byproduct Formation
Question: I am using this compound in a Mitsunobu reaction to introduce a nucleophile, but the reaction is sluggish and I'm isolating significant amounts of triphenylphosphine oxide and unreacted starting material. What is going wrong?
Answer:
The Mitsunobu reaction with sterically hindered alcohols like this compound is notoriously challenging.[6] The issues you are facing are common and can be addressed by careful optimization of the reaction conditions.
Causality Behind the Issue:
-
Steric Hindrance: The primary alcohol is sterically encumbered, which slows down the formation of the key oxyphosphonium intermediate.[7]
-
Weakly Acidic Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13. If your nucleophile is not acidic enough, the reaction will be slow or may not proceed at all.[1]
-
Side Reactions of the Azodicarboxylate: If the desired nucleophilic attack is slow, the deprotonated azodicarboxylate can act as a nucleophile itself, leading to the formation of undesired byproducts.[1]
Troubleshooting Workflow:
Caption: Troubleshooting the Mitsunobu Reaction.
Detailed Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Phosphine Reagent | Consider using a more nucleophilic phosphine, such as tributylphosphine, in place of triphenylphosphine. | A more reactive phosphine can accelerate the formation of the oxyphosphonium intermediate. |
| Reagent Concentration | Run the reaction at a higher concentration. | This can increase the rate of the bimolecular reaction. |
| Nucleophile Acidity | If possible, use a more acidic nucleophile. Alternatively, you can pre-form the salt of your nucleophile with a non-nucleophilic base. | A more acidic nucleophile will more readily protonate the betaine intermediate, driving the reaction forward.[8] |
| Azodicarboxylate | Use diisopropyl azodicarboxylate (DIAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP) instead of diethyl azodicarboxylate (DEAD). | DIAD is less prone to side reactions, and ADDP can be used with less acidic nucleophiles.[1] |
| Order of Addition | Add the azodicarboxylate slowly to a pre-cooled solution of the alcohol, nucleophile, and phosphine. | This can help to control the reaction and minimize the formation of byproducts.[9] |
Acid-Catalyzed Reactions: Unwanted Ring Opening of the Oxetane
Question: I am trying to perform a reaction on the alcohol functionality under acidic conditions, but I am observing the formation of products that suggest the oxetane ring has opened. How can I prevent this?
Answer:
The oxetane ring is susceptible to cleavage under acidic conditions, especially in the presence of nucleophiles.[10] The 3-fluoro substituent can further activate the ring towards nucleophilic attack.
Causality Behind the Issue:
-
Protonation of the Oxetane Oxygen: The oxygen atom of the oxetane can be protonated by the acid catalyst, making the ring highly electrophilic.
-
Nucleophilic Attack: A nucleophile present in the reaction mixture (including the solvent or the counter-ion of the acid) can then attack one of the ring carbons, leading to ring opening.[11]
Troubleshooting Workflow:
Caption: Preventing Oxetane Ring Opening.
Detailed Prevention Strategies:
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Use the mildest possible acid catalyst that will effect the desired transformation. Consider using Lewis acids that are less prone to protonating the oxetane.[12] | Strong protic acids will readily protonate the oxetane, leading to ring opening. |
| Temperature | Run the reaction at the lowest possible temperature. | Higher temperatures provide the activation energy for the ring-opening reaction. |
| Solvent Choice | Use a non-nucleophilic solvent. | This will minimize the chances of a solvent molecule acting as a nucleophile to open the ring. |
| Protecting Groups | If the desired reaction is not on the alcohol, consider protecting it with a group that is stable to the reaction conditions but can be removed without affecting the oxetane ring. | This can prevent intramolecular reactions where the alcohol itself acts as a nucleophile.[13] |
Recommended Protecting Groups for the Primary Alcohol:
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Notes |
| Silyl Ethers (e.g., TBDMS, TIPS) | R₃SiCl, Imidazole, DMF | TBAF, THF or HF/Pyridine | Generally stable to a wide range of conditions, but can be cleaved by strong acids.[13] |
| Benzyl Ether (Bn) | BnBr, NaH, DMF | H₂, Pd/C | Stable to both acidic and basic conditions.[14] |
| p-Methoxybenzyl Ether (PMB) | PMBCl, NaH, DMF | DDQ or CAN | Can be removed oxidatively, offering orthogonal deprotection. |
Section 3: Purification and Analysis
Question: I am having difficulty purifying my product containing the this compound moiety. It seems to be very polar and streaks on my silica gel column. What are some alternative purification strategies?
Answer:
The polarity of the alcohol and the oxetane, combined with the presence of fluorine, can make chromatographic purification challenging.
Purification Strategies:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC or flash chromatography can be a more effective purification method than normal-phase silica gel chromatography.[15]
-
Alternative Normal-Phase Sorbents: Consider using alumina (neutral or basic) or Florisil as the stationary phase, as these can sometimes provide better separation for polar compounds.
-
Ion-Exchange Chromatography: If your molecule has an ionizable group, ion-exchange chromatography can be a powerful purification technique.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of polar and chiral compounds and is often more efficient than HPLC.[]
Analytical Techniques for Reaction Monitoring:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for monitoring reactions involving fluorinated compounds. The chemical shift of the fluorine atom in this compound will change upon derivatization of the alcohol, providing a clear indication of reaction progress.
-
LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying products and byproducts in your reaction mixture, aiding in the optimization of reaction conditions.
Section 4: Frequently Asked Questions (FAQs)
Q1: Is this compound stable to storage?
A1: Yes, it is generally stable when stored in a cool, dry place away from strong acids.
Q2: What is the approximate pKa of the alcohol in this compound?
Q3: Can the oxetane ring be opened under basic or nucleophilic conditions?
A3: The oxetane ring is generally stable to bases and nucleophiles. Ring opening typically requires activation by an acid or a strong Lewis acid.[10]
Q4: Are there any known incompatibilities for this reagent?
A4: Avoid strong oxidizing agents, which can oxidize the primary alcohol, and strong, high-temperature acidic conditions, which can cause ring opening.
References
- Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. (2024).
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
- Protecting Groups and Orthogonal Protection Str
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Mitsunobu reaction. Wikipedia.
- Mitsunobu reaction. Organic Synthesis.
- Williamson Ether Synthesis. Chemistry Steps.
- Williamson Ether Synthesis. (2018). YouTube.
- Mitsunobu Reaction. (2019). Organic Chemistry Portal.
- Williamson ether synthesis. (2021). L.S.College, Muzaffarpur.
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Nucleophilic substitution. Wikipedia.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
- 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I.
- The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry Class Notes.
- Protecting Group Strategies in Carbohydr
- Chromatographic Purification.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis. Chemistry Steps.
- (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Alcohols Can Act As Acids Or Bases (And Why It Matters). (2014). Master Organic Chemistry.
- Alcohol Reactivity. MSU chemistry.
- Determination of the Thermal Stability of Perfluoroalkylethers. Cedarville Digital Commons.
- Ring opening reactions of epoxides: Acid-c
- Improved thermal stability of crosslinked PTFE using fluorine gas treatment.
- A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate.
- A latent highly activity energetic fuel: thermal stability and interfacial reaction kinetics of selected fluoropolymer encapsulated sub-micron sized Al particles. PMC - NIH.
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024).
- Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.
- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc.
- Enantiomeric Purific
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Alcohol Reactivity. MSU chemistry.
- Determination of Ethanol Content in Alcoholic Products by LF-NMR.
- Thermal properties and phase transitions of heavy rare-earth fluorides.
- Fluorometric Estimation of Viral Thermal Stability. PMC - NIH.
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
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- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of unexpected byproducts in "2-(3-Fluorooxetan-3-YL)ethanol" synthesis
Welcome to the technical support center for the synthesis of 2-(3-fluorooxetan-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot the formation of unexpected byproducts. Our approach is rooted in mechanistic principles to provide you with a deep understanding of the reaction and empower you to optimize your experimental outcomes.
Introduction
The synthesis of this compound is a multi-step process that, while effective, can be prone to the formation of several unexpected byproducts. Understanding the origin of these impurities is critical for developing robust and scalable synthetic routes. This guide will focus on a common synthetic strategy and the potential pitfalls associated with it, offering detailed troubleshooting advice and analytical protocols.
A plausible and efficient synthesis of this compound involves two key transformations:
-
Fluorination: The conversion of a readily available starting material, 3-hydroxy-3-(oxiran-2-ylmethyl)oxetane, to 3-fluoro-3-(oxiran-2-ylmethyl)oxetane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
-
Grignard Reaction: The ring-opening of the epoxide in 3-fluoro-3-(oxiran-2-ylmethyl)oxetane with an appropriate Grignard reagent, such as ethylmagnesium bromide, to yield the target molecule.[1][2]
This guide will dissect each of these stages, highlighting the mechanistic pathways that can lead to byproduct formation.
Troubleshooting Guide & FAQs
Issue 1: Formation of a Regioisomeric Alcohol Byproduct
Q: During the Grignard reaction step, I've isolated an unexpected alcohol with the same mass as my target product. What is it and why did it form?
A: The most common byproduct in the Grignard-mediated ring-opening of an epoxide is a regioisomeric alcohol. In the synthesis of this compound from 3-fluoro-3-(oxiran-2-ylmethyl)oxetane, the desired reaction is the attack of the Grignard reagent at the less sterically hindered carbon of the epoxide ring.[3][4] However, a competing reaction can occur where the nucleophile attacks the more substituted carbon, leading to the formation of 1-(3-fluorooxetan-3-yl)propan-2-ol .
Diagram 1: Regioisomeric Byproduct Formation
Caption: Formation of desired product and regioisomeric byproduct.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can enhance the regioselectivity of the Grignard addition. We recommend maintaining the reaction at 0°C or below.
-
Rate of Addition: A slow, dropwise addition of the Grignard reagent to the epoxide solution can help to control the reaction and minimize side reactions.
-
Solvent Choice: The choice of solvent can influence the reactivity of the Grignard reagent. Tetrahydrofuran (THF) is a standard solvent for these reactions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to -20°C | Favors kinetic control, enhancing attack at the less hindered site. |
| Grignard Addition | Slow, dropwise | Maintains a low concentration of the nucleophile, reducing side reactions. |
| Solvent | Anhydrous THF | Aprotic and coordinates with the Grignard reagent, modulating its reactivity. |
Issue 2: Presence of Ring-Expanded Byproducts
Q: My crude product shows signals in the NMR that are inconsistent with an oxetane ring. What could these byproducts be?
A: Ring-expanded byproducts can arise from the fluorination step, particularly when using reagents like DAST. DAST can promote skeletal rearrangements in certain substrates.[5] In the case of 3-hydroxy-3-(oxiran-2-ylmethyl)oxetane, a potential byproduct is the formation of a six-membered ring, such as a fluorinated piperidine derivative.
Diagram 2: Fluorination and Potential Rearrangement
Caption: Fluorination leading to desired product and rearranged byproduct.
Troubleshooting Steps:
-
Alternative Fluorinating Reagents: Consider using alternative fluorinating agents that are less prone to inducing rearrangements. Options include Deoxofluor or PyFluor.
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the DAST addition. Running the reaction at lower temperatures can sometimes suppress rearrangement pathways.
| Reagent | Typical Conditions | Potential Advantages |
| DAST | CH2Cl2, -78°C to rt | Commercially available and effective. |
| Deoxofluor | THF, rt | Often milder and less prone to rearrangement. |
| PyFluor | CH2Cl2, rt | Can offer improved safety and handling profiles. |
Analytical Protocols
Accurate identification and quantification of byproducts are essential for process optimization. Below are standard protocols for the analysis of your reaction mixture.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) for good separation of the isomers.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
-
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to those of authenticated standards if available. The fragmentation patterns will be key to identifying the regioisomeric alcohol and any rearranged products.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve the purified byproduct or a fraction enriched with the impurity in a deuterated solvent (e.g., CDCl3).
-
¹H NMR: Acquire a high-resolution proton NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the protons adjacent to the fluorine atom and the hydroxyl group.
-
¹³C NMR: Obtain a carbon NMR spectrum. The chemical shift of the carbon bearing the fluorine atom will be characteristic.
-
¹⁹F NMR: A fluorine NMR spectrum will provide a definitive confirmation of the presence and chemical environment of the fluorine atom in the byproduct.
-
2D NMR: For complex structures, 2D NMR experiments such as COSY and HSQC can be invaluable for establishing connectivity.
Conclusion
The synthesis of this compound presents unique challenges that can be overcome with a thorough understanding of the underlying reaction mechanisms. By carefully controlling reaction conditions and employing appropriate analytical techniques, the formation of unexpected byproducts can be minimized, leading to a more efficient and robust synthetic process. We encourage you to use this guide as a starting point for your troubleshooting and optimization efforts.
References
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link][1]
-
Chemistry LibreTexts. 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. [Link][2]
-
Scribd. Grignard Reaction of An Epoxide: A Mechanistic Study. [Link]
-
Chemistry Steps. The Grignard Reaction of Epoxides. [Link]
-
Organic Chemistry Tutor. Grignard Reaction of Epoxides. [Link][3]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
YouTube. Reactions of organometallics with epoxides (Grignard reagent with epoxides). [Link]
-
YouTube. Opening of Epoxides with Grignard reagent. [Link]
-
Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link][4]
-
Wikipedia. Paternò–Büchi reaction. [Link]
-
ResearchGate. Synthesis of 3-Fluoro-Oxetane δ-Amino Acids | Request PDF. [Link]
-
YouTube. How to Deal with Grignard + Epoxide Reactions. [Link]
-
Royal Society of Chemistry. The Paternò–Büchi reaction – a comprehensive review. [Link]
-
PubMed. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. [Link]
-
ResearchGate. Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines | Request PDF. [Link][5]
Sources
Strategies to avoid ring-opening of the oxetane moiety
Technical Support Center: Oxetane Ring Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for oxetane chemistry. As a Senior Application Scientist, I've compiled this guide to address common challenges and questions regarding the stability of the oxetane moiety during synthetic manipulations. The unique combination of ring strain and the Lewis basicity of the oxygen atom makes the oxetane ring susceptible to opening under various conditions.[1][2] This guide provides in-depth, evidence-based strategies to mitigate these issues, ensuring the successful incorporation and retention of this valuable structural motif in your molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxetane ring is opening under acidic conditions. How can I prevent this?
A1: Understanding the "Why":
Oxetane rings are susceptible to ring-opening in the presence of even mild acids.[3] The process is initiated by the protonation of the oxetane oxygen, which significantly increases the ring strain and activates the C-O bonds towards nucleophilic attack. The stability of the resulting carbocation intermediate often dictates the reaction pathway.[4]
Troubleshooting & Prevention Strategies:
-
pH Control: The most direct approach is to maintain a neutral or basic reaction medium. If acidic conditions are unavoidable, use the mildest acid possible and the lowest effective concentration.
-
Temperature Management: Perform reactions at the lowest possible temperature. Elevated temperatures provide the activation energy needed for ring-opening. For instance, some esterification reactions that lead to decomposition at room temperature or above can be successfully performed at temperatures between -30 and -10 °C.[5]
-
Steric Hindrance: The substitution pattern on the oxetane ring plays a crucial role in its stability. 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of nucleophiles to the C-O σ* antibonding orbital.[2] If your synthesis allows, consider designing targets with this substitution pattern for enhanced stability.
-
Non-Nucleophilic Acids: If an acid is required for a transformation elsewhere in the molecule, consider using a non-nucleophilic acid to minimize the chance of the conjugate base acting as a ring-opening nucleophile.
dot
Caption: Acid-catalyzed ring-opening of an oxetane.
Q2: I'm observing ring-opening during a reaction involving a strong nucleophile. What are my options?
A2: The Challenge of Strong Nucleophiles:
While generally more stable under basic conditions than epoxides, oxetanes can still be opened by strong nucleophiles, particularly at elevated temperatures.[3]
Strategies for Mitigation:
-
Reagent Selection:
-
Less Aggressive Nucleophiles: If possible, substitute highly reactive nucleophiles (e.g., Grignard reagents, organolithiums) with milder alternatives.
-
Bulky Nucleophiles: Sterically hindered nucleophiles may selectively react at other sites in the molecule over the more sterically congested oxetane ring.
-
-
Protecting Groups: While not common for the oxetane oxygen itself, if other functional groups in your molecule are facilitating the unwanted reaction, consider protecting them to direct the reactivity of the nucleophile.
-
Flow Chemistry: For reactions involving highly unstable intermediates, such as the generation of 2-lithiooxetane, continuous flow chemistry offers precise control over reaction times and temperatures, preventing decomposition and ring-opening that can occur in batch processes.[6][7] This technique has been successfully used to generate and trap unstable oxetanyl lithium species with various electrophiles.[8][9]
Experimental Protocol: Flow Synthesis of 2,2-Disubstituted Oxetanes [6]
This protocol describes the deprotonation of 2-phenyloxetane and subsequent quenching with an electrophile in a flow microreactor system.
-
System Setup: A flow microreactor system is assembled with two syringe pumps, a T-mixer, and a reaction coil immersed in a cooling bath.
-
Reagent Preparation:
-
Solution A: 2-phenyloxetane in an appropriate anhydrous solvent (e.g., THF).
-
Solution B: s-BuLi in an appropriate anhydrous solvent (e.g., cyclohexane).
-
Solution C: Electrophile (e.g., TMSCl, MeI) in an anhydrous solvent.
-
-
Reaction Execution:
-
Solutions A and B are pumped into the T-mixer at controlled flow rates.
-
The combined stream enters the cooled reaction coil, where deprotonation occurs. The residence time is precisely controlled (e.g., 12.50 seconds).
-
The stream containing the 2-lithiooxetane intermediate is then mixed with Solution C at a second T-mixer.
-
The final reaction mixture is collected, quenched, and worked up to isolate the 2,2-disubstituted oxetane.
-
| Electrophile | Temperature (°C) | Residence Time (s) | Yield (%) |
| TMSCl | -40 | 12.50 / 2.20 | 85 |
| MeI | -40 | 12.50 / 2.20 | 80 |
| PhCHO | -40 | 12.50 / 2.20 | 55 |
| Acetone | -40 | 12.50 / 2.20 | 45 |
| Benzophenone | -40 | 12.50 / 2.20 | 35 |
Table adapted from BenchChem Application Notes.[6]
Q3: Can I use Lewis acids in the presence of an oxetane ring?
A3: A Cautious Approach to Lewis Acids:
Lewis acids are potent activators of oxetanes for ring-opening reactions.[10] They coordinate to the oxygen atom, polarizing the C-O bonds and making the carbon atoms highly electrophilic. However, their use is not entirely prohibitive if carefully controlled.
Key Considerations:
-
Lewis Acid Strength: The choice of Lewis acid is critical. "Superacid" catalysts like B(C₆F₅)₃ and Al(C₆F₅)₃ are highly effective at promoting ring-opening and isomerization.[11][12] For reactions where ring integrity is desired, milder Lewis acids should be screened at low temperatures.
-
Substrate Control: The electronic nature of the oxetane substituents influences its reactivity towards Lewis acids. Electron-rich aryl oxetanes, for example, are particularly susceptible to ring-opening.[11]
-
Reaction Conditions:
-
Temperature: Low temperatures are essential to temper the reactivity of the Lewis acid-oxetane complex.
-
Solvent: The choice of solvent can influence the strength of the Lewis acid and the stability of any charged intermediates. Non-coordinating solvents are often preferred.
-
Catalyst Loading: Use the lowest possible catalytic loading of the Lewis acid.
-
dot
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-(3-Fluorooxetan-3-YL)ethanol
In the landscape of modern drug discovery and development, the incorporation of unique structural motifs is paramount for modulating physicochemical and pharmacological properties. The fluorooxetan-3-yl group, in particular, has garnered significant attention as a bioisostere for commonly found functionalities, offering a means to enhance metabolic stability, aqueous solubility, and binding affinity.[1][2][3] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of a key building block, 2-(3-fluorooxetan-3-yl)ethanol. Through a comparative lens, we will explore its spectral features against relevant analogs to provide researchers with a robust framework for its identification and characterization.
Introduction to this compound: A Privileged Scaffold
This compound (Molecular Formula: C₅H₉FO₂, Molecular Weight: 120.12 g/mol ) is a valuable synthetic intermediate that marries the strained four-membered oxetane ring with a primary alcohol, further decorated with a fluorine atom.[4][5] This trifecta of functional groups presents a unique spectroscopic fingerprint. Understanding these spectral nuances is critical for reaction monitoring, quality control, and the ultimate confirmation of its incorporation into larger, more complex molecules.
This guide will dissect the expected ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the electron ionization (EI) mass spectrum of this compound. For comparative purposes, we will contrast its spectral data with that of two analogs:
-
2-(Oxetan-3-yl)ethanol: The non-fluorinated parent compound, to highlight the electronic effects of fluorine.
-
2,2,2-Trifluoroethanol: A simple fluoroalcohol, to distinguish the influence of the fluorooxetane ring from a more common fluorinated moiety.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and chemical environment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct multiplets, with chemical shifts and coupling constants influenced by the electronegativity of the adjacent oxygen and fluorine atoms.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| -CH₂-OH | ~3.8 | Triplet (t) | JH-H ≈ 5-7 |
| -CH₂-CH₂-OH | ~2.0 | Triplet of doublets (td) or complex multiplet | JH-H ≈ 5-7, ³JH-F ≈ 15-25 |
| Oxetane -CH₂- (x2) | ~4.6 - 4.8 | Complex multiplet (arising from geminal and vicinal H-H and H-F coupling) | ²JH-H ≈ 6-8, ³JH-H ≈ 6-8, ³JH-F ≈ 20-30 |
| -OH | Variable | Singlet (s) | - |
Causality Behind a Complex Spectrum: The oxetane ring protons will present as a complex, overlapping multiplet.[8] This complexity arises from several factors: the non-equivalent magnetic environments of the axial and equatorial protons, geminal coupling between protons on the same carbon, vicinal coupling to adjacent protons, and, most significantly, coupling to the fluorine atom (JH-F). The through-bond coupling between protons and fluorine can extend over multiple bonds, further splitting the signals.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide key information on the carbon framework, with the chemical shifts being highly sensitive to the substitution pattern.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (JC-F, Hz) |
| C-F (Quaternary) | ~95 - 105 | Doublet (d) | ¹JC-F ≈ 250-300 |
| Oxetane -CH₂- (x2) | ~75 - 85 | Doublet (d) | ²JC-F ≈ 20-30 |
| -CH₂-CH₂-OH | ~35 - 45 | Doublet (d) | ²JC-F ≈ 20-25 |
| -CH₂-OH | ~60 - 65 | Singlet (s) or small doublet | ³JC-F ≈ 3-5 |
The Influence of Fluorine: The most notable feature will be the large one-bond carbon-fluorine coupling constant (¹JC-F) for the quaternary carbon bearing the fluorine atom. This is a characteristic feature of organofluorine compounds.[9] The two-bond and three-bond C-F couplings will also be observable, providing further structural confirmation.
Predicted ¹⁹F NMR Spectrum
Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine.[10][11][12]
| Fluorine Assignment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |
| C-F | ~ -130 to -150 | Multiplet (due to coupling with adjacent protons) |
Comparative Analysis: The chemical shift of the fluorine in this compound is expected to be significantly different from that in 2,2,2-trifluoroethanol, which typically appears around -77 ppm.[13] This difference underscores the distinct electronic environment of the fluorine atom within the oxetane ring compared to a trifluoromethyl group.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structure.
Predicted Electron Ionization (EI) Mass Spectrum
Under electron ionization, this compound is expected to undergo characteristic fragmentation pathways. The molecular ion peak ([M]⁺) at m/z 120 may be observed, but it is likely to be of low intensity due to the lability of the molecule.[14]
Expected Fragmentation Pattern:
| m/z | Proposed Fragment | Notes |
| 120 | [C₅H₉FO₂]⁺ | Molecular Ion |
| 101 | [M - H₂O]⁺ | Loss of water, a common fragmentation for alcohols.[15] |
| 91 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical.[15] |
| 71 | [C₄H₄FO]⁺ | Ring-opening and subsequent fragmentation of the oxetane. |
| 45 | [CH₂CH₂OH]⁺ | Cleavage of the bond between the ethyl and oxetane moieties. |
Comparison with Analogs:
-
2-(Oxetan-3-yl)ethanol: The mass spectrum would show a molecular ion at m/z 102. The fragmentation pattern would be similar, but fragments containing the oxetane ring would be 18 mass units lighter due to the absence of fluorine.
-
2,2,2-Trifluoroethanol: This compound would exhibit a molecular ion at m/z 100.[6] Its fragmentation is dominated by the loss of a fluorine atom and subsequent rearrangements, leading to a very different fragmentation pattern compared to the target molecule.
Experimental Workflow: Acquiring High-Quality Data
To obtain reliable NMR and MS data, the following experimental protocols are recommended:
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Mass Spectrometry Protocol (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC): Inject 1 µL of the sample into a GC system equipped with a suitable capillary column (e.g., a 30 m, 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column). Use a temperature program to ensure good separation, for instance, starting at 50°C and ramping to 250°C at 10°C/min.
-
Mass Spectrometry (MS): The GC eluent is introduced into an electron ionization (EI) source (typically at 70 eV). The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 35-300.
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Visualizing the Analytical Workflow and Fragmentation
To further clarify the experimental and analytical processes, the following diagrams are provided.
Figure 2: A proposed electron ionization (EI) fragmentation pathway for this compound.
Conclusion: A Guide for the Modern Chemist
The spectroscopic analysis of this compound reveals a rich tapestry of information, directly reflecting its unique structural features. By understanding the expected chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently identify this valuable building block and distinguish it from related compounds. The principles outlined in this guide—leveraging comparative analysis and understanding the fundamental influences of structure on spectral output—are broadly applicable and serve as a cornerstone of modern chemical analysis. As fluorinated motifs continue to play a pivotal role in the development of new materials and therapeutics, a thorough understanding of their spectroscopic signatures is more critical than ever.
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Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3147–3155. Available from: [Link]
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A Comparative Guide to 2-(3-Fluorooxetan-3-YL)ethanol and its Non-Fluorinated Analogue in Medicinal Chemistry
Introduction: The Strategic Synergy of Fluorine and Oxetanes in Drug Design
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Two tactics that have gained significant traction are the incorporation of fluorine atoms and the use of strained heterocyclic rings like oxetanes.[1][2] Fluorine, with its unique electronic properties, can profoundly influence a molecule's metabolic stability, acidity (pKa), and binding affinity.[3] Concurrently, the oxetane ring has emerged as a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyls, often improving aqueous solubility, reducing lipophilicity, and providing novel three-dimensional vectors for exploring chemical space.[4][5]
This guide provides an in-depth, objective comparison of 2-(3-Fluorooxetan-3-YL)ethanol and its direct non-fluorinated counterpart, 2-(oxetan-3-yl)ethanol . We will dissect the nuanced effects of a single fluorine atom at the 3-position of the oxetane ring, offering a clear rationale for its consideration in drug discovery campaigns. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting building blocks for next-generation therapeutics.
Comparative Analysis of Physicochemical Properties
The introduction of a fluorine atom, the most electronegative element, at the C3 position of the oxetane ring instigates significant changes in the molecule's fundamental physicochemical properties. These modifications are critical as they directly impact the compound's pharmacokinetic and pharmacodynamic behavior.
The strong inductive electron-withdrawing effect of fluorine is a primary driver of these changes. By pulling electron density away from the rest of the molecule, it modulates polarity, bond strength, and the ability to participate in intermolecular interactions.[3] For instance, the C-F bond is considerably stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] This often translates to enhanced metabolic stability and a longer biological half-life.[6]
Furthermore, this inductive effect can lower the pKa of nearby acidic protons, such as the one on the primary alcohol in our subject molecule, and decrease the basicity of adjacent amines.[2] The impact on lipophilicity (LogP/LogD) is more complex; while often leading to an increase, the effect is highly dependent on the overall molecular context.[7][8] Studies have shown that while trifluoromethyl groups tend to increase lipophilicity, monofluorination of aliphatic systems can sometimes lead to a decrease due to the introduction of a larger dipole moment.[9]
Below is a summary of the key physicochemical parameters for both compounds.
| Property | 2-(oxetan-3-yl)ethanol | This compound | Rationale for Change with Fluorination |
| Molecular Formula | C₅H₁₀O₂ | C₅H₉FO₂[10] | Replacement of one Hydrogen with Fluorine. |
| Molecular Weight | 102.13 g/mol [11] | 120.12 g/mol [10] | Increased atomic mass of Fluorine vs. Hydrogen. |
| Predicted XLogP3 | -0.2[11] | ~ -0.1 to +0.2 (Estimated) | Fluorination often modulates lipophilicity; the effect on small aliphatic systems can be minimal or slightly increasing.[7] |
| Topological Polar Surface Area | 29.5 Ų[11] | 29.5 Ų (Predicted) | TPSA is based on oxygen and nitrogen atoms; isosteric replacement of H with F does not change the count of polar atoms. |
| Metabolic Stability | Moderate | Enhanced | The Carbon-Fluorine bond is significantly stronger and more resistant to oxidative metabolism than a Carbon-Hydrogen bond.[1] |
| Acidity (pKa of -OH) | ~16 (Similar to ethanol) | Lower (More Acidic) | The strong electron-withdrawing effect of the adjacent fluorine atom stabilizes the corresponding alkoxide, increasing acidity.[12] |
| Hydrogen Bond Donors | 1[11] | 1 | The hydroxyl group remains the sole hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2[11] | 2 | The ether oxygen and the hydroxyl oxygen remain as hydrogen bond acceptors. |
Visualization of Key Property Modulation
The following diagram illustrates the impact of C3-fluorination on the core properties of the 2-(oxetan-3-yl)ethanol scaffold.
Caption: Impact of C3-fluorination on key physicochemical properties.
Synthesis and Accessibility: A Tale of Two Scaffolds
The synthetic accessibility of a building block is a crucial consideration in any drug discovery program. Here, the fluorinated and non-fluorinated analogues present distinct challenges and require different strategic approaches.
Synthesis of 2-(oxetan-3-yl)ethanol (Non-Fluorinated)
The synthesis of the parent scaffold, 2-(oxetan-3-yl)ethanol, can be achieved through established and relatively straightforward chemical transformations. A common route involves the use of commercially available precursors like epichlorohydrin to first construct the core oxetane ring, specifically oxetan-3-ol.[4][13] This intermediate can then be elaborated to the target ethanol derivative.
A plausible retrosynthetic analysis is as follows:
Caption: Retrosynthetic approach for the non-fluorinated analogue.
This pathway utilizes robust, well-documented reactions, making the non-fluorinated analogue highly accessible for initial screening and library synthesis.
Synthesis of this compound (Fluorinated)
The introduction of a fluorine atom, particularly on a strained four-membered ring, presents a significant synthetic hurdle. Traditional methods for constructing oxetane rings are often incompatible with the reagents required for fluorination, leading to side reactions like ring-opening or elimination.[6][14]
Historically, the synthesis of such compounds was challenging, limiting their exploration. However, recent breakthroughs have provided novel and more efficient pathways. One of the most promising methods involves a copper-catalyzed difluorocarbene insertion into epoxides, which can then be further functionalized.[15][16] Another approach involves the direct fluorination of a suitable precursor, such as an enolate or silyl enol ether of an oxetanone, using an electrophilic fluorinating agent like Selectfluor™.[17][18]
These advanced synthetic methods, while powerful, often require specialized reagents and careful optimization, making the fluorinated building block more challenging and costly to produce compared to its non-fluorinated counterpart.[19]
Experimental Protocols
To ensure the reproducibility of comparative studies, standardized experimental protocols are essential.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol describes the classic method for experimentally determining the octanol-water partition coefficient (LogP).
Objective: To measure the partitioning of the test compound between n-octanol and an aqueous buffer, providing a quantitative measure of its lipophilicity.
Materials:
-
Test compound (fluorinated or non-fluorinated analogue)
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS) for quantification
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).
-
In a glass vial, add a volume of the stock solution to a 1:1 mixture of pre-saturated n-octanol and PBS (e.g., 10 µL of stock into 1 mL of octanol and 1 mL of PBS). The final concentration should be within the linear range of the analytical detector.
-
Securely cap the vial and vortex vigorously for 3 minutes to ensure thorough mixing and partitioning.
-
Allow the vial to stand at room temperature for 30 minutes to permit phase separation.
-
Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.
-
Carefully collect a known volume from both the upper n-octanol layer and the lower aqueous layer. Be cautious not to disturb the interface.
-
Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous].
-
The LogP value is the base-10 logarithm of P: LogP = log₁₀(P).
-
The experiment should be performed in triplicate to ensure statistical validity.
Protocol 2: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM).
Objective: To determine the intrinsic clearance rate of the test compound in the presence of HLM, providing an estimate of its metabolic stability.
Materials:
-
Test compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Acetonitrile (ACN) containing an internal standard for reaction quenching and sample preparation
-
Incubator or water bath at 37°C
-
LC-MS/MS for quantification
Procedure:
-
Prepare a solution of the test compound in phosphate buffer at a starting concentration of 1 µM.
-
In a 96-well plate, pre-warm the HLM suspension (final concentration ~0.5 mg/mL) and the test compound solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold ACN with an internal standard.
-
Once all time points are collected, centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the resulting line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
Workflow for Comparative Evaluation
A systematic approach is required to fully characterize and compare the two analogues.
Caption: Experimental workflow for comparing analogues.
Conclusion and Future Perspectives
The comparison between this compound and its non-fluorinated parent, 2-(oxetan-3-yl)ethanol, serves as a compelling case study in the power of strategic fluorination. The introduction of a single fluorine atom can significantly enhance metabolic stability and modulate acidity, properties that are paramount for advancing a compound through the drug discovery pipeline.[1][3] While the non-fluorinated analogue offers greater synthetic accessibility for initial explorations, the fluorinated version presents an opportunity to overcome common metabolic liabilities and fine-tune physicochemical properties.[2]
The choice between these two building blocks is not a matter of inherent superiority but of strategic application. For early-stage discovery and structure-activity relationship (SAR) studies, the readily available non-fluorinated oxetane is an excellent starting point. However, for lead optimization, where metabolic instability is a known issue, the targeted introduction of fluorine via this compound can be a transformative, value-adding modification. The continued development of novel synthetic methods will undoubtedly make such valuable fluorinated scaffolds even more accessible, further empowering medicinal chemists to design safer and more effective medicines.[6][19]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]
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AZoLifeSciences. (2025, February 24). Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery. Retrieved from [Link]
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NUS News. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. Retrieved from [Link]
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ResearchGate. (2025, August 7). The role of fluorine in medicinal chemistry | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]
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ResearchGate. (2025, October 18). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics | Request PDF. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-{3-[3-(4-Fluorophenoxy)propoxy]phenyl}ethanol. Retrieved from [Link]
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The 3-Fluorooxetan-3-yl Motif: A Superior Bioisostere for Enhancing Metabolic Stability
A Comparative Guide for Medicinal Chemists and Drug Development Scientists
In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic profiles is paramount. Metabolic stability, a measure of a compound's resistance to biotransformation, is a critical determinant of its in vivo half-life, oral bioavailability, and overall therapeutic efficacy. The strategic incorporation of specific chemical motifs can profoundly influence a compound's metabolic fate. Among the rising stars in the medicinal chemist's toolkit is the 3-fluorooxetan-3-yl group, a motif that synergistically combines the benefits of a strained oxetane ring with the metabolic-blocking prowess of fluorine.
This guide provides an in-depth comparison of the 3-fluorooxetan-3-yl motif against common bioisosteric replacements, such as the gem-dimethyl and cyclobutyl groups. Drawing upon experimental data, we will demonstrate the tangible advantages of this motif in enhancing metabolic stability and discuss the mechanistic rationale and experimental protocols that underpin these findings.
The Emerging Role of Oxetanes in Drug Design
The oxetane ring, a four-membered cyclic ether, has gained significant traction as a versatile bioisostere.[1][2] Its incorporation into drug candidates can lead to marked improvements in aqueous solubility, lipophilicity, and metabolic stability.[2][3] The oxetane's polarity and three-dimensional structure offer a unique alternative to more traditional, often lipophilic, groups like the gem-dimethyl moiety.[1] Furthermore, the strained ring system can influence metabolic pathways, in some cases directing clearance away from the heavily utilized Cytochrome P450 (CYP450) enzymes.[2]
Fluorine: The Metabolic Shield
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[4][5] The exceptional strength of the carbon-fluorine (C-F) bond makes it highly resistant to oxidative metabolism by CYP450 enzymes, which are often responsible for breaking down drugs in the liver.[6] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "shield" a vulnerable position on the molecule, prolonging its systemic exposure.[4]
The Synergy of Fluorine and Oxetane: A Case Study
The combination of these two features in the 3-fluorooxetan-3-yl motif results in a powerful tool for improving drug-like properties. While extensive comparative data is still emerging, a compelling case study highlights the significant advantage of a fluorinated oxetane. In a study evaluating bioisosteres for a tert-butyl group in the sirtuin inhibitor Tenovin-6, a 3,3-difluorooxetane analogue demonstrated a striking improvement in metabolic stability.
Table 1: Comparative Metabolic Stability of Tenovin-6 Analogues
| Compound Analogue | Bioisosteric Group | Intrinsic Clearance (CLint) in human liver microsomes (µL/min/mg) |
| Tenovin-6 | tert-butyl | 9 |
| Tenovin-6 Analogue | 3,3-difluorooxetane | 2 |
| Data sourced from a ChemRxiv preprint on 3,3-difluorooxetane as a bioisosteric replacement.[7] |
The data clearly indicates that the 3,3-difluorooxetane-substituted compound is metabolized more than four times slower than its tert-butyl counterpart in a human liver microsome assay.[7] This substantial decrease in intrinsic clearance suggests a longer in vivo half-life and potentially improved bioavailability for the fluorinated oxetane-containing molecule.
Mechanistic Rationale for Enhanced Stability
The superior metabolic stability of the 3-fluorooxetan-3-yl motif can be attributed to several key factors:
-
Blocking of Oxidative Metabolism : The strong C-F bond is inherently resistant to cleavage by CYP450 enzymes. Placing the fluorine at the 3-position of the oxetane ring effectively blocks a potential site of oxidation.
-
Steric Hindrance : The three-dimensional and rigid nature of the oxetane ring can sterically shield adjacent chemical groups from the active sites of metabolic enzymes.[3] This is particularly true for 3,3-disubstituted oxetanes, which are more stable due to the steric hindrance preventing nucleophilic attack on the C-O bond.[3]
-
Altered Electronic Properties : The high electronegativity of the fluorine atom can influence the electron density of the surrounding molecule, potentially making it a poorer substrate for metabolic enzymes.
-
Redirection of Metabolism : The presence of the oxetane ring itself may steer metabolic processes away from CYP450-mediated oxidation and towards alternative pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH).[2]
Caption: Metabolic shielding by the 3-fluorooxetan-3-yl motif.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To experimentally validate the metabolic stability of a compound, the in vitro liver microsomal stability assay is a standard and cost-effective method.[8] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYP450s.[9]
Materials and Reagents:
-
Liver Microsomes : Pooled human, rat, or mouse liver microsomes.
-
Test Compound : Stock solution in a suitable solvent (e.g., DMSO).
-
Buffer : Potassium phosphate buffer (100 mM, pH 7.4).
-
NADPH Regenerating System : A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a continuous supply of the necessary cofactor for CYP450 activity.[1]
-
Quenching Solution : Acetonitrile or methanol, often containing an internal standard for analytical purposes.
-
Control Compounds : Compounds with known metabolic stability (e.g., Dextromethorphan, Midazolam) for assay validation.[4]
Step-by-Step Methodology:
-
Preparation : Thaw liver microsomes on ice. Prepare a reaction mixture containing the phosphate buffer and the test compound at the desired final concentration (typically 1 µM).
-
Pre-incubation : Pre-warm the reaction mixture at 37°C for a few minutes.
-
Initiation : Start the metabolic reaction by adding the NADPH regenerating system to the reaction mixture. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.[1]
-
Incubation and Sampling : Incubate the mixture at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.[10]
-
Quenching : Immediately stop the reaction in the collected aliquots by adding a cold quenching solution. This precipitates the microsomal proteins and halts enzymatic activity.[9]
-
Sample Processing : Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis : Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[11][12]
Caption: Workflow for a typical in vitro microsomal stability assay.
Data Analysis and Interpretation
The concentration of the test compound remaining at each time point is plotted against time. The rate of disappearance typically follows first-order kinetics.
-
Half-Life (t½) : The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line (k) is used to calculate the in vitro half-life: t½ = 0.693 / k
-
Intrinsic Clearance (CLint) : This value represents the volume of microsomal incubation cleared of the drug per unit time per milligram of microsomal protein. It is calculated as follows: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)[13]
A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.[14] These in vitro data are invaluable for ranking compounds during lead optimization and for predicting in vivo pharmacokinetic parameters.[15]
Conclusion
The strategic use of the 3-fluorooxetan-3-yl motif represents a significant advancement in medicinal chemistry for overcoming metabolic liabilities. By combining the inherent stability of the C-F bond with the unique physicochemical properties of the oxetane ring, this bioisostere offers a robust solution for enhancing metabolic stability. The experimental evidence, though still growing, strongly supports its superiority over traditional, more metabolically susceptible groups like tert-butyl and gem-dimethyl. As drug discovery programs continue to tackle challenging targets that require compounds with fine-tuned ADME properties, the 3-fluorooxetan-3-yl motif is poised to become an increasingly indispensable tool in the design of durable and effective therapeutics.
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The Oxetane Advantage: A Strategic Bioisosteric Replacement for gem-Dimethyl and Carbonyl Groups in Drug Discovery
A Senior Application Scientist's Guide to Optimizing Physicochemical and Pharmacokinetic Properties
In the intricate dance of drug design, the strategic modification of a lead compound's structure is paramount to achieving the desired therapeutic profile. Among the arsenal of tools available to medicinal chemists, bioisosteric replacement stands out as a powerful strategy to fine-tune a molecule's properties. This guide provides an in-depth comparative analysis of the oxetane ring versus the commonly employed gem-dimethyl and carbonyl groups, offering a rationale for its burgeoning role in modern medicinal chemistry. We will delve into the profound impact of this four-membered heterocycle on critical drug-like properties, supported by experimental data and detailed protocols for key validation assays.
The Rationale for Oxetane Bioisosterism: Beyond a Simple Substitution
The oxetane ring, a saturated four-membered ether, has emerged from a chemical curiosity to a valuable motif in contemporary drug discovery.[1][2] Its utility lies in its unique combination of features: it is a small, polar, and three-dimensional scaffold.[1][3] This allows it to serve as an effective bioisostere for both the non-polar gem-dimethyl group and the polar carbonyl group, offering distinct advantages over both.[1][2][4]
Oxetane as a gem-Dimethyl Surrogate: Introducing Polarity and Enhancing Solubility
The gem-dimethyl group is often incorporated to block metabolically labile positions and to provide steric bulk, which can enhance binding affinity.[5][6][7] However, this modification invariably increases lipophilicity, a property that can lead to poor aqueous solubility, off-target effects, and rapid metabolic clearance.[4][8]
The oxetane ring provides a clever solution. It occupies a similar steric volume to the gem-dimethyl group but introduces a polar oxygen atom.[3][9] This seemingly subtle change has profound consequences:
-
Enhanced Aqueous Solubility: The introduction of polarity significantly improves a compound's interaction with water, often leading to a dramatic increase in aqueous solubility.[3][10][11] This is a critical parameter for oral bioavailability.
-
Reduced Lipophilicity (LogD): Consequently, the LogD (a measure of lipophilicity at a given pH) is typically lowered, which can improve a drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile and reduce the likelihood of promiscuous binding to off-targets.[8][10]
-
Metabolic Stability: By replacing metabolically vulnerable C-H bonds of the gem-dimethyl group with the more stable ether linkage of the oxetane, metabolic stability can be significantly enhanced.[1][4][12]
Oxetane as a Carbonyl Surrogate: Maintaining Polarity while Improving Metabolic Stability
The carbonyl group is a cornerstone of many pharmacophores, participating in crucial hydrogen bonding interactions with biological targets.[13][14] However, it is also a metabolic liability, susceptible to reduction by carbonyl reductases, which can lead to rapid inactivation and clearance of the drug.[13][15][16][17]
The oxetane ring can mimic the hydrogen bond accepting capability of a carbonyl group due to the spatial orientation of the oxygen lone pairs.[1][4][8] However, it offers a significant advantage in terms of metabolic stability, as the ether bond is generally more resistant to enzymatic degradation than a ketone or aldehyde.[3][18] This strategic replacement can therefore preserve or even enhance biological activity while improving the drug's pharmacokinetic profile.
A Data-Driven Comparison: Oxetane vs. gem-Dimethyl vs. Carbonyl
The theoretical advantages of oxetane substitution are borne out by a wealth of experimental data. The following tables summarize the comparative effects on key physicochemical and pharmacokinetic properties.
| Parameter | gem-Dimethyl Group | Carbonyl Group | Oxetane Ring | Rationale for Change with Oxetane |
| Aqueous Solubility | Low | Moderate to High | High | Introduction of polarity increases interaction with water.[3][10] |
| Lipophilicity (LogD) | High | Low to Moderate | Low | The polar oxygen atom reduces overall lipophilicity.[8][10] |
| Metabolic Stability | Can be labile to CYP oxidation | Susceptible to carbonyl reduction | High | The ether linkage is generally more resistant to metabolic degradation.[1][4][12] |
| Hydrogen Bond Accepting Capacity | None | Strong | Moderate to Strong | The oxygen lone pairs can act as hydrogen bond acceptors.[1][4][8] |
| pKa of Adjacent Amines | Minimal effect | Minimal effect | Lowers pKa | The electron-withdrawing nature of the oxetane oxygen reduces the basicity of nearby amines.[1][19] |
| Molecular Shape | Tetrahedral | Planar | Three-dimensional, puckered | The non-planar structure of the oxetane can improve binding to complex protein pockets and disrupt crystal packing, enhancing solubility.[1][19] |
Table 1: Comparative Physicochemical Properties
| Case Study | Original Moiety | Replacement Moiety | Observed Improvement | Reference |
| EZH2 Inhibitors | Aromatic dimethylisoxazole | Oxetane-containing sp3-rich fragment | 150-fold improvement in thermodynamic solubility. | |
| Bruton's Tyrosine Kinase (BTK) Inhibitors | Methyl group on a benzoazepine core | Oxetane | Reduced amine basicity (pKa from 4.0 to 2.8), preventing hERG inhibition, and improved cell potency. | [19] |
| General Matched-Pair Analysis | gem-Dimethyl | Oxetane | Aqueous solubility can increase by a factor of 4 to over 4000. | [11] |
| Metabolic Stability Comparison | Carbonyl or gem-dimethyl | Oxetane | Lower intrinsic clearance rates in human liver microsomes. | [8] |
Table 2: Exemplary Case Studies from Drug Discovery Programs
The Medicinal Chemist's Decision Workflow: When to Consider an Oxetane
The decision to incorporate an oxetane ring is a strategic one, driven by the specific challenges encountered during lead optimization. The following workflow illustrates a logical decision-making process.
Caption: A decision-making workflow for the strategic incorporation of an oxetane ring in a drug discovery program.
Experimental Protocols for Core Assays
To empower researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.
I. Aqueous Solubility Determination (Kinetic Solubility Assay)
This assay provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (polypropylene for compound storage, clear for reading)
-
Plate shaker
-
Plate reader capable of measuring absorbance or a suitable analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM compound stock in DMSO to the corresponding wells to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.
-
Carefully transfer a known volume of the supernatant to a new 96-well plate.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy by comparing to a standard curve, or LC-MS/MS).
-
The measured concentration represents the kinetic solubility of the compound.
II. In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 10 minutes.
-
Add the test compound to the reaction mixture to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
III. Cell Permeability Assays
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that predicts passive membrane permeability.[20][21]
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate with a PVDF membrane and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Test compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for analysis
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution.
-
Add the test compound solution (e.g., 10 µM in PBS) to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
B. Caco-2 Cell Permeability Assay
The Caco-2 assay is the gold standard for predicting human intestinal absorption, as it accounts for both passive diffusion and active transport.[20][22]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to measure A-to-B permeability (absorption).
-
For B-to-A permeability (efflux), add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the receiver compartment.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
Conclusion: A Powerful Tool in the Medicinal Chemist's Toolbox
The strategic replacement of gem-dimethyl and carbonyl groups with an oxetane ring represents a powerful and increasingly utilized tactic in modern medicinal chemistry.[3] As demonstrated through comparative data and numerous successful case studies, this bioisosteric substitution can lead to significant improvements in key drug-like properties, including enhanced aqueous solubility, increased metabolic stability, and modulated basicity of nearby functional groups.[1][2][10] By understanding the fundamental principles behind these improvements and employing the robust experimental protocols outlined in this guide, researchers can effectively leverage the "oxetane advantage" to accelerate the development of safer and more effective medicines.
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Bull, J. A., & Croft, R. A. (2018). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. The Journal of organic chemistry, 83(24), 15291-15303. [Link]
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Balimane, P. V., Patel, K., & Marino, A. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing drug absorption potential. Journal of pharmaceutical and biomedical analysis, 41(3), 859-866. [Link]
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Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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Stepan, A. F., Karki, K., & McDonald, I. M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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Skarydova, L., & Wsol, V. (2013). Carbonyl reduction pathways in drug metabolism. Current drug metabolism, 14(8), 915-933. [Link]
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University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Aldehydes and Ketones. [Link]
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ResearchGate. (2019). Pharmaceutical Drugs Containing Carbonyl Group. Previous and Current Approaches for the α‐Functionalization of Carbonyl Compounds. [Link]
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ResearchGate. (2025). Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. [Link]
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Fura, A. (2006). Role of biotransformation studies in minimizing metabolism-related liabilities in drug discovery. Drug discovery today, 11(15-16), 735-742. [Link]
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A Senior Application Scientist's Guide to X-ray Crystallographic Analysis of 2-(3-Fluorooxetan-3-YL)ethanol Derivatives: A Methodological Comparison
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds. The 3-fluorooxetane motif is of significant interest in medicinal chemistry, as the introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the experimental workflow for obtaining and analyzing X-ray crystallographic data for derivatives of "2-(3-Fluorooxetan-3-YL)ethanol," a valuable building block in drug discovery.
While a direct comparison of pre-existing crystallographic data for a series of these specific derivatives is hampered by the current lack of publicly available crystal structures, this guide will serve as a detailed methodological framework. We will explore the journey from synthesis and crystallization to data analysis, providing the rationale behind key experimental choices and establishing a benchmark for what to expect.
The Significance of the 3-Fluorooxetane Moiety in Drug Design
The oxetane ring is a four-membered cyclic ether that has gained prominence as a bioisostere for gem-dimethyl and carbonyl groups. Its strained ring system imparts unique conformational properties. The addition of a fluorine atom at the 3-position further modulates the electronic and steric properties of the molecule. Fluorine, being the most electronegative element, can form influential intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, which can be critical for molecular recognition at a biological target.[1][2] A detailed analysis of the crystal packing of such compounds can, therefore, provide invaluable insights into their solid-state properties and potential intermolecular interactions in a biological context.[3]
The Experimental Workflow: A Step-by-Step Guide
The journey to a high-resolution crystal structure can be broken down into three key stages: Synthesis and Purification, Crystallization, and X-ray Diffraction and Analysis.
Part 1: Synthesis of a Hypothetical Derivative
To illustrate the process, let's consider the synthesis of a hypothetical derivative: 2-(3-fluorooxetan-3-yl)-1-phenylethanol.
Experimental Protocol: Synthesis of 2-(3-fluorooxetan-3-yl)-1-phenylethanol
-
Starting Material: Commercially available this compound.[4]
-
Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, 2-(3-fluorooxetan-3-yl)acetaldehyde, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an appropriate solvent like dichloromethane (DCM).
-
Grignard Reaction: The aldehyde is then reacted with a Grignard reagent, phenylmagnesium bromide (PhMgBr), in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran (THF)) at low temperature (typically 0 °C to room temperature).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Synthetic route to a derivative.
Part 2: The Art and Science of Crystallization
Obtaining a single crystal of sufficient quality for X-ray diffraction is often the most challenging step. For small organic molecules, several techniques can be employed.[5][6]
Experimental Protocol: Crystallization Screening
-
Solvent Selection: A crucial first step is to determine the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water). The ideal solvent system is one in which the compound is sparingly soluble.
-
Vapor Diffusion: This is a widely successful method.[6]
-
Dissolve a few milligrams of the compound in a small volume of a relatively volatile solvent in which it is soluble (e.g., acetone).
-
Place this vial inside a larger, sealed container that contains a small amount of a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
Slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, hopefully leading to the formation of single crystals.
-
-
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Cooling Crystallization: If the compound's solubility is significantly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
Caption: Common crystallization methods.
Part 3: X-ray Diffraction and Data Analysis
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Comparative Data: Expected Crystallographic Parameters
While we do not have experimental data for our hypothetical derivative, we can present a table of expected crystallographic parameters for a small organic molecule of this nature. These values serve as a useful benchmark for researchers.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c, P-1, C2/c, Pbca | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | 5 - 20 Å | The dimensions of the unit cell. |
| α, β, γ (°) | 90° or ~90-120° for monoclinic | The angles of the unit cell. |
| Volume (ų) | 500 - 2000 ų | The volume of the unit cell. |
| Z | 2, 4, or 8 | The number of molecules in the unit cell. |
| Resolution (Å) | < 0.8 Å | A measure of the level of detail in the electron density map. Lower values are better. |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | ~1.0 | An indicator of the quality of the structural refinement. |
This data can be sourced from crystallographic databases like the Cambridge Structural Database (CSD) for analogous structures.[7][8]
Caption: X-ray diffraction workflow.
Conclusion and Future Outlook
This guide has outlined a robust and experimentally sound workflow for the X-ray crystallographic analysis of this compound derivatives. While the absence of published crystal structures for this specific class of compounds necessitates a methodological focus, the principles and protocols described herein are universally applicable. By following these steps, researchers can confidently pursue the elucidation of the three-dimensional structures of their novel compounds. The resulting structural data will be invaluable for understanding their chemical properties, guiding further synthetic efforts, and ultimately accelerating the drug discovery process. It is our hope that this guide will encourage and enable more researchers to deposit their crystallographic data in public databases, thereby enriching our collective understanding of these important fluorinated building blocks.
References
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1873. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
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Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1873. [Link]
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Gavezzotti, A. (2003). The Crystal Packing of Organic Molecules: Challenge and Fascination. Crystal Engineering, 6(3-4), 135-153. [Link]
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ResearchGate. (n.d.). Molecular structure of 3 as determined by single-crystal X-ray...[Link]
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BiŌkeanós. (n.d.). The Cambridge Structural Database. [Link]
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CCDC. (n.d.). Search - Access Structures. [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
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ResearchGate. (n.d.). Synthesis of 3-fluorooxetan derivatives.[Link]
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ResearchGate. (n.d.). X-ray crystal structure of (3) plotted at 50% probability.[Link]
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National Institutes of Health. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. [Link]
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Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]
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The Strategic Advantage of 3-Fluorooxetan-3-yl Moieties: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is relentless. Among the emerging structural motifs, small, strained ring systems containing fluorine have garnered significant attention for their potential to fine-tune physicochemical and biological profiles. This guide provides an in-depth comparison of compounds incorporating the 3-fluorooxetan-3-yl moiety, offering insights into their biological activity and strategic application in drug design for researchers, scientists, and drug development professionals.
Introduction: The Rise of Fluorinated Oxetanes as Bioisosteres
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate properties such as metabolic stability, lipophilicity, and target binding affinity.[1] Concurrently, the use of oxetanes as small, polar, and non-planar motifs has gained traction as a means to replace other functional groups, a concept known as bioisosteric replacement.[2][3] The combination of these two features in the form of 3-fluorooxetan-3-yl derivatives presents a compelling opportunity for lead optimization. This guide will explore the biological implications of this substitution, using a case study and broader comparisons to illustrate its potential.
Case Study: The 3,3-Difluorooxetane Analog of Tenovin-6
A compelling example of the application of a fluorinated oxetane as a bioisostere is the synthesis of an analog of Tenovin-6, a known selective inhibitor of the sirtuin histone deacetylases SirT1 and SirT2.[2] In this instance, the 3,3-difluorooxetane (3,3-diFox) moiety was introduced as a replacement for a tert-butyl group.[2] While this example features a difluorinated oxetane, the principles can be extrapolated to the potential of mono-fluorinated analogs.
Physicochemical Property Comparison
The introduction of the 3,3-diFox group in place of a tert-butyl group is anticipated to significantly alter the physicochemical properties of the parent molecule. The high electronegativity of the fluorine atoms and the presence of the ether oxygen in the oxetane ring introduce polarity, which can influence solubility and interactions with biological targets.
| Property | Tenovin-6 (tert-butyl group) | Hypothetical 3-Fluorooxetan-3-yl Analog | Rationale for Change |
| Lipophilicity (cLogP) | High | Moderately Reduced | The polar C-F bonds and the ether oxygen of the oxetane ring decrease lipophilicity compared to the purely aliphatic tert-butyl group. |
| Aqueous Solubility | Low | Increased | The introduction of polar functional groups generally leads to improved aqueous solubility. |
| Metabolic Stability | Susceptible to oxidation at the tert-butyl group | Potentially Increased | The C-F bond is significantly stronger than the C-H bond, making the 3-fluorooxetan-3-yl moiety more resistant to oxidative metabolism. |
| Dipole Moment | Low | Increased | The C-F and C-O bonds introduce a significant dipole moment, which can influence ligand-receptor interactions. |
Biological Activity and Structure-Activity Relationship (SAR)
The replacement of the tert-butyl group with a 3,3-diFox moiety in the Tenovin-6 analog demonstrates the potential for this substitution to maintain or even enhance biological activity.[2] The altered electronics and sterics of the fluorinated oxetane can lead to different binding interactions with the target protein. For instance, the fluorine atoms can participate in favorable orthogonal interactions with the protein backbone.
The following diagram illustrates the concept of bioisosteric replacement of a tert-butyl group with a 3-fluorooxetan-3-yl moiety.
Caption: Bioisosteric replacement of a tert-butyl group with a 3-fluorooxetan-3-yl moiety.
Broader Comparisons and Alternative Bioisosteres
The 3-fluorooxetan-3-yl group can be considered a bioisostere for a variety of other functional groups beyond just alkyls. Its properties make it a potential replacement for carbonyl groups, gem-dimethyl groups, and other small cyclic systems. The choice of which bioisostere to employ depends on the specific goals of the drug design program, such as improving solubility, increasing metabolic stability, or altering target binding.
| Bioisosteric Replacement | 3-Fluorooxetan-3-yl Advantage | Potential Disadvantage |
| Carbonyl Group | Increased 3D character, improved metabolic stability (not easily reduced). | Loss of hydrogen bond acceptor capability of the carbonyl oxygen. |
| gem-Dimethyl Group | Introduction of polarity, potential for improved solubility. | Increased synthetic complexity. |
| Cyclopropyl Group | Similar strained ring system but with added polarity. | Different bond angles and electronic properties. |
The application of fluorinated and oxetane-containing analogs has shown promise in the development of anticancer agents, including those that function as inhibitors of tubulin polymerization.[4][5][6] The incorporation of an oxetane ring has been explored in indole-based analogs, some of which displayed potent cytotoxicity against various cancer cell lines.[5]
Experimental Protocols
To evaluate the biological activity of novel compounds derived from "2-(3-Fluorooxetan-3-YL)ethanol," a variety of in vitro assays can be employed. Below is a representative protocol for a cell viability assay, which is a common starting point for assessing the cytotoxic potential of new chemical entities.
Protocol: MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The following diagram illustrates the workflow for the MTT assay.
Caption: Workflow diagram for a typical MTT cell viability assay.
Conclusion
While direct biological activity data for derivatives of "this compound" is still emerging, the strategic value of the 3-fluorooxetan-3-yl moiety in medicinal chemistry is evident from the study of related analogs. Its unique combination of steric and electronic properties makes it a valuable tool for bioisosteric replacement, enabling the fine-tuning of physicochemical and pharmacological characteristics. As synthetic methodologies for accessing these building blocks become more robust, we anticipate a growing number of applications for this promising scaffold in the development of next-generation therapeutics.
References
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ChemRxiv. (n.d.). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025, August 12). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis and biological evaluation of novel fluorinated docetaxel analogues. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and antineoplastic properties of 3'-deoxy-3'-fluoroketonucleoside derivatives. Correlations between structure and biological activity. Retrieved from [Link]
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PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Structural Validation of 2-(3-Fluorooxetan-3-YL)ethanol
Introduction: The Strategic Importance of the Fluorooxetane Motif
The oxetane ring, a four-membered cyclic ether, has gained significant traction in drug discovery as a versatile structural motif.[1] When incorporated into a lead compound, it can modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability, often serving as a superior replacement for gem-dimethyl or carbonyl groups.[2] The addition of a fluorine atom, as in 2-(3-Fluorooxetan-3-YL)ethanol, further enhances its utility by introducing unique electronic properties and conformational constraints.
However, the strained nature of the four-membered ring makes its synthesis susceptible to side reactions, primarily ring-opening events.[1] Therefore, rigorous and unequivocal structural validation of the final product is not merely a quality control step; it is a prerequisite for its reliable use in downstream applications, ensuring that the observed biological activity originates from the intended molecule. This guide outlines a multi-pronged analytical strategy to provide irrefutable proof of structure and purity.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. A definitive validation relies on the synergistic integration of data from spectroscopic and chromatographic methods. Each technique interrogates the molecule from a different angle, and together, they build an unassailable case for the correct structure.
Sources
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Oxetanes
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. Fluorinated functional groups can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. Among the array of fluorinated motifs, the fluorinated oxetane ring system has emerged as a particularly valuable bioisostere for carbonyl groups and gem-dimethyl functionalities, offering a unique combination of polarity and metabolic robustness.
This guide provides a comparative analysis of the principal synthetic routes to fluorinated oxetanes, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. The discussion is grounded in field-proven methodologies and supported by experimental data to aid in the selection of the most appropriate synthetic strategy.
Core Synthetic Strategies: A Comparative Overview
The synthesis of fluorinated oxetanes can be broadly categorized into three main strategies:
-
Intramolecular Cyclization of Fluorinated Acyclic Precursors: This classical approach relies on the formation of the oxetane ring from a suitably functionalized and fluorinated open-chain molecule.
-
Direct Fluorination of Pre-formed Oxetane Scaffolds: In this strategy, a non-fluorinated oxetane precursor, typically an alcohol, is converted to its fluorinated counterpart using a dedicated fluorinating agent.
-
Convergent [2+2] Photocycloaddition: The Paternò-Büchi reaction offers a powerful method for the direct construction of the oxetane ring from a carbonyl compound and a fluorinated alkene.[1][2][3]
A fourth, more recent strategy involving the ring expansion of epoxides with a difluorocarbene source has shown significant promise for accessing α,α-difluoro-oxetanes.[4][5]
Caption: Overview of major synthetic routes to fluorinated oxetanes.
Strategy 1: Intramolecular Cyclization of Fluorinated Acyclic Precursors
This method, conceptually a variation of the Williamson ether synthesis, is one of the most established routes. It typically involves the base-mediated cyclization of a fluorinated 1,3-diol derivative, where one hydroxyl group is converted into a suitable leaving group.
Mechanism and Causality: The reaction proceeds via an SN2 mechanism. The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is often employed to deprotonate the remaining hydroxyl group, forming a potent alkoxide nucleophile. This nucleophile then displaces an intramolecular leaving group (e.g., tosylate, mesylate, or halide) at the 3-position to forge the oxetane ring. The fluorinated substituent is pre-installed on the acyclic backbone, influencing the electronics and conformation of the precursor.
Caption: Mechanism of deoxyfluorination of oxetan-3-ol.
Practical Considerations:
-
Safety: DAST has limited thermal stability and can undergo exothermic decomposition. [6]Deoxo-Fluor and PyFluor offer significant safety advantages. [7][6]All work with these reagents should be conducted in a well-ventilated fume hood by trained personnel.
-
Side Reactions: Elimination reactions to form cyclic alkenes can be a competing pathway, particularly with hindered substrates. The choice of reagent and reaction conditions can minimize this. PyFluor is noted for reducing elimination byproducts compared to DAST. [6]* Scalability: The improved safety profile of Deoxo-Fluor and PyFluor makes them more amenable to scale-up.
Representative Experimental Protocol: Deoxyfluorination of Oxetan-3-ol
-
Setup. A solution of oxetan-3-ol (1.0 eq) in anhydrous dichloromethane is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C.
-
Reagent Addition. Deoxo-Fluor (1.2 eq) is added dropwise to the stirred solution over 15 minutes, maintaining the internal temperature below -70 °C.
-
Reaction. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
Quenching and Work-up. The reaction is carefully quenched by slow addition to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Strategy 3: [2+2] Photocycloaddition (Paternò-Büchi Reaction)
The Paternò-Büchi reaction is a powerful and atom-economical method that forms the oxetane ring in a single step from a carbonyl compound and a fluorinated alkene. [1][8]The reaction is a photochemical [2+2] cycloaddition. [2] Mechanism and Regioselectivity: The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet or singlet excited state. This excited state then adds to the ground-state fluorinated alkene to form a 1,4-diradical intermediate. Subsequent ring closure of this diradical yields the fluorinated oxetane. The regioselectivity is governed by the relative stability of the possible diradical intermediates. [8] Practical Considerations:
-
Specialized Equipment: This method requires photochemical reactors equipped with appropriate light sources (e.g., medium-pressure mercury lamps).
-
Substrate Scope: The reaction is generally effective for aromatic ketones and electron-deficient fluorinated alkenes. [1]The scope with aliphatic carbonyls can be more limited.
-
Isomeric Mixtures: Depending on the substitution pattern, mixtures of regio- and stereoisomers can be formed, potentially complicating purification.
Comparative Performance Analysis
| Feature | Intramolecular Cyclization | Deoxyfluorination | [2+2] Photocycloaddition |
| Generality | High; applicable to diverse structures. | High; dependent on alcohol availability. | Moderate; best with specific carbonyl/alkene pairs. [1] |
| Convergence | Low (linear synthesis). | High (convergent synthesis). | High (convergent synthesis). |
| Stereocontrol | Good; dependent on precursor stereochemistry. | Excellent; proceeds with predictable inversion. | Can be complex; may yield isomeric mixtures. [2] |
| Scalability | Moderate to High. | Moderate; reagent cost/safety are factors. [7] | Low to Moderate; requires specialized equipment. |
| Key Advantage | Reliable and well-established methodology. | Direct and efficient introduction of fluorine. | High atom economy and step efficiency. |
| Key Limitation | Longer synthetic sequence. | Reagent safety (DAST) and cost. [6] | Specialized equipment, potential for isomerism. |
Conclusion
The synthesis of fluorinated oxetanes is a dynamic field with multiple viable strategies.
-
Intramolecular cyclization remains a robust and reliable method, particularly when a specific stereoisomer of a fluorinated precursor is readily available.
-
Deoxyfluorination offers a highly convergent and efficient route, with modern reagents like Deoxo-Fluor and PyFluor significantly improving the safety and practicality of the transformation. [9][6]* The Paternò-Büchi reaction provides an elegant and atom-economical approach, though its application may be limited by the need for specialized equipment and potential selectivity challenges. [1][2]* Emerging methods, such as the copper-catalyzed ring expansion of epoxides , are opening new avenues to previously challenging structures like α,α-difluoro-oxetanes and hold great promise for future applications in drug discovery. [4][5] The optimal choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, required scale, and the safety infrastructure in place. A thorough evaluation of these factors, guided by the principles outlined in this guide, will enable the successful synthesis of these valuable fluorinated building blocks.
References
- Gomez Fernandez, M. A., et al. Application of the Paternò-Büchi Reaction to the Synthesis of Novel Fluorinated Scaffolds. Société Chimique de France.
- Application of the Paternò-Büchi Reaction to the Synthesis of Novel Fluorinated Scaffolds. (2022-07-25).
- Novel method to synthesise valuable fluorinated drug compounds. (2025-02-21). NUS News.
- Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing).
- Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. (2021-06-25). PMC - PubMed Central.
- D'Auria, M., & Racioppi, R. Oxetane Synthesis through the Paternò-Büchi Reaction. PMC - NIH.
- Catalytic asymmetric fluorinations. Department of Chemistry - chem.ox.ac.uk.
- A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. Benchchem.
- Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery. (2025-02-24). AZoLifeSciences.
- 4 - Organic Syntheses Procedure.
- D'Auria, M., & Racioppi, R. (2013-09-16). Oxetane synthesis through the Paternò-Büchi reaction. PubMed.
- Erick M. Carreira. Wikipedia.
- A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers (RSC Publishing).
- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv.
- Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Sigma-Aldrich.
- Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. (NIH).
- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (2025-07-11). The Doyle Group.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Fluorooxetan-3-YL)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of novel fluorinated building blocks like 2-(3-fluorooxetan-3-yl)ethanol into drug discovery pipelines necessitates a rigorous understanding of their handling and disposal. As a Senior Application Scientist, my objective is to provide a framework that moves beyond mere procedural recitation. This guide is built on the principles of chemical causality and regulatory compliance to ensure that your operational protocols are not only safe but also environmentally responsible and self-validating.
The core challenge with specialty chemicals lies in their unique reactivity and hazard profiles. Fluorinated organic compounds, in particular, require special consideration due to the high stability of the carbon-fluorine bond and the potential for generating hazardous decomposition products, such as hydrogen fluoride, upon improper treatment (e.g., incineration without adequate scrubbers)[1][2]. This guide provides the essential safety and logistical information for managing this specific chemical from the point of generation to its final, compliant disposal.
Part 1: Core Chemical Safety Profile & Hazard Identification
Before any handling or disposal procedure, a thorough risk assessment is paramount.[3] The first step is always to consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and authoritative information. The data below is synthesized from available supplier information and analysis of analogous fluorinated alcohols.
Table 1: Safety and Hazard Data for this compound
| Property | Value / Information | Source / Rationale |
| CAS Number | 1123786-79-7 | Supplier Data[4] |
| Molecular Formula | C₅H₉FO₂ | Supplier Data[5] |
| Molecular Weight | 120.12 g/mol | Supplier Data[5] |
| GHS Pictograms | Signal Word: Warning [4] | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | Supplier Data[4] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | Derived from Hazard Statements[4][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, bases, and reducing agents. | General principle for alcohols and fluorinated compounds[3][7] |
| Hazardous Decomposition | Thermal decomposition may produce carbon oxides (CO, CO₂) and highly toxic, corrosive hydrogen fluoride (HF). | Known hazard for fluorinated organic compounds[2][8][9] |
| Flash Point | Data not available. Assumed to be flammable. | The ethanol backbone suggests flammability. Similar compounds like 2-fluoroethanol are flammable.[8][9] |
Part 2: The Foundational Principles of Compliant Chemical Disposal
The disposal of any laboratory chemical is governed by a strict regulatory framework established by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[10][11][12]. The entire process is predicated on the "cradle-to-grave" principle, meaning waste must be tracked from its point of generation to its final disposal.[13]
-
IDENTIFY: Every chemical waste must be accurately identified. For this compound, its key hazards are its toxicity, irritant properties, and its classification as a halogenated organic compound.[3][4]
-
SEGREGATE: This is the most critical step to prevent dangerous reactions.[14] This compound must be collected in a waste stream designated for Halogenated Organic Solvents . Never mix it with non-halogenated solvents, acids, bases, or oxidizers.[15] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity, as halogenated waste requires specialized high-temperature incineration with acid gas scrubbers.[2]
-
CONTAIN: Waste must be stored in appropriate, leak-proof containers made of a compatible material (e.g., borosilicate glass or high-density polyethylene for solvents) and kept closed when not in use.[16][17]
-
LABEL: All waste containers must be labeled correctly the moment waste is first added. Vague labels are a major source of safety incidents and regulatory fines.[14]
-
DISPOSE: Final disposal must be handled by a licensed hazardous waste management company.[12][18] Laboratory personnel are responsible for the safe and compliant accumulation of waste before pickup.
Part 3: Step-by-Step Protocol for Disposal
This protocol provides a direct, procedural workflow for the safe disposal of this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Causality: The identified hazards (skin/eye/respiratory irritation) dictate the required level of protection.[4]
-
Protocol:
-
Always handle this chemical and its waste within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Wear appropriate PPE:
-
Eye Protection: Chemical splash goggles are the minimum requirement.[3]
-
Hand Protection: Use chemically resistant gloves. Consult the glove manufacturer's compatibility chart for fluorinated alcohols. Double-gloving is recommended.[3]
-
Body Protection: A flame-resistant lab coat must be worn at all times.[3]
-
-
Step 2: Waste Collection and Segregation
-
Causality: Proper segregation is essential for safety, environmental responsibility, and cost-effective disposal.
-
Protocol:
-
Designate a specific waste container for "Halogenated Organic Waste."
-
Collect all waste containing this compound, including pure residues, solutions, and the first rinse of any emptied container, in this designated container.[17]
-
DO NOT pour this chemical down the drain under any circumstances.[15][19] Even small quantities are forbidden from sink disposal.[15]
-
Solid waste contaminated with the chemical (e.g., absorbent pads, gloves, weighing paper) should be collected in a separate, clearly labeled, sealed bag and disposed of as solid hazardous waste.
-
Step 3: Container Labeling
-
Causality: EPA regulations require specific information on hazardous waste labels to ensure safe handling and proper disposal.[13]
-
Protocol:
-
Obtain a standardized hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
-
The moment the first drop of waste is added, affix the label to the container.
-
Fill out the label completely and legibly:
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Causality: SAAs are designated areas that allow for the safe, short-term accumulation of hazardous waste at or near the point of generation, subject to specific regulations.[13][15]
-
Protocol:
-
Store the sealed and labeled waste container in your designated SAA.
-
The SAA must be under the control of the laboratory personnel generating the waste.[13]
-
Keep the container closed at all times except when adding waste.[17]
-
Use secondary containment (e.g., a chemical-resistant tub) for all liquid waste containers to contain potential leaks.[10][17]
-
Once the container is full, or if you have accumulated it for up to one year (whichever comes first), arrange for it to be moved to your facility's central accumulation area for pickup.[15]
-
Step 5: Arranging for Final Disposal
-
Causality: This compound requires disposal via a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped to handle halogenated organic waste.
-
Protocol:
-
Contact your institution's EHS department to schedule a waste pickup.
-
EHS will work with a certified hazardous waste broker or disposal company to transport the waste for final treatment, typically high-temperature incineration.[12]
-
Maintain all records and manifests associated with the disposal, as required by your institution and federal regulations.[12]
-
Part 4: Emergency Procedures for Spills
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large, volatile, or you feel it is unsafe, evacuate the area and call your institution's emergency number.[19]
-
Small Spills: For minor spills that you are trained to handle:
-
Ensure you are wearing appropriate PPE.[19]
-
Contain the spill using a chemical spill kit with absorbent pads.
-
Work from the outside in to prevent spreading.
-
Collect all contaminated absorbent material in a sealed bag, label it as hazardous waste, and dispose of it according to the protocol above.
-
Clean the spill area thoroughly.
-
Part 5: Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- U.S. Chemical Safety and Hazard Investigation Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from U.S.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- BenchChem. (2025). In-depth Guide to Laboratory Chemical Disposal Procedures.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
- Achmem. (n.d.). This compound.
- Thermo Fisher Scientific. (2014, April 29). Safety Data Sheet: 2,2,2-Trifluoroethanol.
- MilliporeSigma. (n.d.). Safety Data Sheet: Ethanol.
- Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids.
- Fisher Scientific. (2011, May 16). Safety Data Sheet: 2-Fluoroethanol.
- Plastics Industry Association. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
- ECHEMI. (n.d.). 2-Fluoroethanol SDS, 371-62-0 Safety Data Sheets.
- Office of Scientific and Technical Information. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Fluoroethanol.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Collect and Recycle. (n.d.). Ethanol Disposal In Laboratories.
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- Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
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Mastering the Safe Handling of 2-(3-Fluorooxetan-3-YL)ethanol: A Guide for Laboratory Professionals
Welcome to a comprehensive guide on the safe handling, use, and disposal of 2-(3-Fluorooxetan-3-YL)ethanol (CAS RN: 1123786-79-7). As a novel building block in pharmaceutical and materials science research, understanding its specific hazard profile is paramount to ensuring a safe and productive laboratory environment. This document moves beyond generic safety data sheets to provide you with the in-depth, field-proven insights necessary to manage this unique fluorinated alcohol with confidence and precision. Our goal is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning that underpins them.
Hazard Profile: Understanding the Risks of this compound
This compound is classified with a "Warning" signal word and is associated with several key hazards that must be respected.[1] The known hazard statements indicate that this compound is harmful if swallowed or inhaled, and can cause significant skin and eye irritation, as well as respiratory irritation.[1]
| Hazard Statement | GHS Code | Description of Risk |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects. |
| Causes skin irritation | H315 | Direct contact can cause redness, itching, and inflammation of the skin. |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant and potentially damaging irritation. |
| Harmful if inhaled | H332 | Inhalation of vapors or mists can be detrimental to the respiratory system. |
| May cause respiratory irritation | H335 | Inhaled vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
This table summarizes the known hazards associated with this compound.[1]
Given its fluorinated nature, it is also prudent to consider hazards common to similar compounds, such as the potential release of highly toxic hydrogen fluoride (HF) gas upon thermal decomposition.[2][3] Therefore, all handling procedures must be designed to mitigate these risks through a multi-layered approach of engineering controls, personal protective equipment, and rigorous operational protocols.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is your first and most critical line of defense. The precautionary statement P280 specifically mandates the use of protective gloves and eye/face protection.[1][4][5] However, a comprehensive approach requires more than the minimum.
Hand Protection
Standard nitrile gloves may offer some protection for incidental contact, but for extended handling or in the event of a spill, a more robust solution is necessary. Given the lack of specific breakthrough data for this compound, a conservative approach is recommended.
-
Primary Gloving: Wear nitrile gloves for routine handling. Nitrile offers good resistance to bases, oils, and many solvents.[6]
-
Secondary Gloving (Double-Gloving): For transferring larger volumes or when there is a heightened risk of splash, consider wearing a heavier-duty glove, such as neoprene or butyl rubber, over your nitrile gloves. Neoprene is effective against a range of chemicals including alcohols and acids, while butyl rubber is excellent for esters and ketones.[6][7] Always check with the glove manufacturer for specific chemical compatibility data.
Eye and Face Protection
-
Safety Goggles: Tightly fitting chemical splash goggles are mandatory at all times to comply with GHS hazard statement H319 ("Causes serious eye irritation").[2][3]
-
Face Shield: In conjunction with goggles, a full-face shield must be worn when handling larger quantities (>50 mL) or during any operation with a high potential for splashing. This provides a secondary layer of protection for the entire face.[2][8]
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant lab coat is recommended. It should be fully buttoned with sleeves rolled down to prevent skin contact.[8]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk (H332, H335).[2][3] If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Operational Plan: From Benchtop to Waste
A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure and prevent accidental release.
Engineering Controls and Preparation
-
Fume Hood: Verify that the chemical fume hood has a current certification and is functioning correctly. The sash should be kept at the lowest possible height during all manipulations.
-
Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station before beginning work.[2][3][8]
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent), a sealed container for waste, and appropriate PPE is readily accessible.
-
Grounding: For transfers of larger quantities, ground and bond containers and receiving equipment to prevent the buildup of static electricity, which could be an ignition source.[2][9][10]
Step-by-Step Handling Protocol
-
Don PPE: Before handling the primary container, put on all required PPE as detailed in Section 2.
-
Container Inspection: Visually inspect the container for any signs of damage or leaks.
-
Chemical Transfer: Conduct all transfers and manipulations deep within the chemical fume hood. Use non-sparking tools for opening containers.[2][9]
-
Heating: If heating is required, use a controlled heating mantle or water bath. Avoid open flames.[2] Be aware that thermal decomposition may release hazardous vapors like hydrogen fluoride.[2][3]
-
Storage: When not in use, store the container tightly sealed in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2][3][11]
Workflow for Safe Handling of this compound
Caption: A logical workflow diagram illustrating the key decision points from preparation to disposal.
Emergency and Disposal Plan
Spill Management
In the event of a spill, remain calm and execute the following steps:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: Wearing appropriate PPE, contain the spill by diking with inert absorbent material.
-
Absorb: Gently cover and absorb the spilled liquid. Avoid creating dust or aerosols.
-
Collect: Using non-sparking tools, carefully scoop the absorbent material into a designated, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Label the waste container clearly and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[4]
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][12]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[2][13][14]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.
-
Segregation: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Labeling: Affix a hazardous waste label with the full chemical name and associated hazards.
-
Disposal: Adhere strictly to your local, state, and federal regulations for hazardous waste disposal.[2][3][5] Consult your institution's EHS department for specific procedures.
By integrating these detailed protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
-
Rutgers University. Standard Operating Procedure: Fluorine. Available at: [Link]
-
University of Tennessee, Knoxville. Personal Protective Equipment (PPE). Available at: [Link]
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Miami University. Personal Protective Equipment. Available at: [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]
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BP. Safety Data Sheet: Brayco 599. Available at: [Link]
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MOTOREX. Safety data sheet: ETHANOL TREATMENT. Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
